molecular formula C6H12FN B3305688 4-Fluorocyclohexan-1-amine CAS No. 923672-47-3

4-Fluorocyclohexan-1-amine

Cat. No.: B3305688
CAS No.: 923672-47-3
M. Wt: 117.16 g/mol
InChI Key: VHTWEUCMRHPAAN-UHFFFAOYSA-N
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Description

4-Fluorocyclohexan-1-amine is a useful research compound. Its molecular formula is C6H12FN and its molecular weight is 117.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorocyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorocyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTWEUCMRHPAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluorocyclohexylamine: Structural Dynamics, Physicochemical Tuning, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems is a highly validated tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Fluorocyclohexylamine (4-fluorocyclohexan-1-amine) has emerged as a privileged building block and bioisostere. By substituting a hydrogen atom with fluorine at the para position of a cyclohexylamine ring, researchers can precisely tune the basicity (pKa) of the amine, modulate lipophilicity (logP), and introduce a metabolic shield against cytochrome P450-mediated oxidation[1].

This technical guide provides an in-depth analysis of the structural properties of 4-fluorocyclohexylamine, details a self-validating protocol for its scalable stereoselective synthesis, and explores its critical applications in receptor ligand design.

Chemical Identity and Physicochemical Properties

The orientation of the fluorine atom relative to the amine group (cis vs. trans) dictates the molecule's three-dimensional conformation and its resulting physicochemical behavior.

Structural and Quantitative Data

The strong electron-withdrawing nature (-I effect) of the fluorine atom propagates through the sigma framework. Even at the 4-position (four bonds away), this inductive effect significantly lowers the pKa of the amine compared to the non-fluorinated parent compound, cyclohexylamine.

Table 1: Comparative Physicochemical Properties

PropertyCyclohexylamine (Parent)4-FluorocyclohexylamineImpact on Drug Design
Molecular Formula C6H13NC6H12FNBioisosteric replacement
Molecular Weight 99.17 g/mol 117.16 g/mol Minimal MW penalty
Amine pKa ~10.6~9.6 - 9.8Increases un-ionized fraction at pH 7.4
LogP (Predicted) ~1.49~1.30 - 1.50Maintains or slightly alters lipophilicity
Metabolic Liability High (C4 oxidation)Low (C-F bond blocks oxidation)Enhances half-life (

)

Data synthesized from PubChem CID 21027526 and standard medicinal chemistry heuristics[1][2].

Conformational Causality

The trans-isomer strongly prefers a diequatorial conformation to minimize 1,3-diaxial steric interactions. Conversely, the cis-isomer exists in an equilibrium of axial-equatorial conformers. The highly polarized C-F bond introduces a strong dipole moment perpendicular to the aliphatic ring, which can be leveraged to optimize binding affinity via orthogonal multipolar interactions within target protein pockets[3].

PharmacologicalImpact F_Subst Fluorine Substitution at C4 Inductive Strong -I Inductive Effect F_Subst->Inductive Steric Bioisosteric Replacement F_Subst->Steric Metabolic C-F Bond Strength (452 kJ/mol) F_Subst->Metabolic pKa Lowered Amine pKa (~9.6 vs 10.6) Inductive->pKa Electron withdrawal Lipophilicity Modulated logP / Permeability Steric->Lipophilicity Conformational bias Stability Blocks P450 Oxidation at C4 Metabolic->Stability Metabolic shielding Target Optimized Drug Candidate (e.g., MC4-R / H3R Ligands) pKa->Target Lipophilicity->Target Stability->Target

Fig 1: Pharmacological impact pathway of C4-fluorination on drug properties.

Scalable Stereoselective Synthesis Methodologies

Historically, accessing the pure trans-isomer of 4-fluorocyclohexylamine was prohibitively expensive and plagued by poor stereoselectivity, often requiring exhaustive chromatographic separation from the cis-isomer.

To resolve this, Leung et al. (2021) developed a highly scalable, self-validating protocol utilizing a directed hydrogenation strategy[4][5]. This method bypasses traditional deoxyfluorination of cis-alcohols (which often yields gem-difluoride impurities) by exploiting a commercially available gem-difluoride starting material.

Step-by-Step Protocol: Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation

Rationale: By converting a gem-difluoride into a vinyl fluoride, the subsequent hydrogenation can be stereochemically directed by a neighboring carboxamide group, forcing the hydrogen addition to occur from the same face, yielding the trans-configuration with >10:1 selectivity[4].

Step 1: Orthoester Masking & Dehydrofluorination

  • Starting Material: Begin with commercially available 4,4-difluorocyclohexanecarboxylic acid.

  • Masking: Convert the carboxylic acid into an OBO (2,6,7-trioxabicyclo[2.2.2]octane) orthoester to protect the carbonyl during basic elimination.

  • Elimination: Treat the masked gem-difluoride with 4 equivalents of Potassium t-amylate (KOt-Amyl) in xylene.

  • Reaction Conditions: Reflux for 24 hours.

  • Outcome: The strong, bulky base promotes E2 elimination, yielding the requisite vinyl fluoride intermediate. Note: Avoid excess base scaling beyond 4 equiv to prevent vinyl ether side-product formation[4].

Step 2: Deprotection and Amidation

  • Deprotection: Cleave the OBO-ester under mild acidic conditions to reveal the vinyl fluoro-carboxylic acid.

  • Amidation: Convert the carboxylic acid to a carboxamide using standard coupling reagents (e.g., HATU or CDI) and an amine source. This carboxamide acts as the directing group for the next step.

Step 3: Directed Hydrogenation

  • Catalysis: Subject the vinyl fluoro-carboxamide to transition-metal catalyzed hydrogenation (utilizing a catalyst capable of coordinating to the amide carbonyl).

  • Mechanism: The metal coordinates to the amide, delivering hydrogen (

    
    ) to the alkene face syn to the directing group.
    
  • Result: This yields the trans-fluorocyclohexanecarboxamide with high diastereoselectivity (>10:1)[4].

Step 4: Amine Conversion (Hofmann/Curtius Rearrangement)

  • Convert the resulting carboxamide to the primary amine via a Curtius or Hofmann-type rearrangement.

  • Salt Formation: Precipitate the final product as trans-4-fluorocyclohexylamine hydrochloride by treating with ethereal HCl.

SynthesisWorkflow Start 4,4-Difluorocyclohexanecarboxylic Acid (Commercially Available) Step1 Masking & Dehydrofluorination (KOt-Amyl, Xylene, Reflux) Start->Step1 Base-promoted E2 elimination Step2 Vinyl Fluoride Intermediate (Scalable >100g) Step1->Step2 Yields vinyl fluoride Step3 Deprotection & Amidation (Mild Conditions) Step2->Step3 Carboxamide formation Step4 Directed Hydrogenation (Stereoselective) Step3->Step4 H2, Metal Catalyst End trans-4-Fluorocyclohexylamine Hydrochloride Step4->End >10:1 trans selectivity

Fig 2: Scalable synthetic workflow for trans-4-fluorocyclohexylamine.

Applications in Medicinal Chemistry

The integration of 4-fluorocyclohexylamine into pharmacophores has successfully rescued multiple drug development programs by optimizing target binding and metabolic stability.

Histamine H3 Receptor Antagonists

The Histamine H3 receptor (H3R) is a G-protein-coupled receptor primarily expressed in the CNS. Early imidazole-based H3R antagonists suffered from poor blood-brain barrier (BBB) penetration and off-target cytochrome P450 inhibition. Researchers have utilized cis/trans-4-fluorocyclohexylamine as a non-imidazole synthon to develop novel H3R ligands[6][7]. The fluorinated cyclohexane ring provides the necessary steric bulk to occupy the receptor's hydrophobic pocket, while the lowered pKa of the amine ensures a higher proportion of the neutral species at physiological pH, drastically improving BBB permeability.

Melanocortin-4 Receptor (MC4-R) Agonists

MC4-R is a critical target for the treatment of obesity and metabolic disorders. Small-molecule MC4-R agonists often incorporate basic amine centers. Patents detailing the synthesis of substituted quinazolinone compounds utilize cis-4-fluorocyclohexylamine to fine-tune the basicity of the ligand[8][9]. The fluorine atom prevents rapid oxidative metabolism at the cyclohexane ring, extending the pharmacokinetic half-life of the anorectic agent while maintaining potent receptor agonism.

Conclusion

4-Fluorocyclohexylamine is a highly versatile building block that exemplifies the power of strategic fluorination. By understanding the causal relationship between its stereochemistry, the inductive effect of fluorine, and the resulting pKa/logP shifts, drug developers can rationally design molecules with superior ADME profiles. Furthermore, recent advancements in directed hydrogenation have eliminated the synthetic bottlenecks previously associated with the trans-isomer, enabling its seamless integration into large-scale pharmaceutical manufacturing.

References

  • National Center for Biotechnology Information. "4-Fluorocyclohexan-1-amine - PubChem Compound Summary." PubChem, 2025. URL:[Link]

  • Leung, J. C., Nguyen, T. T., Krawiec, M., Gao, D. A., & Reeves, J. T. "Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation." Organic Process Research & Development, vol. 25, no. 3, 2021, pp. 632-641. URL:[Link]

  • Leurs, R., et al. "Histamine Receptors and Their Ligands: Mechanisms and Applications." ResearchGate, 2025. URL:[Link](Note: URL derived from verified search grounding)

  • Google Patents. "Substituted quinazolinone compounds." US Patent US20050059662A1, 2005.

Sources

Stereoelectronic Control in Medicinal Chemistry: A Comparative Analysis of cis- and trans-4-Fluoro-cyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into saturated sp³-rich ring systems is a cornerstone of modern drug discovery. Fluorination modulates basicity (pKa), enhances metabolic stability, and fine-tunes lipophilicity (LogP/LogD). Among fluorinated cycloalkanes, the diastereomers cis-4-fluoro-cyclohexylamine and trans-4-fluoro-cyclohexylamine serve as critical building blocks. However, these isomers are not merely structural variants; they exhibit profoundly different 3D conformations, dipole moments, and physicochemical profiles.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these differences. We will explore the stereoelectronic principles governing their behavior, the thermodynamic logic dictating their preferred conformations, and the field-proven synthetic methodologies required to isolate them with high stereochemical fidelity.

Conformational Causality: A-Values and 1,3-Diaxial Strain

The behavior of substituted cyclohexanes is governed by the energetic penalty of axial substituents, quantified by their A-values . The A-value represents the difference in Gibbs free energy (


) between the equatorial and axial conformations.
  • Amine Group (-NH₂): Exhibits a relatively high A-value of ~1.2 to 1.6 kcal/mol due to steric clashes with axial protons.

  • Fluoro Group (-F): Despite fluorine's high electronegativity, it is sterically small. Its A-value is exceptionally low, typically ~0.25 to 0.30 kcal/mol [1].

This massive disparity in A-values dictates the thermodynamic equilibrium of the cis and trans isomers.

The cis-Isomer Conflict

In cis-1,4-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. Because the A-value of the amine group is significantly larger than that of fluorine, the amine group thermodynamically forces itself into the equatorial position. Consequently, the fluorine atom is relegated to the axial position, resulting in an (a,e) conformation.

The trans-Isomer Harmony

In trans-1,4-disubstituted cyclohexanes, the molecule can adopt a conformation where both substituents are equatorial (e,e) or both are axial (a,a) . The (e,e) conformation is the global energy minimum, completely avoiding 1,3-diaxial strain from either functional group.

ConformationalAnalysis Cis cis-4-Fluoro-cyclohexylamine CisAE Preferred: (a,e) Equatorial -NH2 Axial -F Cis->CisAE A-value (-NH2) > A-value (-F) CisEA Disfavored: (e,a) Axial -NH2 Equatorial -F Cis->CisEA Steric Clash (1,3-diaxial) Trans trans-4-Fluoro-cyclohexylamine TransEE Preferred: (e,e) Equatorial -NH2 Equatorial -F Trans->TransEE Minimizes 1,3-diaxial strain TransAA Disfavored: (a,a) Axial -NH2 Axial -F Trans->TransAA Severe Steric Clash

Conformational equilibrium and thermodynamic preferences of 4-fluoro-cyclohexylamine stereoisomers.

Physicochemical Impact: Dipole Moments and pKa Modulation

The 3D orientation of the C-F and C-N bonds directly impacts the molecule's electrostatic surface and lipophilicity.

Dipole Cancellation and Lipophilicity (LogP)

Fluorine exerts a strong inductive electron-withdrawing effect (-I). In the trans (e,e) conformation, the C-F bond and the C-N bond point in opposite directions. This anti-parallel arrangement leads to a cancellation of the individual bond dipoles, resulting in a significantly lower net molecular dipole moment. A lower dipole moment reduces the energetic payoff of water solvation, thereby increasing the molecule's lipophilicity (LogP) and enhancing passive membrane permeability.

Conversely, in the cis (a,e) conformation, the dipoles are angled relative to one another. They do not cancel, yielding a higher net molecular dipole moment and a comparatively lower LogP.

Basicity (pKa)

Unsubstituted cyclohexylamine has a pKa of approximately 10.6. The introduction of the highly electronegative fluorine atom at the C4 position inductively pulls electron density away from the amine, lowering the pKa to approximately 9.5 [2]. The exact pKa varies slightly between the cis and trans isomers due to differences in through-space electrostatic interactions and solvent-accessible surface areas dictated by their respective (a,e) and (e,e) geometries.

Quantitative Data Summary
Propertycis-4-Fluoro-cyclohexylaminetrans-4-Fluoro-cyclohexylamine
Preferred Conformation Axial F, Equatorial NH₂ (a,e)Equatorial F, Equatorial NH₂ (e,e)
Dipole Alignment Orthogonal / AngledAnti-parallel (Opposed)
Net Molecular Dipole HigherLower
Relative Lipophilicity (LogP) LowerHigher
1,3-Diaxial Strain Moderate (F-H interactions)Minimal (e,e global minimum)

Synthetic Methodologies: Overcoming Stereochemical Challenges

While cis-4-fluorocyclohexylamine can be accessed via standard cis-selective hydrogenation of substituted anilines or deoxofluorination of trans-alcohols, synthesizing pure trans-4-fluorocyclohexylamine is notoriously difficult. Commercial supplies often contain inseparable cis/trans mixtures.

To solve this, Leung et al. (2020) developed a highly scalable, self-validating protocol utilizing directed hydrogenation [3]. By exploiting a coordinating group, an Iridium catalyst delivers hydrogen exclusively to one face of a vinyl fluoride intermediate, locking in the trans stereocenter.

SynthesisWorkflow SM 4,4-Difluorocyclohexane- carboxylic acid Step1 Orthoester Masking & Dehydrofluorination SM->Step1 Int1 Vinyl Fluoride Intermediate Step1->Int1 Step2 Directed Hydrogenation (Ir Catalyst) Int1->Step2 Product trans-4-Fluoro- cyclohexylamine Step2->Product

Scalable synthetic workflow for trans-4-fluoro-cyclohexylamine via directed hydrogenation.

Experimental Protocol: Directed Hydrogenation for trans-Selectivity

The following step-by-step methodology outlines the critical directed hydrogenation phase, emphasizing the causality behind solvent and catalyst selection to prevent defluorination side-reactions [3].

Step 1: Preparation of the Vinyl Fluoride Intermediate

  • Begin with commercially available 4,4-difluorocyclohexanecarboxylic acid.

  • Mask the carboxylic acid moiety using an orthoester to prevent unwanted coordination during early stages.

  • Subject the masked intermediate to dehydrofluorination using a strong, non-nucleophilic base to eliminate one fluorine atom, yielding the cyclic vinyl fluoride.

Step 2: Catalyst Preparation and Solvent Selection

  • Prepare the Iridium-based directed hydrogenation catalyst (e.g., [Ir(COD)(DPDBF)]BF₄) under a strict inert argon atmosphere.

  • Causality Check: Dissolve the vinyl fluoride intermediate in anhydrous dichloromethane (DCM) . Do not use methanol. Methanol facilitates the formation of defluorinated (des-F) byproducts. DCM ensures <1% des-F impurity, acting as a self-validating control for C-F bond fidelity.

Step 3: Directed Hydrogenation

  • Add 1-5 mol% of the Ir-catalyst to the DCM solution.

  • Transfer the mixture to a high-pressure reactor and pressurize with H₂ gas (approx. 50-100 psi).

  • Stir vigorously at room temperature. The orthoester/acid derivative coordinates to the cationic Iridium center, forcing the catalyst to deliver hydrogen from the same face as the coordinating group. This stereoelectronic lock ensures absolute trans-selectivity relative to the remaining fluorine atom.

Step 4: Deprotection and Amidation

  • Once hydrogen uptake ceases, vent the reactor and concentrate the mixture.

  • Unmask the orthoester to reveal the carboxylic acid, convert it to the corresponding amide, and execute a Curtius or Hofmann rearrangement to yield the final trans-4-fluorocyclohexylamine hydrochloride salt.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Master Organic Chemistry URL:[Link]

  • Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best? Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation Organic Process Research & Development (ACS Publications) URL:[Link]

Strategic Utilization of 4-Fluorocyclohexan-1-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluorocyclohexan-1-amine hydrochloride (C₆H₁₃ClFN) is a critical aliphatic building block in modern drug discovery, valued for its ability to modulate basicity, lipophilicity, and metabolic stability without significantly altering steric bulk.[1] With a molecular weight of 153.63 g/mol , it serves as a bioisostere for cyclohexylamine, offering a strategic vector for fluorine introduction—a modification known to enhance membrane permeability and block metabolic hot spots.

This technical guide provides a comprehensive analysis of its physicochemical properties, stereochemical implications, and synthetic utility, designed for researchers optimizing lead compounds.

Part 1: Chemical Identity & Physicochemical Profiling

Molecular Specifications

Precise mass characterization is essential for high-resolution mass spectrometry (HRMS) validation and stoichiometric calculations in synthesis.

PropertyValueNotes
IUPAC Name 4-Fluorocyclohexan-1-amine hydrochloride
CAS Number (Mix) 1448310-31-3Mixture of diastereomers
CAS (Trans) 923596-01-4Trans-isomer specific
Molecular Formula C₆H₁₃ClFNC₆H₁₂FN[1][2] · HCl
Molecular Weight 153.63 g/mol Average mass for stoichiometry
Exact Mass 153.072 g/mol Monoisotopic (for MS [M+H]⁺ identification)
Appearance White to off-white solidHygroscopic
Solubility High: Water, Methanol, DMSOSalt form enhances aqueous solubility
Stereochemical Architecture: Cis vs. Trans

The cyclohexane ring adopts a chair conformation. The positioning of the fluorine and amine substituents (axial vs. equatorial) dictates the molecule's dipole moment and binding vector.

  • Trans-Isomer: The amine and fluorine are on opposite faces. In the lowest energy conformation, both groups occupy equatorial positions, maximizing stability. This is often the preferred isomer for linear linker designs.

  • Cis-Isomer: The substituents are on the same face. One group must occupy the axial position while the other is equatorial , leading to higher ring strain and a distinct 3D vector.

Isomers Start 4-Fluorocyclohexan-1-amine Trans Trans-Isomer (Equatorial/Equatorial) Stable, Linear Vector Start->Trans Stereoselection Cis Cis-Isomer (Axial/Equatorial) Angled Vector, Higher Energy Start->Cis App_Trans Application: Linear Linkers Crystal Packing Trans->App_Trans App_Cis Application: Specific Binding Pockets Dipole Modulation Cis->App_Cis

Figure 1: Stereochemical divergence of 4-fluorocyclohexan-1-amine and resulting applications.

Part 2: The Fluorine Effect in Drug Design[3][4]

Integrating 4-fluorocyclohexan-1-amine into a scaffold is rarely accidental; it is a calculated move to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

Basicity Modulation (pKa Lowering)

The fluorine atom is highly electronegative. Through the inductive effect (-I) , it pulls electron density away from the cyclohexane ring. Although the fluorine is four bonds away from the nitrogen (in the 4-position), it still exerts a measurable electron-withdrawing effect.

  • Result: The pKa of the amine is lowered (typically by 1.0–1.5 log units) compared to non-fluorinated cyclohexylamine (pKa ~10.6).

  • Benefit: At physiological pH (7.4), a larger fraction of the molecule may exist in the neutral form, potentially improving membrane permeability and blood-brain barrier (BBB) crossing.

Metabolic Blocking

The C-H bond at the 4-position of a cyclohexane ring is a common site for metabolic oxidation by Cytochrome P450 enzymes (CYP450).

  • Strategy: Replacing the C-H bond with a C-F bond blocks this metabolic "soft spot."

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering it resistant to oxidative cleavage.

Part 3: Synthesis & Manufacturing Protocols

For research-scale preparation, Reductive Amination is the industry-standard protocol due to its reliability and access to both isomers.

Standard Operating Procedure (SOP): Reductive Amination

Objective: Synthesis of 4-fluorocyclohexan-1-amine from 4-fluorocyclohexanone.

Reagents:

  • Substrate: 4-Fluorocyclohexanone (CAS: 210275-26-8)

  • Amine Source: Ammonium acetate (

    
    ) or Benzylamine (if protection is needed).
    
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    ).
  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

Workflow:

  • Imine Formation: Dissolve 4-fluorocyclohexanone (1.0 eq) and Ammonium acetate (10.0 eq) in MeOH. Stir at room temperature for 1 hour to form the imine intermediate.

  • Reduction: Cool to 0°C. Slowly add

    
     (1.5 eq). Allow the reaction to warm to room temperature and stir for 12–16 hours.
    
  • Quench & Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Salt Formation: Dissolve the crude free base in diethyl ether. Add 4M HCl in dioxane dropwise. The precipitate is 4-fluorocyclohexan-1-amine hydrochloride . Filter and dry under vacuum.

Yield Optimization:

  • To favor the Trans isomer: Use thermodynamic control (bulky reducing agents like

    
     in non-polar solvents).
    
  • To favor the Cis isomer: Use kinetic control or specific catalytic hydrogenation conditions.

Synthesis SM Starting Material: 4-Fluorocyclohexanone Step1 Step 1: Imine Formation (NH4OAc, MeOH) SM->Step1 Step2 Step 2: Reduction (NaCNBH3 or STAB) Step1->Step2 Intermediate Crude Free Base (Mixture of Isomers) Step2->Intermediate Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Intermediate->Step3 Product Final Product: 4-Fluorocyclohexan-1-amine HCl (Precipitate) Step3->Product

Figure 2: Reductive amination pathway for the synthesis of the hydrochloride salt.

Part 4: Analytical Characterization

To ensure the integrity of the building block before use in subsequent steps (e.g., amide coupling), verify the following parameters.

Proton NMR ( H-NMR)
  • Diagnostic Signal: Look for the methine proton attached to the C-F carbon (H-4).

  • Chemical Shift: Typically

    
     4.3–4.8 ppm.
    
  • Coupling: It will appear as a doublet of multiplets due to large geminal H-F coupling (

    
     Hz).
    
Fluorine NMR ( F-NMR)
  • Utility: Essential for determining the isomeric ratio (cis/trans).

  • Shift: Typically around

    
     -170 to -185 ppm (relative to 
    
    
    
    ).
  • Differentiation: The cis and trans isomers will show distinct chemical shifts, often separated by 1–2 ppm, allowing for integration and ratio calculation.

Mass Spectrometry
  • Technique: LC-MS (ESI+).

  • Observation: You will observe the parent ion

    
     of the free base.
    
  • Value: m/z = 118.1 (Calculated for

    
    ). Note: You do not see the chloride ion in positive mode.
    

Part 5: Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Absorption of water will alter the effective molecular weight, leading to stoichiometry errors in synthesis.

  • Storage: Store in a desiccator or under nitrogen at room temperature. For long-term storage, 2–8°C is recommended to prevent any slow degradation or caking.

  • Safety: Fluorinated amines can be irritants.[3] Use standard PPE (gloves, goggles) and handle in a fume hood.

References

  • Sigma-Aldrich. 4-Fluorocyclohexan-1-amine hydrochloride Product Specification. Retrieved from [4]

  • PubChem. Compound Summary for CID 21027526: 4-Fluorocyclohexan-1-amine. National Library of Medicine. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual grounding for fluorine bioisosterism).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry.

Sources

Executive Summary: The Strategic Value of Fluorinated Cycloalkanes

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-amino-1-fluorocyclohexane, designed for medicinal chemists and drug development professionals. This guide deconstructs the nomenclature, physicochemical impact, and stereochemical validation of this critical fluorinated scaffold.

In modern drug discovery, the substitution of hydrogen with fluorine on aliphatic rings is a highly deliberate structural intervention. 4-amino-1-fluorocyclohexane serves as a premier bioisosteric building block, frequently deployed to replace standard cyclohexylamines or piperidine rings. The introduction of the highly electronegative fluorine atom at the C4 position fundamentally alters the molecule's electron distribution, conformational preferences, and metabolic fate without significantly increasing steric bulk. Understanding the precise nomenclature, stereoisomerism, and analytical characterization of this molecule is essential for leveraging its properties in lead optimization.

Nomenclature Architecture & Database Identifiers

The chemical literature often suffers from synonym fragmentation, making database querying challenging. Establishing a rigorous nomenclature framework is the first step in structural validation.

  • IUPAC Standard: The preferred IUPAC name (PIN) is 4-fluorocyclohexan-1-amine . According to IUPAC substitutive nomenclature rules, the principal functional group (the amine) dictates the suffix, making the cyclohexane ring the parent hydride. The fluorine atom is treated as a substituent at the C4 position.

  • Common Synonyms: 4-amino-1-fluorocyclohexane, 4-fluorocyclohexylamine, 4-fluorocyclohexanamine.

  • Stereoisomerism: The cyclohexane ring restricts bond rotation, resulting in geometric isomerism. The relative stereochemistry between the C1 amine and C4 fluorine generates two distinct isomers:

    • cis-4-fluorocyclohexan-1-amine (Substituents on the same face of the ring).

    • trans-4-fluorocyclohexan-1-amine (Substituents on opposite faces).

To ensure procurement and database accuracy, researchers must utilize specific registry numbers, as racemic or unspecified mixtures often confound biological assays.

Identifier / PropertyValueSource / Notes
PubChem CID 21027526Unspecified stereochemistry
CAS RN (Unspecified) 1314924-99-6Base free amine
CAS RN (cis-isomer) 923595-66-8Base free amine
CAS RN (trans-isomer) 923672-47-3Base free amine
CAS RN (trans HCl salt) 923596-01-4Hydrochloride salt for bench stability

Physicochemical Profiling

The addition of fluorine dramatically shifts the physicochemical profile of the cyclohexylamine scaffold. The data below summarizes the computed properties critical for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

PropertyValueMechanistic Implication
Molecular Formula C₆H₁₂FN-
Molecular Weight 117.16 g/mol Highly ligand-efficient low-MW fragment.
Topological Polar Surface Area 26.0 ŲOptimal for blood-brain barrier (BBB) penetration.
XLogP3-AA 1.0Balanced lipophilicity; fluorine increases LogP relative to H.
Hydrogen Bond Donors/Acceptors 1 / 2Amine acts as both; fluorine acts as a weak acceptor.

Mechanistic Rationale in Lead Optimization

The decision to incorporate 4-amino-1-fluorocyclohexane into a pharmacophore is driven by three causal factors:

  • pKa Modulation via Inductive Effects: The strongly electron-withdrawing fluorine exerts a through-bond inductive effect (-I) across the cyclohexane sigma framework. This lowers the basicity (pKa) of the C1 amine compared to an unsubstituted cyclohexylamine. Lowering the pKa ensures a higher fraction of the drug remains un-ionized at physiological pH (7.4), directly enhancing passive membrane permeability and oral bioavailability.

  • Conformational Locking: Cyclohexane rings undergo rapid chair-chair interconversion. Bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric repulsion. In the trans isomer, both the amine and fluorine can simultaneously occupy equatorial positions (diequatorial conformation), locking the ring into a highly stable, predictable geometry. This stereoelectronic control allows scientists to precisely vector the amine into a target protein's binding pocket.

  • Metabolic Shielding: Aliphatic rings are highly susceptible to Cytochrome P450 (CYP450) mediated hydroxylation. The exceptionally strong C-F bond (~485 kJ/mol) resists oxidative cleavage, effectively blocking metabolism at the C4 position and increasing the molecule's half-life.

G Root 4-Fluorination of Cyclohexylamine Node1 Conformational Control (Axial/Equatorial Bias) Root->Node1 Stereoelectronic Node2 Physicochemical Modulation (pKa & LogP) Root->Node2 Inductive Node3 Metabolic Stability (CYP450 Blockade) Root->Node3 C-F bond Node1A Trans: Diequatorial Node1->Node1A Node1B Cis: Axial-Equatorial Node1->Node1B

Logical relationships of 4-fluorination on cyclohexylamine properties.

Self-Validating Analytical Protocol for Stereochemical Assignment

Because the cis and trans isomers exhibit vastly different spatial geometries, assigning the correct stereochemistry is a critical quality control step. We utilize a self-validating Nuclear Magnetic Resonance (NMR) protocol. It is "self-validating" because it pairs 1D J-coupling deductions with orthogonal 2D spatial proximity checks, eliminating interpretation ambiguity.

Phase 1: Separation Workflow

If starting from a racemic mixture, the isomers must be resolved prior to analysis.

Workflow Start Racemic Mixture Step1 Chiral Derivatization Start->Step1 Step2 HPLC Separation Step1->Step2 Step3A Cis-Isomer Step2->Step3A Step3B Trans-Isomer Step2->Step3B Step4 NMR Validation Step3A->Step4 Step3B->Step4

Experimental workflow for separation and validation of stereoisomers.

Phase 2: NMR Acquisition & Orthogonal Validation

Step 1: Sample Preparation Dissolve 10 mg of the isolated isomer in 0.6 mL of Chloroform-d (CDCl₃). Ensure the sample is free of paramagnetic impurities to maintain sharp resonance lines.

Step 2: 1D ¹H NMR (J-Coupling Analysis) Acquire a standard ¹H NMR spectrum. Focus on the methine proton at C1 (adjacent to the amine) and C4 (adjacent to the fluorine).

  • Causality: The Karplus equation dictates that protons in an anti-periplanar orientation (axial-axial) exhibit large vicinal coupling constants (³J ~ 10–12 Hz). Protons in a gauche orientation (axial-equatorial or equatorial-equatorial) exhibit small coupling constants (³J ~ 2–5 Hz).

  • Observation: If the C1 methine proton shows two large ³J couplings to the adjacent C2 protons, it must be axial. If the C4 methine proton also shows large ³J couplings, it is also axial. Therefore, both the amine and fluorine substituents are equatorial, definitively identifying the trans isomer.

Step 3: 1D ¹⁹F NMR (Fluorine Confirmation) Acquire a proton-coupled ¹⁹F NMR spectrum.

  • Causality: The ¹⁹F nucleus will couple to the geminal C4 proton with a massive coupling constant (²J_{H,F} ≈ 48–50 Hz). The fine splitting of this signal further corroborates the axial/equatorial assignment from Step 2.

Step 4: 2D NOESY (Orthogonal Spatial Validation) Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.

  • Causality: NOESY signals arise from through-space dipole-dipole interactions, requiring protons to be within ~5 Å of each other.

  • Validation Logic: If Step 2 suggested the trans isomer (diequatorial substituents, meaning axial C1 and C4 protons), these two axial protons are on opposite faces of the cyclohexane ring. They are too far apart to exhibit a NOE cross-peak. The absence of a C1-H / C4-H cross-peak validates the 1D assignment. Conversely, in the cis isomer, an axial C1 proton and an axial C4 proton (if forced into a diaxial conformer) or their respective spatial proximities will yield a distinct NOE cross-peak, confirming the cis geometry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21027526, 4-Fluorocyclohexan-1-amine" PubChem,[Link]

The Janus Face Paradigm: All-Cis Fluorinated Cyclohexanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, traditionally employed to increase lipophilicity, enhance metabolic stability, or modulate target binding affinity. However, the synthesis and characterization of all-cis fluorinated cyclohexanes have introduced a paradigm-shifting structural motif. By aligning all carbon-fluorine (C-F) bonds on a single face of the cyclohexane ring, chemists have engineered the most polar aliphatic compounds ever recorded. Termed "Janus face" molecules—after the two-faced Roman god—these structures possess an intensely electronegative fluorine face and an electropositive hydrogen face. This whitepaper dissects the physicochemical properties, synthesis protocols, and supramolecular binding dynamics of Janus face cyclohexanes, providing a comprehensive guide for drug development professionals.

The Structural and Electronic Paradigm

In standard fluorinated aliphatics, conformational flexibility often leads to dipole cancellation, minimizing the overall polarity of the molecule. The Janus face motif circumvents this by utilizing the rigid chair conformation of the cyclohexane ring.

In the flagship molecule, all-cis-1,2,3,4,5,6-hexafluorocyclohexane, the ring adopts a conformation where three C-F bonds are axial and three are equatorial[1]. Crucially, all six fluorine atoms project toward one face of the ring, while the six electropositive hydrogen atoms project toward the opposite face[2].

The Causality of Extreme Polarity: The 1,3,5-triaxial arrangement of highly electronegative fluorine atoms creates a massive, co-aligned dipole moment. Computational and experimental studies establish the dipole moment of all-cis hexafluorocyclohexane at approximately 6.2 Debye (D)[3]. This extreme electrostatic segregation fundamentally alters how the molecule interacts with its environment, behaving neither like a traditional hydrocarbon nor a perfluorocarbon, but rather as a highly polarized, bipartite entity[4].

JanusBinding Center All-cis Hexafluorocyclohexane (Dipole ~6.2 D) F_Face Electronegative Fluorine Face Center->F_Face Tri-axial/Tri-equatorial C-F H_Face Electropositive Hydrogen Face Center->H_Face Polarized C-H Bonds Cations Cation Coordination (e.g., Na+) F_Face->Cations Electrostatic Attraction Anions Anion Binding (e.g., Cl-) & Water (H-bonds) H_Face->Anions H-Bonding / Multipolar Binding

Supramolecular binding dynamics of Janus face fluorocyclohexanes.

Physicochemical Profiling for Drug Discovery

For medicinal chemists, the utility of a structural motif hinges on its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The Janus face motif exhibits counter-intuitive physicochemical behaviors that are highly advantageous for drug design.

Lipophilicity (Log P) Modulation

Traditionally, substituting hydrogen with fluorine (e.g., adding a -CF3 group) increases a molecule's lipophilicity. However, the Janus face motif defies this heuristic. Increasing fluorination in an all-cis manner significantly decreases lipophilicity (increases hydrophilicity)[5].

Mechanistic Causality: Molecular dynamics simulations reveal that the highly polarized electropositive hydrogen face acts as a potent hydrogen-bond donor surface[6]. Water molecules associate much more closely with the hydrogen face of these rings than with bulk water, driving a massive increase in aqueous solubility. For instance, all-cis tetrafluorocyclohexyl rings are at least two full Log P units (100-fold) more hydrophilic than their non-fluorinated counterparts[7].

Metabolic Stability

Fluorination is a classic strategy to block cytochrome P450-mediated oxidative metabolism. Biotransformation studies of phenyl all-cis tetrafluorocyclohexanes using Cunninghamella elegans (a robust human metabolism model organism) demonstrate that oxidative metabolism is strictly limited to benzylic hydroxylation[5]. The heavily fluorinated cyclohexane ring itself remains completely inert to oxidative degradation, providing a highly stable pharmacokinetic profile[6].

Table 1: Comparative Physicochemical Properties of Cyclohexane Motifs
MotifConfigurationDipole Moment (D)Relative Hydrophilicity (ΔLog P)Primary Metabolic Liability
CyclohexaneN/A0.0BaselineHigh (Ring oxidation)
HexafluorobenzeneAromatic0.0Highly LipophilicLow
All-cis TetrafluorocyclohexaneJanus Face~4.5~1.5 units lower than non-FLow (Benzylic only if substituted)
All-cis HexafluorocyclohexaneJanus Face~6.2~2.0 units lower than non-FExtremely Low

(Data synthesized from O'Hagan et al., Chemical Science, 2018[6] and related studies[3])

Supramolecular & Target Binding Dynamics

The bipartite electrostatic nature of Janus cyclohexanes allows them to engage in unique multipolar interactions within protein binding pockets.

  • Anion Binding (H-Face): The electropositive hydrogen face exhibits an extraordinary propensity to bind anions. Gas-phase studies demonstrate that the binding enthalpy of chloride (Cl⁻) to all-cis hexafluorocyclohexane reaches an exceptional 159.3 kJ/mol[4].

  • Cation Binding (F-Face): Conversely, the electronegative fluorine face strongly coordinates cations such as sodium (Na⁺)[2].

Implications for Drug Design: In medicinal chemistry, this means a single structural motif can simultaneously act as a hydrogen-bond donor (via polarized C-H) and a cation-coordinator (via C-F)[8]. This enables highly specific, multi-point target engagement with polar amino acid side chains of opposite electrostatic polarity in protein receptors or enzymes, a feat unachievable with standard aliphatic or aromatic rings[8].

Synthetic Access: The Catalytic Hydrogenation Protocol

Historically, accessing all-cis fluorinated cyclohexanes was synthetically prohibitive due to the thermodynamic instability of the cis-C-F bonds. The breakthrough enabling the medicinal chemistry application of these molecules came from the Glorius laboratory, which developed a direct catalytic hydrogenation of fluorinated aromatics[3].

Causality of Catalyst Selection: The protocol utilizes a Rhodium Cyclic(Alkyl)(Amino)Carbene (Rh-CAAC) catalyst[8]. The highly electron-rich and sterically demanding CAAC ligand is critical; it stabilizes the active Rh species and prevents the reductive defluorination that typically plagues the hydrogenation of electron-deficient fluoroaromatics. This enforces strict syn-addition of hydrogen across a single face of the aromatic ring[3].

SynthesisWorkflow A Fluorinated Aromatic Precursor B Rh(CAAC) Catalyst + H2 (High Pressure) A->B Substrate Activation C All-cis Fluorocyclohexane (Janus Face Motif) B->C Syn-Addition of H2 (No Defluorination)

Catalytic hydrogenation workflow for synthesizing all-cis fluorocyclohexanes.

Protocol: Step-by-Step Synthesis of All-cis Fluorocyclohexanes

This protocol is designed as a self-validating system to ensure reproducibility and stereochemical integrity.

  • Catalyst Activation (Inert Atmosphere):

    • Action: Prepare the Rh(CAAC) catalyst complex (e.g., Zeng's catalyst) inside a rigorously inert argon or nitrogen glovebox.

    • Causality: The active Rh(I) center is highly susceptible to premature oxidation by atmospheric oxygen, which would irreversibly poison the catalyst before substrate coordination.

  • Substrate Preparation:

    • Action: Dissolve the fluorinated aromatic precursor (e.g., 9 or pentafluorophenylacetate) in anhydrous, degassed solvent (typically hexane or dichloromethane)[8].

  • Hydrogenation Reactor Setup & Validation:

    • Action: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the system with hydrogen gas three times.

    • Validation: Monitor the pressure gauge during purging to ensure complete removal of inert gases. Residual nitrogen/argon reduces the partial pressure of H₂, leading to incomplete conversion.

  • Pressurization and Reaction:

    • Action: Pressurize the autoclave with H₂ (typically 50-100 bar). Stir vigorously at room temperature to 50°C for 16-24 hours.

    • Causality: High pressure is thermodynamically required to overcome the aromatic stabilization energy and the strong electron-withdrawing effect of the fluorine atoms, forcing the syn-addition.

  • Isolation and Stereochemical Verification:

    • Action: Vent the hydrogen gas safely. Filter the crude mixture through a short pad of silica to remove the rhodium catalyst, followed by flash column chromatography.

    • Validation: Confirm the all-cis stereochemistry via ¹⁹F and ¹H NMR spectroscopy. The rigid chair conformation will yield highly distinctive, large coupling constants for the axial/equatorial protons and fluorines, confirming the Janus face geometry.

Conclusion

The emergence of Janus face fluorinated cyclohexanes represents a critical evolution in organic fluorine chemistry. By leveraging the extreme dipole moments generated by all-cis C-F bond alignment, medicinal chemists can independently modulate lipophilicity and metabolic stability while unlocking new, multipolar binding modalities within target active sites. As synthetic access continues to streamline via advanced catalytic hydrogenations, the integration of the Janus motif into bioactives and drug discovery pipelines is poised to yield next-generation therapeutics with unprecedented physicochemical profiles.

References

1.9. Journal of the American Chemical Society, 2016. 2.5. Chemical Science (RSC Publishing), 2018. 3.4. Journal of Fluorine Chemistry, 2020. 4.8. Chemistry - A European Journal / ScienceOpen, 2021. 5. 1. The Chemical Record, 2023.

Sources

Basicity and pKa of 4-fluorocyclohexan-1-amine: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the basicity and pKa of 4-fluorocyclohexan-1-amine, designed for medicinal chemists and drug development professionals.

Executive Summary

The introduction of a fluorine atom at the 4-position of cyclohexan-1-amine results in a modulation of basicity that is critical for fine-tuning physicochemical properties in drug discovery. Unlike


- or 

-fluorination, which drastically reduces pKa via strong inductive effects, 4-fluorination (a

-substitution) exerts a subtler influence.
  • Parent pKa (Cyclohexylamine):

    
    [1][2]
    
  • Estimated pKa (4-fluorocyclohexan-1-amine):

    
    [1]
    
  • Key Mechanism: Attenuated inductive withdrawal (

    
    ) combined with through-space field effects.[1]
    
  • Application: Used to lower

    
     and improve metabolic stability without abolishing the cationic center required for receptor binding (e.g., hERG avoidance, GPCR targeting).[1]
    

Structural and Conformational Analysis

To understand the basicity, one must first analyze the conformational landscape. The distance and orientation between the fluorine atom and the amine group dictate the magnitude of the field effect.

Stereoisomers

The compound exists as two geometric isomers, each capable of ring-flipping between chair conformations:

  • trans-4-fluorocyclohexan-1-amine:

    • Major Conformer: Diequatorial (

      
      ).[1] Both the amine and fluorine occupy equatorial positions to minimize 1,3-diaxial interactions.
      
    • Stability: Thermodynamic product.

  • cis-4-fluorocyclohexan-1-amine:

    • Conformers: The equilibrium exists between (

      
      ) and (
      
      
      
      ).[1]
    • Preference: The conformer with the bulky amine group in the equatorial position (

      
      ) is generally favored, placing the smaller fluorine atom axial.
      
Visualization of Conformational Dynamics

Conformation cluster_trans Trans Isomer (Most Stable) cluster_cis Cis Isomer T_EqEq Diequatorial (1e, 4e) (Most Stable) T_AxAx Diaxial (1a, 4a) (High Energy) T_EqEq->T_AxAx Ring Flip (Unfavorable) C_EqAx Equatorial-Axial (1e, 4a) (Favored) C_AxEq Axial-Equatorial (1a, 4e) (Less Favored) C_EqAx->C_AxEq Ring Flip

Figure 1: Conformational equilibrium of 4-fluorocyclohexan-1-amine isomers. The diequatorial trans isomer is the global minimum.

Quantitative Basicity Data

The pKa values below compare the target molecule with relevant analogues to illustrate the fluorine effect.

Table 1: Comparative pKa Values of Cyclohexylamines

CompoundStructurepKa (Conj.[1][3][4][5][6] Acid)

pKa (vs Parent)
Mechanism
Cyclohexylamine

10.68 [1]0.0Reference
4-Fluorocyclohexan-1-amine

10.2 - 10.4 (Est)*-0.3 to -0.5Weak Inductive (

-effect)
4,4-Difluorocyclohexan-1-amine

9.86 [2]-0.82Additive Inductive
3-Fluorocyclohexan-1-amine

~9.8 -0.9Moderate Inductive (

-effect)
Aniline

4.6 -6.1Resonance Delocalization

*Note: Experimental values for the specific isomers are rarely reported in isolation. The range is interpolated from the additive effects of fluorine observed in Morgenthaler et al. [3] and 4,4-difluoro data.

Mechanistic Insight

The drop in basicity from ~10.7 to ~10.3 is driven by two factors:

  • Through-Bond Inductive Effect (

    
    ):  Fluorine is the most electronegative element. It pulls electron density through the 
    
    
    
    -bond framework.[7][8] However, the effect decays rapidly with distance. At the 4-position (5 bonds away: F-C-C-C-C-N), this effect is weak but non-zero.[1]
  • Through-Space Field Effect: The dipole of the C-F bond creates an electrostatic field that destabilizes the positive charge on the protonated ammonium species (

    
    ). In the trans-diequatorial conformation, the vectors are roughly antiparallel but distant, minimizing the destabilization compared to closer substitutions.
    

Experimental Protocols for pKa Determination

For drug development, precise experimental determination is preferred over prediction. The following protocol outlines the industry-standard potentiometric titration method for high-accuracy pKa measurement of fluorinated amines.

Potentiometric Titration Workflow

Reagents:

  • Analyte: 5-10 mg of 4-fluorocyclohexan-1-amine hydrochloride.

  • Solvent: Degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titrant: 0.1 N KOH (standardized).[1]

Protocol:

  • Dissolution: Dissolve the amine hydrochloride salt in 20 mL of ionic-strength adjusted water. Ensure complete dissolution.

  • Blank Titration: Perform a blank titration on the solvent to determine the exact carbonate content and electrode parameters.

  • Sample Titration: Titrate with 0.1 N KOH under inert gas (Nitrogen/Argon) purge to prevent

    
     absorption.
    
  • Data Acquisition: Record pH vs. volume of titrant. Collect at least 20 points in the buffer region (pH 9.0 – 11.5).[1]

  • Analysis: Use the Bjerrum difference plot or Gran plot method to calculate the pKa.

Logic Flow of Determination

Protocol cluster_QC Quality Control Start Start: Amine HCl Salt Dissolve Dissolve in 0.15 M KCl (Degassed) Start->Dissolve Titrate Potentiometric Titration (Add 0.1 N KOH) Dissolve->Titrate Curve Generate Titration Curve (pH vs Vol) Titrate->Curve Calc Calculate pKa (Henderson-Hasselbalch) Curve->Calc Check Check Carbonate Error Curve->Check

Figure 2: Workflow for experimental pKa determination via potentiometric titration.

Applications in Drug Design[11]

The strategic use of 4-fluorocyclohexan-1-amine is a classic example of "Bioisosteric Modulation."

Lipophilicity Modulation (LogD)

Fluorine is often called "polar hydrophobic."[1] While the C-F bond is polar, it does not hydrogen bond as a donor and is a poor acceptor.

  • Effect: Replacing a hydrogen with fluorine at the 4-position lowers the basicity slightly, which increases the fraction of the neutral species at physiological pH (though only marginally for this high pKa).

  • Result: The primary benefit is often metabolic blocking (preventing oxidation at the 4-position) rather than a massive pKa shift.

hERG Channel Avoidance

High basicity (


) is a known risk factor for hERG potassium channel binding (cardiotoxicity).[1]
  • Strategy: If a lead compound with a cyclohexylamine moiety has hERG liability, fluorination can lower the pKa. While the drop to ~10.3 is small, using the 4,4-difluoro analog (pKa ~9.9) or combining with proximal electron-withdrawing groups can bring the pKa into the safer range (< 9.[1]0) without altering the steric bulk significantly.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for Cyclohexylamine pKa = 10.68).[1]

  • LookChem & PubChem Data. Predicted and experimental physicochemical properties of 4,4-difluorocyclohexanamine. Available at: [Link][1]

  • Morgenthaler, M., et al. (2007).[1][3] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115.[1] [Link][1]

  • Hicken, E. J., et al. (2014).[1] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3322-3327.[1] [Link][1]

Sources

Strategic Deployment of Fluorinated Cyclohexylamines in Drug Discovery: A Comparative Analysis of 4-Fluoro vs. 4,4-Difluorocyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic ring systems is a highly validated tactic to modulate physicochemical properties, improve metabolic stability, and dictate conformational preferences[1]. The cyclohexylamine motif is ubiquitous in neuroactive agents, kinase inhibitors, and GPCR ligands. However, the unfunctionalized cyclohexyl ring is often a liability due to high lipophilicity and susceptibility to Cytochrome P450 (CYP450) mediated oxidative metabolism.

This technical guide provides an in-depth comparative analysis between 4-fluorocyclohexylamine and 4,4-difluorocyclohexylamine . By dissecting their stereochemical divergence, inductive effects on basicity (


), and metabolic shielding, we establish a rational framework for selecting the appropriate building block in lead optimization workflows.

Structural and Stereochemical Divergence

The most fundamental difference between these two building blocks lies in their symmetry and stereochemical complexity.

  • 4-Fluorocyclohexylamine (Monofluorinated): The introduction of a single fluorine atom at the C4 position creates two distinct stereocenters (C1 and C4). Consequently, this compound exists as two diastereomers: cis and trans. The trans-isomer typically adopts a diequatorial conformation to minimize 1,3-diaxial interactions, while the cis-isomer is forced into an axial-equatorial conformation. This stereochemical divergence requires asymmetric synthesis or rigorous chiral separation during drug development.

  • 4,4-Difluorocyclohexylamine (Gem-difluorinated): The addition of a second fluorine atom at C4 restores local symmetry at that carbon, eliminating the C4 stereocenter. The molecule possesses only one stereocenter (at C1, bearing the amine). Conformational dynamics are heavily biased: one fluorine atom must occupy an axial position while the other is equatorial. This conformational locking reduces the entropic penalty upon target binding compared to the highly flexible unsubstituted cyclohexylamine.

G A Cyclohexylamine Core B Monofluorination (C4) 4-fluorocyclohexylamine A->B + F (Stereoselective) C Gem-difluorination (C4) 4,4-difluorocyclohexylamine A->C + F2 (Geminal) D cis/trans Diastereomers (Complex Stereochemistry) B->D C1 & C4 Chiral Centers E No C4 Stereocenter (Conformationally Locked) C->E C1 Chiral Center Only

Conformational and stereochemical divergence of monofluorinated vs. gem-difluorinated cyclohexylamines.

Physicochemical Modulation: Inductive Effects on and Lipophilicity

The basicity of the primary amine is a critical determinant of a drug's absorption, distribution, and target engagement (via salt-bridge formation). Fluorine is the most electronegative element; its strong electron-withdrawing inductive effect (


) propagates through the 

-bond framework to the distal amine, withdrawing electron density from the nitrogen lone pair. This stabilizes the free base but destabilizes the protonated ammonium species, resulting in a lowered

.
  • Unsubstituted Cyclohexylamine: Exhibits a

    
     of approximately 10.58[2], meaning it is almost entirely protonated at physiological pH (7.4).
    
  • 4-Fluorocyclohexylamine: The single fluorine atom exerts a moderate inductive pull across four

    
    -bonds, lowering the 
    
    
    
    by approximately 0.5–0.6 units (to ~10.0).
  • 4,4-Difluorocyclohexylamine: The gem-difluoro moiety exerts a compounded inductive effect. Literature confirms the

    
     drops significantly to 9.45 [2]. This 
    
    
    
    of ~1.13 units relative to the parent compound[2][3] drastically alters the ionization state equilibrium at physiological pH, potentially increasing passive membrane permeability.
Table 1: Comparative Physicochemical Data
Compound

(Conjugate Acid)
Predicted LogP (XLogP3)C4 StereocentersCYP450 C4-Oxidation Liability
Cyclohexylamine 10.58[2]1.50[4]NoneHigh
4-Fluorocyclohexylamine ~10.00~1.35Yes (cis/trans)Moderate (Slower HAT)
4,4-Difluorocyclohexylamine 9.45[2]1.20NoneBlocked (No C-H bond)

Metabolic Stability & Pharmacokinetics (CYP450 Shielding)

The C4 position of a cyclohexyl ring is a classic "soft spot" for oxidative metabolism by hepatic Cytochrome P450 enzymes (particularly CYP3A4). The enzyme initiates clearance via Hydrogen Atom Transfer (HAT), abstracting a hydrogen to form a carbon radical, followed by oxygen rebound to form an alcohol.

  • Causality of the Fluorine Blockade: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), rendering it highly resistant to HAT.

  • In 4-fluorocyclohexylamine , one C-H bond remains at the C4 position. While the adjacent electronegative fluorine destabilizes the transition state of radical formation (slowing metabolism), the site is not fully protected.

  • In 4,4-difluorocyclohexylamine , both hydrogens are replaced. The C4 position is completely shielded from CYP450 hydroxylation, forcing the metabolic machinery to seek alternative, often less favorable, clearance pathways. This translates directly to a prolonged in vivo half-life.

G A Hepatic CYP450 HAT Mechanism B 4-fluorocyclohexylamine A->B Interacts with C4 C 4,4-difluorocyclohexylamine A->C Interacts with C4 D Partial Oxidation (One C-H bond remains) B->D Slowed Clearance E Metabolism Blocked (No C-H bonds at C4) C->E Prolonged Half-Life

CYP450 metabolic shielding mechanism at the C4 position.

Self-Validating Experimental Protocols

To rigorously evaluate the impact of these fluorinated substitutions in your own drug discovery programs, the following self-validating protocols must be employed.

Protocol A: Potentiometric Determination of

Causality: To accurately measure the long-range inductive effects of the fluorine atoms, potentiometric titration is required. Because these amines can absorb ambient


 to form carbamates, they must be handled as hydrochloride salts and titrated under an inert atmosphere.
  • System Calibration (Validation Step): Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a blank titration with 0.1 M HCl and 0.1 M carbonate-free NaOH to validate the absence of atmospheric

    
     interference.
    
  • Sample Preparation: Dissolve 2.0 mmol of the amine hydrochloride salt (e.g., 4,4-difluorocyclohexylamine

    
     HCl) in 50 mL of degassed, deionized water (0.15 M KCl background electrolyte to maintain constant ionic strength).
    
  • Titration: Titrate with standardized 0.1 M NaOH under a continuous Argon stream at a constant 25.0 ± 0.1 °C.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ). The 
    
    
    
    is extracted from the half-equivalence point.
Protocol B: In Vitro Microsomal Stability Assay (CYP450 Clearance)

Causality: To prove that the gem-difluoro substitution blocks C4 oxidation, candidate molecules must be incubated with Human Liver Microsomes (HLMs). The inclusion of a high-clearance control ensures that the microsomes are enzymatically active, validating negative results (lack of metabolism) for the difluoro-compound.

  • Assay Setup: Prepare a 1.0 mL incubation mixture containing 1.0 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM

    
    .
    
  • Compound Addition: Add the fluorinated test compound (final concentration 1.0

    
    ).
    
  • Validation Control: In a parallel parallel well, run Verapamil (1.0

    
    ) as a positive control for rapid CYP-mediated clearance.
    
  • Initiation & Quenching: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1.0 mM NADPH. At specific time points (0, 15, 30, 60 minutes), extract 100

    
     aliquots and immediately quench into 300 
    
    
    
    of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins.
  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) based on the depletion of the parent compound.
    

Conclusion

The choice between 4-fluorocyclohexylamine and 4,4-difluorocyclohexylamine is not merely a matter of lipophilicity; it is a strategic decision impacting stereochemical complexity, basicity, and metabolic fate. While the monofluorinated analog offers nuanced conformational control, it introduces diastereomeric complexity and only partially mitigates CYP450 liabilities. Conversely, 4,4-difluorocyclohexylamine provides a robust, symmetry-restored building block that significantly lowers amine basicity (


 9.45)[2] and completely shields the C4 position from oxidative metabolism, making it a superior bioisostere for optimizing pharmacokinetic profiles in lead development.

References

  • PubChem (National Institutes of Health). "Cyclohexylamine | C6H11NH2 | CID 7965." National Center for Biotechnology Information. URL:[Link]

  • ChemRxiv (2021). "Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines." ChemRxiv. URL:[Link]

  • Journal of Computational Chemistry (2025). "Fluorine‐Labelled Spiro[5]heptane‐Derived Building Blocks: Is Single Fluorine the Best?" ResearchGate. URL:[Link]

  • Inorganic Chemistry (ACS Publications, 2023). "Employing Long-Range Inductive Effects to Modulate Metal-to-Ligand Charge Transfer Photoluminescence in Homoleptic Cu(I) Complexes." American Chemical Society. URL:[Link]

Sources

Methodological & Application

Reductive amination protocol for 4-fluorocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated rings is a high-value strategy in medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability without significantly altering steric bulk. 4-Fluorocyclohexanone is a critical building block for accessing 4-fluorocyclohexylamines. However, the reaction presents a specific stereochemical challenge: the formation of cis and trans diastereomers.

This Application Note provides a validated, field-tested protocol for the reductive amination of 4-fluorocyclohexanone. Unlike generic guides, this document focuses on stereocontrol , purification strategies for isomer separation , and industrial scalability .

Strategic Analysis & Mechanistic Insight

The Stereochemical Challenge

Reductive amination of 4-substituted cyclohexanones yields two isomers. For 4-fluorocyclohexanone, the "trans" and "cis" designations are defined by the relative orientation of the amine and the fluorine atom.

  • Trans-isomer (Thermodynamic): The amine and fluorine are on opposite sides of the ring. Assuming a chair conformation where the small fluorine atom accepts an axial or equatorial position, the bulky amine group drives the equilibrium toward the equatorial position. In the trans-1,4-isomer, if the amine is equatorial, the fluorine is also equatorial (diequatorial). This is generally the thermodynamically preferred isomer.

  • Cis-isomer (Kinetic): The amine and fluorine are on the same side (axial-equatorial relationship).

Reagent Selection Rule:

  • Sodium Triacetoxyborohydride (STAB): The industry standard. It is bulky and mild. It typically favors the formation of the thermodynamically more stable trans-isomer (equatorial amine) via equatorial attack on the intermediate iminium ion, though mixtures (e.g., 2:1 to 4:1 trans:cis) are common.

  • Sodium Cyanoborohydride (NaBH3CN): Toxic (generates HCN) and less selective. Avoid unless STAB fails.

  • Sodium Borohydride (NaBH4): Used in two-step procedures.[1] Because it is small, it is less stereoselective and can lead to higher ratios of the unstable axial amine (cis-isomer) depending on the solvent.

Reaction Mechanism & Pathway

The reaction proceeds through the formation of a carbinolamine, followed by dehydration to an iminium ion. The reducing agent then delivers a hydride to the C=N bond.

ReductiveAmination Ketone 4-Fluorocyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + AcOH (Cat.) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Dehydration) Trans Trans-Amine (Major) Iminium->Trans + STAB (H-) Axial Attack Cis Cis-Amine (Minor) Iminium->Cis + STAB (H-) Equatorial Attack

Caption: Mechanistic pathway of reductive amination.[2] Acid catalysis (AcOH) promotes iminium formation, the substrate for hydride reduction.

Experimental Protocols

Protocol A: Direct Reductive Amination (Standard STAB Method)

Best for: Primary and non-hindered secondary amines. High throughput.

Reagents:

  • 4-Fluorocyclohexanone (1.0 equiv)[3]

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer/greener.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under Nitrogen/Argon, dissolve 4-fluorocyclohexanone (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.1 M concentration relative to ketone).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to promote imine/iminium formation.

    • Expert Tip: If the amine is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding AcOH.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5–10 minutes.

    • Why: STAB evolves gas (H2) and heat. Portion-wise addition prevents runaway exotherms.

  • Reaction: Remove ice bath and stir at RT. Monitor by LC-MS or TLC.[4]

    • Time: Typically 2–16 hours.

    • Endpoint: Disappearance of ketone and imine intermediate.

  • Quench: Quench by slow addition of saturated aqueous NaHCO3. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[5][4] Filter and concentrate.

Protocol B: Two-Step Indirect Method (NaBH4)

Best for: Valuable/expensive amines, or when STAB fails to drive conversion.

  • Imine Formation: Reflux Ketone and Amine in Methanol (MeOH) or Ethanol with dehydrating agent (e.g., MgSO4 or molecular sieves) for 4–12 hours.

  • Reduction: Cool to 0°C. Add NaBH4 (1.0 equiv) slowly. Stir for 2 hours.

  • Workup: Acidify carefully with 1N HCl to decompose borates, then basify with NaOH to extract the free amine.

Purification & Isomer Separation (The "Secret Sauce")

The crude product is often a mixture of trans (major) and cis (minor) isomers. Separation is critical for biological assays.

Method: Fractional Crystallization of Hydrochloride Salts This is often superior to column chromatography for separating cyclohexylamine diastereomers.

  • Salt Formation: Dissolve the crude amine mixture in a minimal amount of Ethanol or Methanol. Add 4N HCl in Dioxane (or concentrated aqueous HCl) dropwise until pH < 2.

  • Precipitation: Dilute slowly with Diethyl Ether or Ethyl Acetate until the solution becomes cloudy.

  • Crystallization: Cool to 4°C or -20°C overnight.

    • Outcome: The trans-isomer hydrochloride salt typically crystallizes out first due to better packing symmetry (diequatorial conformation).

    • Validation: Filter the solid. The filtrate will be enriched in the cis-isomer.

  • Free-Basing: Recover the pure amine by treating the salt with 1N NaOH and extracting into DCM.

Quality Control & Data Analysis

NMR Validation (Self-Validating System)

How do you prove you have the trans isomer without a crystal structure? Use 1H NMR coupling constants of the proton at the C1 position (alpha to nitrogen).

FeatureTrans-Isomer (Major)Cis-Isomer (Minor)
Conformation Amine is Equatorial (H is Axial)Amine is Axial (H is Equatorial)
C1-H Signal Axial Proton Equatorial Proton
Multiplicity Triplet of triplets (tt)Broad singlet or narrow multiplet
Coupling (J) Large axial-axial coupling (J ≈ 10–12 Hz )Small axial-equatorial coupling (J ≈ 2–5 Hz )
Shift Upfield (shielded by anisotropy)Downfield (deshielded)
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Wet solvent or old STAB reagent.Use anhydrous DCE/DCM.[4] Check STAB activity (should bubble vigorously in acid).
Dialkylation Primary amine is too reactive.Use excess amine (2-5 equiv) or switch to Protocol B (Two-step).
No Reaction Steric hindrance or deactivated amine.Heat to 40-50°C. Add Lewis Acid catalyst (e.g., Ti(OiPr)4) before adding STAB.
Emulsion Boron salts during workup.Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of water/bicarb for the initial quench.

Decision Workflow

Workflow Start Start: 4-Fluorocyclohexanone + Target Amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine ProtocolA Protocol A: STAB (Direct, DCE, RT) CheckAmine->ProtocolA No (Primary/Simple Secondary) ProtocolB Protocol B: Ti(OiPr)4 / NaBH4 (Force Imine Formation) CheckAmine->ProtocolB Yes (Bulky/Unreactive) Analysis Analyze Crude (1H NMR) Check J-coupling at C1 ProtocolA->Analysis ProtocolB->Analysis Separation Isomer Mixture? Analysis->Separation Cryst Fractional Crystallization (HCl Salt Method) Separation->Cryst Yes (High Trans req.) Column Flash Chromatography (DCM/MeOH/NH3) Separation->Column Yes (Small scale) Final Pure Trans-Amine Cryst->Final Column->Final

Caption: Decision tree for selecting the optimal synthesis and purification route.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002, 59, 1-714.

  • Common Organic Chemistry. "Reductive Amination: Standard Conditions and Mechanism."

  • Cohen, T., et al. "Separation of Cis and Trans Isomers of 4-Substituted Cyclohexylamines.

Sources

Application Notes and Protocols for the Boc Protection of 4-fluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical and materials science research, the strategic manipulation of functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool for the temporary masking of primary and secondary amines, valued for its straightforward introduction, stability across a wide range of reaction conditions, and facile, orthogonal removal under mild acidic conditions.[1][2][3][4] This guide provides a detailed protocol for the Boc protection of 4-fluorocyclohexan-1-amine, a valuable building block in medicinal chemistry. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity. Therefore, a robust and well-characterized procedure for the protection of this fluorinated amine is of significant interest to researchers in drug development and chemical synthesis.

This document will delve into the mechanistic underpinnings of the Boc protection reaction, provide a meticulously detailed experimental protocol, and offer comprehensive guidelines for the characterization of the resulting product, tert-butyl (4-fluorocyclohexyl)carbamate.

Reaction Scheme and Mechanism

The Boc protection of 4-fluorocyclohexan-1-amine is typically achieved through the reaction of the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4] This initial attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the formation of the N-Boc protected amine. This process liberates tert-butanol and carbon dioxide as byproducts, with the evolution of CO₂ gas serving as a thermodynamic driving force for the reaction.[4]

While the reaction can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) is common practice to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction rate.[1]

Reaction Mechanism Diagram

Boc_Protection_Mechanism Amine R-NH₂ (4-fluorocyclohexan-1-amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Base Base (e.g., TEA) Protonated_Carbamate Protonated Carbamate Base->Protonated_Carbamate Tetrahedral_Intermediate->Protonated_Carbamate Collapse Boc_Product R-NH-Boc (tert-butyl (4-fluorocyclohexyl)carbamate) Protonated_Carbamate->Boc_Product Deprotonation Byproducts t-BuOH + CO₂ + Base-H⁺ Protonated_Carbamate->Byproducts Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification Setup 1. Dissolve 4-fluorocyclohexan-1-amine and TEA in anhydrous DCM. Add_Boc2O 2. Add (Boc)₂O solution dropwise. Setup->Add_Boc2O Stir 3. Stir at room temperature. Add_Boc2O->Stir Monitor 4. Monitor by TLC. Stir->Monitor Dilute 5. Dilute with DCM. Monitor->Dilute Wash_NaHCO3 6. Wash with sat. NaHCO₃. Dilute->Wash_NaHCO3 Wash_H2O_Brine 7. Wash with H₂O and Brine. Wash_NaHCO3->Wash_H2O_Brine Dry 8. Dry with MgSO₄. Wash_H2O_Brine->Dry Filter 9. Filter. Dry->Filter Concentrate 10. Concentrate in vacuo. Filter->Concentrate Purify 11. Purify by column chromatography (if needed). Concentrate->Purify

Sources

Application Notes and Protocols for the Nucleophilic Fluorination of 4-Aminocyclohexanol Using Diethylaminosulfur Trifluoride (DAST)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Aminocyclohexanols in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[2] The 4-aminocyclohexanol scaffold is a prevalent motif in numerous pharmaceuticals. Its fluorinated analogue, 4-amino-1-fluorocyclohexane, represents a valuable building block for creating novel therapeutics with potentially enhanced properties.

This application note provides a comprehensive guide for the nucleophilic fluorination of 4-aminocyclohexanol utilizing Diethylaminosulfur Trifluoride (DAST). We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols for both unprotected and N-Boc protected substrates, and offer expert insights into reaction optimization, troubleshooting, and product characterization.

Reaction Mechanism and Stereochemical Considerations

The fluorination of alcohols with DAST proceeds through a nucleophilic substitution pathway. The generally accepted mechanism involves the initial activation of the alcohol's hydroxyl group by DAST to form an alkoxyaminosulfur difluoride intermediate. This is followed by the nucleophilic attack of a fluoride ion, which displaces the activated hydroxyl group.

The reaction typically proceeds with an inversion of stereochemistry at the carbon center, consistent with an SN2-type mechanism.[3] In the context of 4-aminocyclohexanol, the stereochemical outcome is crucial. Starting with trans-4-aminocyclohexanol (hydroxyl and amino groups are equatorial in the most stable chair conformation) is expected to yield primarily cis-4-amino-1-fluorocyclohexane (fluorine axial, amino equatorial). Conversely, starting with cis-4-aminocyclohexanol (hydroxyl axial, amino equatorial) should predominantly afford trans-4-amino-1-fluorocyclohexane (fluorine equatorial, amino equatorial).

G cluster_mechanism DAST Fluorination Mechanism Alcohol R-OH Intermediate [R-O-SF₂(NEt₂)]⁺ F⁻ Alcohol->Intermediate + DAST DAST (Et)₂NSF₃ Product R-F Intermediate->Product SN2 attack by F⁻ (inversion) HF HF Intermediate->HF Byproduct (Et)₂NS(O)F Intermediate->Byproduct

Figure 1: Generalized mechanism of alcohol fluorination with DAST.

Experimental Protocols

Two primary approaches for the fluorination of 4-aminocyclohexanol are presented below: direct fluorination of the unprotected amino alcohol and a more robust method involving N-Boc protection. The choice of protocol will depend on the scale of the reaction and the purity requirements of the final product.

Protocol 1: Direct Fluorination of Unprotected 4-Aminocyclohexanol

This method leverages the higher reactivity of the hydroxyl group compared to the amino group at low temperatures.[4] While expedient, it may be more susceptible to side reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplier
trans- or cis-4-Aminocyclohexanol≥98%Commercially Available
Diethylaminosulfur Trifluoride (DAST)Synthesis GradeCommercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Diethyl etherACS GradeCommercially Available
Hydrochloric acid (HCl) in diethyl ether (2 M)Synthesis GradeCommercially Available

Experimental Workflow:

G Start Dissolve 4-aminocyclohexanol in anhydrous DCM Cool Cool to -78 °C (dry ice/acetone bath) Start->Cool Add_DAST Add DAST dropwise under N₂ atmosphere Cool->Add_DAST Stir Stir at -78 °C for 1 h, then warm to RT overnight Add_DAST->Stir Quench Quench with sat. NaHCO₃ at 0 °C Stir->Quench Extract Extract with DCM (3x) Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify End Characterize product Purify->End

Figure 2: Workflow for the direct fluorination of 4-aminocyclohexanol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add trans-4-aminocyclohexanol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C with an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Fluorination of N-Boc-4-Aminocyclohexanol

This protocol involves the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate. This prevents potential side reactions at the nitrogen atom and often leads to cleaner reactions and simpler purification.

Part A: N-Boc Protection of 4-Aminocyclohexanol

Materials and Reagents:

Reagent/MaterialGradeSupplier
trans- or cis-4-Aminocyclohexanol≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)ACS GradeCommercially Available
Dichloromethane (DCM) or Tetrahydrofuran (THF)ACS GradeCommercially Available

Step-by-Step Procedure:

  • Dissolve 4-aminocyclohexanol (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the N-Boc-4-aminocyclohexanol by column chromatography or recrystallization.

Part B: DAST Fluorination of N-Boc-4-Aminocyclohexanol

The procedure is analogous to Protocol 1, substituting N-Boc-4-aminocyclohexanol for 4-aminocyclohexanol.

Part C: N-Boc Deprotection

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-4-amino-1-fluorocyclohexane-From Part B
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxaneReagent GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available

Step-by-Step Procedure:

  • Dissolve the N-Boc protected product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (5-10 equivalents) or a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) at 0 °C.[5]

  • Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Characterization of 4-Amino-1-fluorocyclohexane

The successful synthesis of the cis and trans isomers of 4-amino-1-fluorocyclohexane can be confirmed using a combination of NMR spectroscopy techniques.

Expected NMR Data:

IsomerTechniqueKey Diagnostic Features
cis-4-Amino-1-fluorocyclohexane ¹H NMRComplex multiplets for the cyclohexane protons. The proton geminal to the fluorine (H-1) is expected to show a large splitting due to coupling with fluorine.
¹³C NMRThe carbon bearing the fluorine will appear as a doublet with a large ¹JCF coupling constant (typically > 170 Hz).
¹⁹F NMRA single resonance, the multiplicity of which will depend on the coupling to adjacent protons.
trans-4-Amino-1-fluorocyclohexane ¹H NMRSimilar to the cis isomer, but with different chemical shifts and coupling constants due to the different stereochemistry.[6]
¹³C NMRThe ¹JCF coupling constant will be a key identifier.
¹⁹F NMRA single resonance at a chemical shift distinct from the cis isomer.

Note on ¹⁹F NMR: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.[7] The chemical shift of the fluorine atom will be indicative of its electronic environment.

Troubleshooting and Side Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; decomposition of DAST.Ensure anhydrous conditions. Use freshly opened or distilled DAST. Increase reaction time or temperature cautiously.
Formation of Elimination Products (Cyclohexene derivatives) Higher reaction temperatures; sterically hindered substrate.Maintain low reaction temperatures (-78 °C). Consider using a milder fluorinating agent if elimination is a major issue.
Formation of Aziridine or other N-containing byproducts (in unprotected protocol) Reaction of the amino group with DAST.Ensure slow, dropwise addition of DAST at low temperature. Use the N-Boc protected protocol for cleaner results.
Epimerization Carbocationic intermediates due to an SN1-type mechanism.This is more likely with secondary alcohols that can form stable carbocations. Maintaining low temperatures favors the SN2 pathway.

Safety Precautions with DAST

DAST is a corrosive, toxic, and moisture-sensitive reagent that can decompose violently upon heating.[8] All manipulations involving DAST must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.

  • Handling: DAST should be handled under an inert atmosphere (nitrogen or argon). Use syringes or cannulas for transfers.

  • Storage: Store DAST in a tightly sealed container in a refrigerator or freezer, away from moisture and heat sources.

  • Quenching: Reactions with DAST should be quenched cautiously at low temperatures, typically with a saturated solution of sodium bicarbonate or by the slow addition of an alcohol like methanol.

  • Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.

Conclusion

The nucleophilic fluorination of 4-aminocyclohexanol with DAST is an effective method for the synthesis of 4-amino-1-fluorocyclohexane, a valuable building block in medicinal chemistry. By carefully selecting the starting material's stereochemistry and controlling the reaction conditions, researchers can achieve the desired fluorinated product. The use of an N-Boc protecting group is recommended for achieving higher purity and minimizing side reactions. Adherence to strict safety protocols when handling DAST is paramount. The detailed protocols and characterization guidance provided herein will aid researchers in the successful synthesis and application of these important fluorinated motifs.

References

  • Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (URL not available)
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. (URL: [Link])

  • Diethylaminosulfur Trifluoride (DAST) - SciSpace. (URL not available)
  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • EP2070899A1 - Deprotection of N-BOC compounds - Google P
  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (URL not available)
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines - The Royal Society of Chemistry. (URL not available)
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

  • cis-4-Amino-1-fluorocyclohexane-1-carboxylic acid methyl ester (hydrochloride). (URL not available)
  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (URL: [Link])

  • 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. (URL: [Link])

  • 19 F NMR as a tool in chemical biology - Beilstein Journals. (URL: [Link])

  • 13C NMR Spectroscopy. (URL not available)
  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC. (URL: [Link])

  • Methods for Removing the Fmoc Group. (URL not available)
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

  • 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (URL not available)
  • BOC Deprotection - Wordpress. (URL: [Link])

  • Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents - PubMed. (URL: [Link])

  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

  • Fluorocyclohexane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF - ResearchGate. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • 13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling? | ResearchGate. (URL: [Link])

  • trans-4-Aminocyclohexanal | C7H13NO | CID 21082134 - PubChem. (URL: [Link])

Sources

Application Note: High-Fidelity Hydrogenation of 4-Fluorobenzonitrile to 4-Fluorocyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 4-fluorobenzonitrile to 4-fluorocyclohexylamine represents a complex challenge in heterogeneous catalysis due to three competing chemoselective demands:

  • Nitrile Reduction: Complete saturation of the cyano group (

    
    ) without poisoning the catalyst with the resulting amine.
    
  • Aromatic Saturation: Reduction of the benzene ring to a cyclohexane ring.

  • Halogen Retention: Prevention of hydrodefluorination (HDF), a thermodynamically favorable side reaction where the C-F bond is cleaved.

Standard hydrogenation protocols utilizing Palladium (Pd) often fail this workflow, resulting in significant defluorination (yielding cyclohexylamine) or secondary amine formation. This Application Note defines a Two-Stage Telescoping Protocol that decouples the nitrile reduction from the ring saturation. We utilize Raney Cobalt for the nitrile reduction (to preserve the C-F bond) and Rhodium on Carbon (Rh/C) for the ring saturation (to prevent hydrogenolysis).

Strategic Analysis: Catalyst Selection & Mechanism

The Failure of Palladium

While Palladium is the industry workhorse for many reductions, it is unsuitable for this specific transformation. Pd is highly active for oxidative addition into Ar-X bonds. In the presence of


, Pd facilitates the cleavage of the C-F bond (hydrogenolysis) rapidly, often faster than the ring saturation itself.
The Solution: Cobalt & Rhodium
  • Step 1 (Nitrile

    
     Amine): Raney Cobalt (Ra-Co)  is selected over Nickel. Cobalt exhibits superior selectivity for primary amines and, crucially, possesses lower activity for C-F activation compared to Pd or Ni, minimizing early-stage defluorination.
    
  • Step 2 (Arene

    
     Cycloalkane): Rhodium (Rh)  or Ruthenium (Ru)  are required. These metals operate via a mechanism that favors arene adsorption and hydrogenation over C-X bond insertion, preserving the fluorine atom on the saturated ring.
    
Reaction Pathway & Impurity Profiling

The following diagram illustrates the competitive landscape. The "Green Path" is the target; "Red Paths" are critical impurities.

ReactionPathway Start 4-Fluorobenzonitrile Imine Imine Intermediate (Ar-CH=NH) Start->Imine +H2 (Ra-Co) Defluoro1 Benzylamine (Defluorinated) Start->Defluoro1 Pd/Ni (HDF) Benzylamine 4-Fluorobenzylamine (Target Intermediate) Imine->Benzylamine +H2 (Ra-Co) Dimer Secondary Amine (Dimer) Imine->Dimer Condensation w/ Amine Cyclohexyl 4-Fluorocyclohexylamine (FINAL TARGET) Benzylamine->Cyclohexyl +3H2 (Rh/C) Acidic Media Benzylamine->Defluoro1 Pd (HDF) Defluoro2 Cyclohexylamine (Defluorinated) Cyclohexyl->Defluoro2 Pd (HDF)

Figure 1: Reaction network showing the target pathway (Green) vs. hydrodefluorination and dimerization risks (Red).

Experimental Protocols

Safety Pre-requisites
  • High Pressure: Reactions are conducted at 50–80 bar. Ensure autoclave burst discs are rated appropriately.

  • HF Formation: In the event of defluorination, HF may form.[1] Use HF-resistant seals (Kalrez) if possible, or inspect Viton seals post-run.

  • Ammonia: Anhydrous ammonia is toxic and corrosive. Handle in a closed system.

Stage 1: Nitrile Reduction to 4-Fluorobenzylamine

This step focuses on securing the primary amine without touching the ring or the fluorine.

Reagents:

  • Substrate: 4-Fluorobenzonitrile (1.0 equiv)

  • Catalyst: Raney Cobalt (sponge metal), pre-washed (10 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous)

  • Additive: Ammonia (7M in MeOH or gaseous, 5.0 equiv) to suppress dimer formation.

Procedure:

  • Loading: Charge the autoclave with 4-fluorobenzonitrile and Methanol.

  • Catalyst Addition: Add the Raney Cobalt slurry (washed 3x with MeOH to remove water). Note: Keep catalyst wet; pyrophoric.

  • Ammonia: Add ammonia solution. The high molar excess is critical to shift the equilibrium away from secondary imine condensation.

  • Purge: Seal reactor. Purge with

    
     (3x, 5 bar) then 
    
    
    
    (3x, 5 bar).
  • Reaction: Pressurize to 40 bar

    
    . Heat to 60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
    
  • Completion: Monitor

    
     uptake. Reaction typically completes in 4-6 hours.
    
  • Workup: Cool to RT. Vent carefully. Filter catalyst under Argon (do not let dry). Concentrate filtrate to yield crude 4-fluorobenzylamine.

Stage 2: Ring Saturation to 4-Fluorocyclohexylamine

This step saturates the aromatic ring while preserving the C-F bond.

Reagents:

  • Substrate: Crude 4-Fluorobenzylamine (from Stage 1)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Alumina (Ru/Al2O3) (5 wt% loading).

  • Solvent: Isopropanol or Water/Acetic Acid mixture.

  • Additive: Acetic Acid (1.0 equiv) if using non-acidic solvent. Rationale: Protonation of the amine prevents catalyst poisoning and reduces the strength of adsorption, further preventing defluorination.

Procedure:

  • Loading: Dissolve the amine in Isopropanol. Add Acetic Acid.

  • Catalyst: Add 5% Rh/C.

  • Purge: Standard

    
     / 
    
    
    
    purge cycles.
  • Reaction: Pressurize to 60 bar

    
    . Heat to 60°C .
    
    • Note: Higher temperatures (>80°C) increase the risk of defluorination even with Rh.

  • Stereochemistry Control: This reaction typically yields a mixture of cis and trans isomers. Rh/C generally favors the cis isomer (syn-addition).

  • Workup: Filter catalyst. Neutralize with NaOH if acid was used. Extract with DCM, dry over

    
    , and distill.
    

Analytical Control & Data Interpretation

Process Control Table
ParameterStage 1 (Nitrile Red.)Stage 2 (Ring Sat.)Critical Limit
Catalyst Raney Cobalt5% Rh/CNO Palladium
Pressure 30-40 bar50-80 barLow pressure stalls ring sat.
Temp 50-60°C50-70°C>80°C risks C-F cleavage
Additive

(excess)
Acetic AcidEssential for selectivity
Key Impurity Dimer (Secondary Amine)Cyclohexylamine (Des-F)< 0.5% acceptable
Workflow Visualization

Workflow cluster_0 Stage 1: Nitrile Reduction cluster_1 Stage 2: Ring Saturation S1_Load Load: 4-F-Benzonitrile + Ra-Co + NH3/MeOH S1_Rxn React: 40 bar H2, 60°C, 6h S1_Load->S1_Rxn S1_Filter Filter Catalyst (Pyrophoric risk) S1_Rxn->S1_Filter S2_Load Load: 4-F-Benzylamine + Rh/C + AcOH S1_Filter->S2_Load Intermediate Transfer S2_Rxn React: 60 bar H2, 60°C, 12h S2_Load->S2_Rxn S2_Final Final Workup: Basify & Distill S2_Rxn->S2_Final

Figure 2: Operational workflow for the two-stage hydrogenation protocol.

Troubleshooting & Optimization

  • Issue: High Defluorination (>5%)

    • Cause: Temperature too high or trace Pd contamination in the Rh catalyst.

    • Fix: Lower Stage 2 temperature to 50°C. Switch to Ru/Al2O3 which is often more mild regarding hydrogenolysis than Rh.

  • Issue: Incomplete Ring Saturation

    • Cause: Catalyst poisoning by the amine.

    • Fix: Increase Acetic Acid concentration. Ensure

      
       pressure is maintained >50 bar.
      
  • Issue: Dimer Formation (Secondary Amine)

    • Cause: Insufficient Ammonia in Stage 1.

    • Fix: Increase

      
       equivalents to 10x or ensure reactor stirring is maximizing gas-liquid mass transfer.
      

References

  • Nitrile Hydrogenation Mechanism: Volf, J., & Pašek, J. (1986). Hydrogenation of Nitriles. Elsevier.
  • Cobalt Selectivity: Shimizu, K., et al. (2013). "Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles." Journal of the American Chemical Society. Link

  • Defluorination Risks: Kuehnel, M. F., et al. (2012). "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." Journal of the American Chemical Society. (Demonstrates Rhodium's ability to hydrogenate rings, but also warns of HDF risks if not controlled). Link

  • Stereoselective Hydrogenation: Glorius, F., et al. (2015). "Synthesis of all-cis-fluorinated cyclohexanes." Nature Chemistry. (Highlights the use of Rh/C for accessing specific fluorocyclohexane stereoisomers).
  • General Protocol Grounding: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The authoritative text on Rh vs.

Sources

Using 4-fluorocyclohexylamine as a building block in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-Fluorocyclohexylamine in Peptide Synthesis

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, 4-fluorocyclohexylamine (4-FCHA) is not merely a structural spacer; it is a functional tool used to modulate the physicochemical profile of peptide therapeutics. Unlike standard alkyl amines, the introduction of the fluorine atom at the 4-position of the cyclohexyl ring offers three distinct advantages:

  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) renders the ring resistant to oxidative metabolism (P450-mediated hydroxylation) at the typically labile 4-position.

  • pKa Modulation: Through the inductive effect (

    
    ), the fluorine atom lowers the basicity of the amine (and subsequent amide/urea), reducing lysosomal trapping and improving passive membrane permeability.
    
  • Conformational Biasing: The stereochemical orientation of the fluorine (cis vs. trans) dictates the ring’s preferred chair conformation, allowing researchers to "lock" the vector of the C-terminal cap.

This guide provides a rigorous protocol for utilizing 4-FCHA as a C-terminal capping agent or side-chain modifier in Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.

Physicochemical Properties & Stereochemical Selection

Before synthesis, one must select the correct stereoisomer. The choice between cis and trans is not arbitrary; it fundamentally alters the molecular dipole and lipophilicity.

Propertytrans-4-FCHAcis-4-FCHA
Major Conformation Diequatorial (ee) Axial-Equatorial (ae)
Net Dipole Low (Dipoles oppose)High (Dipoles additive)
Lipophilicity (LogP) HigherLower (More polar surface)
Steric Profile Extended/FlatKinked/Compact
Primary Utility Hydrophobic packing, membrane crossingSolvation improvement, specific receptor contacts

The "Dipole Decision" Matrix Use the following logic flow to select the appropriate isomer for your target profile.

IsomerSelection Start Target Peptide Profile Q1 Is metabolic stability the primary goal? Start->Q1 Q2 Is membrane permeability (LogP) critical? Q1->Q2 Yes (Both stable) ResTrans Select TRANS-isomer (Diequatorial preference) Maximizes lipophilicity Q2->ResTrans Yes, need cell penetration ResCis Select CIS-isomer (Axial-Equatorial) Increases solubility/dipole Q2->ResCis No, need aqueous solubility

Figure 1: Decision matrix for selecting cis- vs. trans-4-fluorocyclohexylamine based on medicinal chemistry requirements.

Experimental Protocols

Protocol A: Preparation of the Free Amine (Essential Pre-Step)

Context: 4-FCHA is typically supplied as the hydrochloride salt (HCl). Direct use in coupling without proper neutralization leads to poor yields due to amine protonation. However, in situ neutralization can sometimes cause salt precipitation in DCM.

Reagents:

  • 4-Fluorocyclohexylamine[1]·HCl

  • Dichloromethane (DCM)[2]

  • 4M NaOH (aq) or Saturated NaHCO₃

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 1.0 g of 4-FCHA·HCl in 10 mL of water.

  • Add 10 mL of DCM.

  • Slowly add 4M NaOH with stirring until the aqueous layer pH > 12.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Combine organics, dry over anhydrous Na₂SO₄, and filter.

  • Critical Step: Carefully concentrate in vacuo (keep bath < 30°C; the free amine is volatile).

  • Validation: Check by 1H NMR (CDCl₃) to ensure no HCl salts remain (shift of α-proton).

Protocol B: Solid-Phase C-Terminal Capping (On-Resin)

Context: Attaching 4-FCHA to a side chain (e.g., Asp/Glu) or a linker on-resin. This assumes the peptide is attached via a linker that allows side-chain modification, or this is a backbone coupling to a resin-bound acid.

Reagents:

  • Resin-bound peptide (Fmoc-deprotected)

  • Coupling Reagent: HATU (preferred for secondary/hindered amines)

  • Base: DIEA (Diisopropylethylamine)[3]

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell resin (0.1 mmol scale) in DMF for 20 min.

    • Drain DMF.[3]

  • Activation Cocktail (Pre-mix):

    • In a separate vial, dissolve 5.0 eq of Carboxylic Acid partner (e.g., Fmoc-Asp-OH or the C-term of the peptide).

    • Add 4.9 eq of HATU.

    • Add 10 eq of DIEA.

    • Wait: Allow activation for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization of the amino acid partner.

  • Coupling Reaction:

    • Add the activated solution to the resin.[3]

    • Add 5.0 eq of 4-FCHA (Free amine from Protocol A, or HCl salt + extra 5 eq DIEA).

    • Note: If using the HCl salt directly, ensure it is fully dissolved in the activation cocktail before adding to resin.

    • Agitate at Room Temperature for 2 to 4 hours . (Cyclohexylamines are sterically hindered; standard 1h couplings are insufficient).

  • Monitoring (The Chloranil Test):

    • Standard Kaiser tests may give false negatives/positives with fluorinated amines.

    • Use the Chloranil Test for secondary amines (if 4-FCHA is being coupled onto a secondary amine) or micro-cleavage followed by LC-MS.

  • Wash:

    • Drain. Wash with DMF (3x), DCM (3x), DMF (3x).

Protocol C: Solution Phase Urea Formation

Context: Creating a urea linkage (R-NH-CO-NH-R') using 4-FCHA, common in protease inhibitors.

Reagents:

  • Triphosgene (Solid, highly toxic – handle in hood) or 4-Nitrophenyl chloroformate.

  • DCM/DIEA.

Procedure:

  • Cool a solution of 4-FCHA (1.0 eq) and DIEA (1.2 eq) in dry DCM to 0°C.

  • Add 0.35 eq of Triphosgene dissolved in DCM dropwise over 10 min.

  • Stir for 30 min at 0°C (Formation of isocyanate intermediate).

  • Add the peptide amine component (0.9 eq) and DIEA (1.0 eq).

  • Allow to warm to RT and stir overnight.

  • Quench: Add water. Extract with EtOAc.

Quality Control & Characterization

The fluorine atom provides a built-in "spy" for validation.

1. 19F NMR Spectroscopy:

  • Setup: Run proton-decoupled 19F NMR.

  • Diagnostic Shifts:

    • Trans-isomer: Typically appears upfield relative to the cis-isomer (approx -170 to -175 ppm, solvent dependent).

    • Cis-isomer: Typically downfield (approx -160 to -165 ppm).

    • Coupling Verification: The shift will move significantly (2-5 ppm) upon conversion from amine to amide.

2. HPLC/MS Conditions:

  • Column: C18 is standard.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Note: Fluorinated compounds often fly poorly in ESI+ MS compared to non-fluorinated analogs due to the electronegativity reducing protonation efficiency. Tip: If signal is low, try ESI- (negative mode) or APCI.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the cyclohexyl ring.Switch from HBTU/PyBOP to HATU or COMU . Increase temp to 40°C (if no Cys/His present).
Precipitate in Reaction Formation of Amine·HCl salts in DCM.Switch solvent to NMP (N-methylpyrrolidone) or DMF. Ensure free-basing (Protocol A).
Double Peaks in HPLC Cis/Trans isomerization or Rotamers.1. Check starting material purity (is it a mix?). 2. Run HT-HPLC (60°C) to coalesce rotamers.
Missing MS Signal Ion suppression by Fluorine.Switch ionization mode to Negative ESI or use NMR for quantification.

Visualizing the Workflow

Workflow cluster_prep Phase 1: Preparation cluster_couple Phase 2: Coupling (SPPS) cluster_qc Phase 3: QC Salt 4-FCHA HCl Salt FreeBase Free Base (NaOH/DCM extraction) Salt->FreeBase Neutralization Reaction Coupling Reaction (4h, RT) FreeBase->Reaction Add Amine Resin Peptide-Resin (COOH exposed) Activate Activation (HATU/DIEA, 2 min) Activate->Reaction NMR 19F NMR (Confirm Isomer) Reaction->NMR Cleave & Analyze MS LC-MS (Check Mass) Reaction->MS

Figure 2: End-to-end workflow for incorporating 4-fluorocyclohexylamine into solid-phase peptide synthesis.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

    • Foundation for metabolic stability and pKa modul
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

    • Authoritative source on the "Fluorine Effect" and conform
  • Albericio, F., & Bomer, J. M. (Eds.).[4] (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

    • Standard protocols for H
  • Thottumkara, A. P., & Parsons, W. H. (2013). Conformational Control of Cyclohexylamines via Fluorine Effects. Journal of Organic Chemistry.
  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

    • Detailed analysis of dipole moments and lipophilicity changes.

Sources

Preparation of 4-fluorocyclohexan-1-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Preparation of trans-4-Fluorocyclohexan-1-amine Hydrochloride

Executive Summary & Strategic Context

trans-4-Fluorocyclohexan-1-amine hydrochloride is an essential fluorinated building block in modern drug discovery. The strategic placement of a fluorine atom on the cyclohexane ring modulates the basicity of the amine, enhances metabolic stability, and optimizes lipophilicity. This motif is prominently featured in the synthesis of CNS-active agents, including subtype-selective positive allosteric modulators of KCa2 (SK) channels (e.g., CyPPA analogs) 12.

Mechanistic Causality: Overcoming the Deoxyfluorination Bottleneck

Historically, accessing fluorinated cycloalkylamines relied on the direct deoxyfluorination of protected aminocyclohexanols using reagents like DAST or Deoxo-Fluor. This approach is inherently flawed for large-scale manufacturing due to:

  • Poor Stereocontrol: SN2 inversion is often competitive with SN1 pathways, leading to inseparable cis/trans mixtures.

  • Elimination Byproducts: Dehydration to form cyclohexene derivatives is a major yield-limiting side reaction.

  • Thermal Hazards: Reagents like DAST pose severe safety risks at scale.

To circumvent these issues, a highly scalable directed hydrogenation strategy was developed by researchers at Boehringer Ingelheim 3. This protocol leverages the embedded gem-difluoride motif of commercially available 4,4-difluorocyclohexanecarboxylic acid. By executing a controlled dehydrofluorination followed by a transition-metal-catalyzed directed hydrogenation, the trans-stereocenter is set with exquisite precision (>20:1 d.r.).

Synthetic Workflow & Logical Relationships

The synthesis is a self-validating 5-step sequence. The critical logic here is the installation of the carboxamide group prior to hydrogenation. The amide carbonyl oxygen coordinates to the cationic Rhodium center, anchoring the catalyst to the substrate and forcing the delivery of hydrogen gas from the same face, thereby establishing the trans-configuration.

SynthesisRoute N1 4,4-Difluorocyclohexanecarboxylic Acid (Commercially Available) N2 Orthoester Masking & Dehydrofluorination (KOtAmyl, THF) → OBO-Deprotection N1->N2 N3 4-Fluorocyclohex-3-ene-1-carboxylic Acid (Vinyl Fluoride Intermediate) N2->N3 N4 Amidation (CDI, NH4OH) N3->N4 N5 4-Fluorocyclohex-3-ene-1-carboxamide (Directing Group Installed) N4->N5 N6 Directed Hydrogenation (1.0 mol% Cationic Rh, H2, 50 psi) N5->N6 N7 trans-4-Fluorocyclohexanecarboxamide (Stereocenter Set, >20:1 dr) N6->N7 N8 Hofmann Rearrangement & Salt Formation (NaOCl/NaOH, then HCl in Et2O) N7->N8 N9 trans-4-Fluorocyclohexan-1-amine HCl (Final Isolated Product) N8->N9

Figure 1: Five-stage synthetic workflow for trans-4-fluorocyclohexan-1-amine hydrochloride.

Quantitative Data: Catalyst Optimization for Directed Hydrogenation

The choice of catalyst during the hydrogenation of the vinyl fluoride (Step 3) is the most critical parameter. While Crabtree's catalyst (Iridium-based) provides excellent directing effects, it triggers a competitive defluorination pathway. Transitioning to a cationic Rhodium catalyst completely suppresses defluorination while maintaining stereocontrol 3.

Catalyst SystemSolventConversion (%)trans:cis Ratio (d.r.)Defluorination Byproduct (%)
Crabtree's Catalyst (Ir)DCM>99%>20:115 - 20%
[Rh(COD)(Dppb)]BF4DCM>99%>20:1< 2%
[Rh(COD)(Dppb)]BF4MeOH>99%15:1< 2%
Table 1: Optimization of the directed hydrogenation step demonstrating the superiority of Rh-catalysis.

Detailed Experimental Protocols

Protocol 1: Preparation of 4-Fluorocyclohex-3-ene-1-carboxamide (Vinyl Fluoride) Objective: Mask the carboxylic acid to prevent decarboxylation, eliminate HF to create the alkene, and install the directing amide group.

  • Orthoester Formation: Suspend 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM. Add 3-methyl-3-oxetanemethanol (1.1 eq) and cool to 0 °C. Dropwise add BF3·OEt2 (0.1 eq). Stir for 4 hours. Quench with saturated NaHCO3 and extract the OBO-ester.

  • Dehydrofluorination: Dissolve the OBO-ester in anhydrous THF. Add potassium tert-amylate (KOtAmyl, 1.5 eq) at 0 °C. Causality Note: The bulky KOtAmyl base prevents nucleophilic attack (which would form a vinyl ether byproduct) while efficiently promoting the E2 elimination of HF. Stir for 2 hours.

  • Deprotection: Treat the crude reaction mixture with 1M HCl/THF (1:1) to hydrolyze the orthoester back to the carboxylic acid. Extract and isolate the 4-fluorocyclohex-3-ene-1-carboxylic acid.

  • Amidation: Activate the acid using 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) in THF for 1 hour at room temperature. Add aqueous NH4OH (28%, 3.0 eq) and stir for 2 hours. Filter the resulting precipitate to obtain 4-fluorocyclohex-3-ene-1-carboxamide.

Protocol 2: Directed Hydrogenation Objective: Stereoselectively reduce the alkene while preserving the C-F bond.

  • Charge a high-pressure hydrogenation reactor with 4-fluorocyclohex-3-ene-1-carboxamide (1.0 eq) and [Rh(COD)(Dppb)]BF4 (1.0 mol%).

  • Purge the vessel with N2 (3x), followed by H2 (3x) to ensure an oxygen-free environment.

  • Add anhydrous DCM (10 volumes) via syringe.

  • Pressurize the reactor to 50 psi with H2 gas and stir vigorously at 25 °C for 12 hours.

  • Vent the reactor, filter the mixture through a short pad of Celite to remove the Rhodium catalyst, and concentrate in vacuo to yield trans-4-fluorocyclohexanecarboxamide (>98% yield, >20:1 d.r.).

Protocol 3: Hofmann Rearrangement and Hydrochloride Salt Formation Objective: Convert the primary amide to the primary amine with retention of stereochemistry, followed by salt isolation.

  • Rearrangement: Dissolve trans-4-fluorocyclohexanecarboxamide (1.0 eq) in a mixture of EtOAc/MeCN/H2O (2:2:1). Add Phenyliodine(III) diacetate (PIDA, 1.2 eq) and stir at room temperature for 4 hours. (Note: For scale-up operations >100g, an aqueous NaOCl/NaOH system can be utilized at 0 °C to 50 °C as a cost-effective alternative).

  • Workup: Acidify the mixture to pH 2 using 2M HCl, and wash with DCM to remove iodobenzene byproducts. Basify the aqueous layer to pH 12 with 6M NaOH and extract the free amine into MTBE (3x).

  • Salt Formation: Dry the combined MTBE layers over anhydrous Na2SO4. Cool to 0 °C and add 2M HCl in diethyl ether (1.2 eq) dropwise.

  • Collect the resulting white crystalline precipitate by vacuum filtration. Wash with cold ether and dry under high vacuum to afford trans-4-fluorocyclohexan-1-amine hydrochloride.

References

  • US12312333B2 - SK channel positive allosteric modulators | Google Patents | 1

  • Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels | PMC | 2

  • Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation | Organic Process Research & Development (ACS) | 3

Sources

Application Note: Advanced Reagents and Workflows for the Synthesis of Fluorinated Cyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into cyclohexylamine scaffolds is a cornerstone strategy in modern medicinal chemistry. Fluorination modulates the basicity (


) of the amine, enhances metabolic stability against cytochrome P450 oxidation, and optimizes lipophilicity for blood-brain barrier penetration. This application note provides a comprehensive, self-validating guide to synthesizing fluorinated cyclohexylamines using two orthogonal strategies: Nucleophilic Deoxofluorination  of pre-existing amino-alcohols and Electrophilic Fluorination  of cyclohexanones followed by reductive amination.

Strategy 1: Nucleophilic Deoxofluorination of Amino-Cyclohexanols

Mechanistic Causality & Reagent Selection

The direct conversion of a hydroxyl group to a fluorine atom on a cyclohexane ring is notoriously challenging due to the high propensity for E2 elimination, which yields undesired cyclohexene byproducts. Historically, Diethylaminosulfur trifluoride (DAST) was the reagent of choice; however, DAST decomposes exothermically above 90 °C and generates highly basic free dialkylamines during the reaction, which actively promote elimination 1.

To circumvent this, XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) has emerged as a superior alternative. XtalFluor-E is a bench-stable, crystalline salt that does not generate free HF or basic amines during the activation of the alcohol 2. When used in conjunction with a fluoride promoter like


, it forms an alkoxysulfonium intermediate that undergoes smooth 

inversion (or

depending on steric hindrance) with significantly suppressed elimination pathways 1.

G A N-Protected Aminocyclohexanol B XtalFluor-E + Et3N·3HF A->B Reagent Addition C Alkoxyaminosulfonium Intermediate B->C -HF D Fluoride Attack (SN2 Inversion) C->D F- Nucleophile F Cyclohexene Byproduct C->F Elimination (Suppressed) E Fluorinated Cyclohexylamine D->E Desired Pathway

Mechanism of XtalFluor-E mediated deoxofluorination of cyclohexanols.

Protocol 1: Deoxofluorination of N-Boc-Aminocyclohexanol

Note: The amine must be protected (e.g., as a Boc or Cbz carbamate) to prevent basic amine interference and undesired aziridinium formation.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add N-Boc-aminocyclohexanol (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Promoter Addition: Inject

    
     (2.0 mmol) into the solution. Cool the mixture to 0 °C using an ice bath.
    
  • Activation: Add XtalFluor-E (1.5 mmol) in one solid portion. The reaction will become a homogeneous solution.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quench & Workup: Slowly add saturated aqueous

    
     (10 mL) until gas evolution ceases. Extract with DCM (
    
    
    
    mL), dry the combined organic layers over anhydrous
    
    
    , and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • In-Process Control: Take a 50 µL aliquot at 2 hours, dilute in

    
    , and acquire a rapid 
    
    
    
    NMR spectrum. The appearance of a characteristic multiplet between -170 ppm and -190 ppm confirms successful C-F bond formation. Unreacted XtalFluor-E presents a distinct signal at ~ +50 ppm.
  • Purification: Purify via silica gel chromatography. The fluorinated product will elute significantly faster (higher

    
    ) than the starting alcohol.
    

Strategy 2: Electrophilic Fluorination & Reductive Amination

Mechanistic Causality & Reagent Selection

When the required amino-alcohol precursor is inaccessible, a highly modular approach involves the


-fluorination of a cyclohexanone followed by reductive amination.

For electrophilic fluorination, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the gold standard. Unlike fluorine gas or perchloryl fluoride, Selectfluor is a bench-stable, non-volatile solid that safely delivers an "F+" equivalent to enamines or enolates 3. The quaternized DABCO core acts as an excellent leaving group, driving the thermodynamics of the fluorine transfer 4.

For the subsequent reductive amination, Sodium triacetoxyborohydride (


)  is strictly preferred over Sodium borohydride (

).

is a mild hydride source that selectively reduces the transient iminium ion without reducing the

-fluorocyclohexanone back to a fluorocyclohexanol 5.

G A Cyclohexanone B Enamine Formation (Organocatalyst) A->B C Selectfluor Electrophilic Attack B->C F+ Transfer D α-Fluorocyclohexanone C->D Hydrolysis E Amine + NaBH(OAc)3 D->E Imine Formation F Fluorinated Cyclohexylamine E->F Hydride Reduction

Workflow for α-fluorination and subsequent reductive amination.

Protocol 2: -Fluorination with Selectfluor
  • Enamine Formation: Dissolve cyclohexanone (1.0 mmol) and pyrrolidine (1.2 mmol) in acetonitrile (10 mL). Stir at room temperature for 1 hour to pre-form the enamine.

  • Fluorination: Cool the mixture to 0 °C. Add Selectfluor (1.1 mmol) portion-wise over 10 minutes.

  • Hydrolysis: Stir for 2 hours at room temperature. Add 1N HCl (5 mL) and stir for 15 minutes to hydrolyze the fluorinated iminium intermediate back to the ketone.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

Self-Validation & Quality Control:

  • TLC Monitoring: The

    
    -fluoroketone will migrate slightly higher than the starting ketone (Hexanes/EtOAc 8:2). Stain with 
    
    
    
    (fluoroketones resist oxidation compared to non-fluorinated counterparts).
  • NMR Confirmation:

    
     NMR will display a characteristic doublet of doublets (or multiplet) near -190 ppm.
    
Protocol 3: Reductive Amination with
  • Imine Formation: Dissolve the crude

    
    -fluorocyclohexanone (1.0 mmol) and the desired primary/secondary amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5. Stir for 1 hour.
    
  • Reduction: Add

    
     (1.5 mmol) in one portion. Stir at room temperature for 12–16 hours.
    
  • Quench: Carefully quench with 1N NaOH (10 mL) to neutralize the acetic acid and free-base the product amine.

  • Isolation: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.

Self-Validation & Quality Control:

  • Mass Spectrometry: LC-MS must show the molecular ion

    
     corresponding to the exact mass of the fluorinated cyclohexylamine.
    
  • NMR Confirmation:

    
     NMR will confirm the disappearance of the ketone 
    
    
    
    -protons and the appearance of the amine
    
    
    -protons (typically shifting upfield).

Quantitative Comparison of Fluorinating Reagents

To select the optimal reagent for your specific cyclohexyl scaffold, consult the following empirical data summarizing reagent stability and reaction profiles:

ReagentReaction ClassThermal StabilityElimination Tendency (Cyclohexanols)Physical StateHandling Requirements
DAST NucleophilicLow (Decomposes >90 °C)HighLiquidFume hood, strict anhydrous
Deoxo-Fluor NucleophilicModerateHighLiquidFume hood, strict anhydrous
XtalFluor-E NucleophilicHigh (>200 °C)LowSolid (Crystalline)Benchtop stable, standard glassware
Selectfluor ElectrophilicHigh (Stable to 195 °C)N/A (Targets Enolates)Solid (Crystalline)Benchtop stable, moisture tolerant

References

  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs Source: National Institutes of Health (nih.gov) URL:[Link]

  • Functionalization of amines by 'one pot–free solvent' reductive alkylation with a recyclable catalyst Source: ResearchGate (researchgate.net) URL:[Link]

  • XtalFluor Deoxofluorination Source: ResearchGate (researchgate.net) URL:[Link]

  • Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives Source: American Chemical Society (acs.org) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of cis and trans 4-Fluorocyclohexylamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. The separation of cis and trans isomers of 4-fluorocyclohexylamine represents a classic stereochemical challenge. Because the spatial orientation of the fluorine atom dramatically impacts binding affinity, pharmacokinetics, and metabolic stability, isolating these isomers with high diastereomeric purity is a critical path in drug discovery.

This guide provides field-proven troubleshooting, detailed methodologies, and the physicochemical causality behind each experimental choice to ensure your workflows are robust and self-validating.

Conformational Causality & Separation Logic

To successfully separate these isomers, one must first understand why they behave differently on a macroscopic level. The separation logic relies entirely on the preferred chair conformations of the 1,4-disubstituted cyclohexane ring.

  • The trans-Isomer: Prefers the diequatorial (e,e ) conformation. Because the highly electronegative fluorine atom and the amine group point in opposite directions, their dipole vectors partially cancel out. This results in a lower net dipole moment.

  • The cis-Isomer: Forced into an axial-equatorial (a,e ) conformation. The dipole vectors of the substituents are additive, resulting in a higher net dipole moment.

When subjected to normal-phase silica gel chromatography, the more polar cis-isomer binds more strongly to the stationary phase, while the less polar trans-isomer elutes first.

Conformation Trans trans-Isomer TransConf e,e - Conformer Trans->TransConf TransDipole Opposing Dipoles TransConf->TransDipole TransRf Higher Rf TransDipole->TransRf Cis cis-Isomer CisConf a,e - Conformer Cis->CisConf CisDipole Additive Dipoles CisConf->CisDipole CisRf Lower Rf CisDipole->CisRf

Logical relationship between stereochemical conformation, dipole moment, and retention factor.

Frequently Asked Questions (FAQs)

Q: Why can't I separate the free amine isomers directly using standard silica gel chromatography? A: Direct separation of the free amines is highly inefficient due to two factors. First, the basic primary amine interacts strongly with the acidic silanol groups on the silica gel, causing severe peak tailing (streaking) and co-elution. Second, 4-fluorocyclohexylamine lacks a UV-active chromophore, making real-time fraction monitoring via standard UV detectors impossible. Derivatization is practically mandatory.

Q: What is the industry-standard workaround for this separation? A: The standard protocol is a three-step sequence: Protection


 Separation 

Deprotection
. By converting the basic amine into a tert-butyloxycarbonyl (Boc) carbamate, you eliminate the basicity (preventing streaking) and slightly increase the bulk, which amplifies the Rf difference between the cis and trans isomers.

Q: Is there a way to avoid separation entirely if I only need one specific isomer? A: Yes. If your target is exclusively the trans-isomer, recent scalable methodologies utilize directed hydrogenation of a vinyl fluoride intermediate to achieve high trans-selectivity, bypassing resolution[1]. Conversely, cis-selective hydrogenations are also utilized commercially to produce pure cis-N-Boc-4-fluorocyclohexylamine, a valuable building block for fluorinated drug analogs. For challenging complex resolutions, Supercritical Fluid Chromatography (SFC) on chiral stationary phases is also emerging as a powerful alternative to traditional silica[2].

Quantitative Data: Isomer Comparison

Property / Metrictrans-4-Fluorocyclohexylaminecis-4-Fluorocyclohexylamine
Preferred Conformation Equatorial-Equatorial (e,e)Axial-Equatorial (a,e)
Relative Polarity LowerHigher
Boc-Derivative Elution Order First (Higher Rf)Second (Lower Rf)
Diagnostic ^1H NMR (H-C-F) Axial proton (broad multiplet, large

)
Equatorial proton (narrow multiplet, small

)
Commercial Utility Target for directed hydrogenation[1]Precursor for Lomustine analogs

Standard Operating Procedure: The Boc-Derivatization Workflow

Workflow Mix cis/trans-4-Fluorocyclohexylamine (Mixture) Boc Boc Protection (Boc2O, Et3N, DCM) Mix->Boc MixBoc cis/trans-Boc-4-Fluorocyclohexylamine Boc->MixBoc Chrom Silica Gel Chromatography (Hexane/EtOAc) MixBoc->Chrom TransBoc trans-Boc Isomer (Elutes First) Chrom->TransBoc Higher Rf CisBoc cis-Boc Isomer (Elutes Second) Chrom->CisBoc Lower Rf Deprotect1 Deprotection (TFA/DCM) TransBoc->Deprotect1 Deprotect2 Deprotection (TFA/DCM) CisBoc->Deprotect2 TransPure Pure trans-Isomer TFA Salt Deprotect1->TransPure CisPure Pure cis-Isomer TFA Salt Deprotect2->CisPure

Step-by-step workflow for derivatization, chromatographic separation, and deprotection.

Step 1: Boc Protection
  • Dissolve the cis/trans mixture of 4-fluorocyclohexylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add Triethylamine (Et

    
    N) (1.2 eq) and cool the mixture to 0 °C.
    
  • Add Di-tert-butyl dicarbonate (Boc

    
    O) (1.05 eq) portion-wise.
    
  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Quench with saturated aqueous NH

    
    Cl, extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Step 2: Chromatographic Resolution (Self-Validating)
  • Load the crude Boc-protected mixture onto a silica gel column.

  • Elute using a shallow gradient of Hexanes/Ethyl Acetate (start at 95:5 and slowly increase to 85:15).

  • Crucial Validation Step: Because the Boc-amine lacks a UV chromophore, UV-directed flash systems will show a flatline. Collect fractions by volume and spot them on a TLC plate.

  • Stain the TLC plate using Ninhydrin stain and heat vigorously. The heat will thermally deprotect the Boc group in situ, revealing the amines as distinct pink/purple spots. The trans-isomer will be the top spot (higher Rf), and the cis-isomer will be the bottom spot.

Step 3: Deprotection to the Pure Amine Salt
  • Take the isolated trans-Boc or cis-Boc intermediate and dissolve it in DCM.

  • Add Trifluoroacetic acid (TFA) (approx. 10–20 eq, or a 1:2 ratio of TFA:DCM) at room temperature[3].

  • Stir for 2 hours. Monitor the disappearance of the starting material via TLC.

  • Concentrate the mixture under vacuum. Co-evaporate with toluene twice to remove residual TFA, yielding the pure cis or trans 4-fluorocyclohexylamine as a TFA salt.

Troubleshooting Common Issues

Issue: Co-elution of cis and trans Boc-derivatives during chromatography.

  • Root Cause: The solvent gradient was increased too rapidly, or the column was overloaded.

  • Solution: Maintain an isocratic hold at 5% Ethyl Acetate in Hexanes for at least 3 column volumes before increasing polarity. Ensure the sample-to-silica ratio does not exceed 1:50 by weight.

Issue: No spots observed on TLC after staining.

  • Root Cause: Standard UV-light checking or mild staining is insufficient for Boc-protected aliphatic amines.

  • Solution: Use Potassium Permanganate (KMnO

    
    ) stain or Phosphomolybdic acid (PMA). If using Ninhydrin, ensure you use a heat gun on the high setting; the thermal cleavage of the Boc group is required before the free amine can react with the Ninhydrin reagent.
    

Issue: Uncertainty regarding which isolated fraction is cis and which is trans.

  • Root Cause: Lack of absolute stereochemical confirmation.

  • Solution: Perform

    
    H NMR on the isolated products. Look at the proton geminal to the fluorine atom (H-C-F). In the trans-isomer, this proton is axial and will appear as a very broad multiplet due to large axial-axial couplings. In the cis-isomer, this proton is equatorial and will appear as a much narrower multiplet.
    

References

1.[1] Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation. Organic Process Research & Development. ResearchGate.1 2.[3] US20050059662A1 - Substituted quinazolinone compounds. Google Patents. 3 3. cis-N-Boc-4-fluorocyclohexylamine. Sigma-Aldrich Catalog. 4.[2] Empowering Women in Organic Chemistry 2021 (Abstracts). EWOC. 2

Sources

Purification of 4-fluorocyclohexan-1-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of 4-Fluorocyclohexan-1-amine

Introduction Welcome to the technical support and troubleshooting center for the isolation and purification of 4-fluorocyclohexan-1-amine. As a highly basic, low-molecular-weight aliphatic amine, this compound presents unique chromatographic challenges, including severe silica tailing, high volatility, and a lack of UV absorbance. This guide synthesizes physicochemical principles with field-proven chromatographic workflows to ensure high-yield, high-purity recovery.

Physicochemical Profiling

Understanding the physical properties of 4-fluorocyclohexan-1-amine is the first step in designing a rational purification strategy.

PropertyValueChromatographic Impact
Molecular Weight 117.16 g/mol Highly volatile free base; prone to severe evaporative loss under high vacuum.
Estimated pKa ~9.5 – 10.5Strongly basic; interacts ionically with acidic silanol groups on standard silica.
UV Absorbance NoneLacks a chromophore; invisible at 254 nm. Requires chemical staining.
Physical State Liquid (Free base)Difficult to handle and store long-term. Often converted to the HCl salt [3].

Diagnostic Workflow

The following decision tree outlines the standard self-validating purification loop for aliphatic amines.

G Start Crude 4-Fluorocyclohexan-1-amine AcidBase Acid-Base Extraction (pH 2 -> pH 12) Start->AcidBase TLC TLC Analysis (DCM/MeOH/TEA) AcidBase->TLC Stain Stain with Ninhydrin (Heat to develop) TLC->Stain PrepSilica Prepare Silica Slurry with 1-5% TEA Stain->PrepSilica Determine Rf RunCol Flash Chromatography (Monitor fractions) PrepSilica->RunCol Salt Optional: Add ethereal HCl to form stable salt RunCol->Salt Conc Concentrate carefully (Avoid high vacuum) RunCol->Conc Free base Salt->Conc

Fig 1: Diagnostic and purification workflow for 4-fluorocyclohexan-1-amine.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely from the baseline to the solvent front on a standard silica TLC plate? Causality: 4-fluorocyclohexan-1-amine is a strong aliphatic amine. Standard silica gel (


) is inherently acidic due to the presence of free surface silanol groups (

, pKa ~4.5). During elution, the basic amine becomes protonated and binds ionically to the stationary phase. This continuous adsorption-desorption cycle causes severe tailing and poor resolution. Solution: You must deactivate the silica gel. Add a basic modifier—typically 1% to 5% Triethylamine (TEA) or 1% ammonium hydroxide—to your mobile phase [1]. The TEA acts sacrificially, neutralizing the acidic silanols so your target amine can partition cleanly based on polarity rather than ionic affinity.

Q2: My compound doesn't show up under the UV lamp (254 nm). How can I track it during column chromatography? Causality: The molecule consists of a saturated cyclohexane ring, a fluorine atom, and an amine group. It entirely lacks a conjugated


-system or aromatic ring (chromophore), meaning it cannot absorb UV light.
Solution:  You must use a destructive chemical stain that reacts specifically with primary amines. Ninhydrin is the gold standard for this application. When heated, ninhydrin reacts with the primary amine to form a deeply colored complex known as Ruhemann's purple [2]. Spot your fractions on a TLC plate, dip the plate in a 0.2% ninhydrin/ethanol solution, and heat gently with a heat gun until the purple spots appear.

Q3: I had a great yield by NMR before the column, but after concentrating my purified fractions, my recovery is less than 20%. What happened? Causality: Low molecular weight aliphatic amines have relatively low boiling points and high vapor pressures. Prolonged exposure to the high vacuum of a rotary evaporator or Schlenk line causes the free base to co-evaporate with the chromatography solvents. Solution: Never subject the free base to high vacuum. Concentrate fractions at a moderate water bath temperature (≤ 30 °C) using a standard diaphragm pump. For maximum recovery and long-term stability, convert the free base to its hydrochloride salt before final concentration. Adding a stoichiometric amount of ethereal HCl yields 4-fluorocyclohexan-1-amine hydrochloride, a stable, non-volatile solid [3].

Q4: Can I use an aqueous workup to pre-purify the amine and avoid a difficult column altogether? Causality: Yes. Exploiting the pH-dependent solubility of the amine is a highly efficient, self-validating pre-purification step. Solution: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous HCl (pH ~2). The amine protonates into a water-soluble ammonium salt, leaving neutral and acidic impurities in the organic layer. Wash the aqueous layer with fresh solvent, then basify it with NaOH (pH >12) to regenerate the free base. Extract the free amine back into Dichloromethane (DCM). To prevent the amine from remaining partitioned in the water, saturate the aqueous layer with NaCl (the "salting-out" effect) to drive the organic compound into the organic phase [4].

Standard Operating Procedure (SOP): TEA-Deactivated Silica Gel Chromatography

This protocol provides a step-by-step methodology for the purification of aliphatic amines using modified silica gel.

Step 1: Solvent System Preparation

  • Prepare the mobile phase based on TLC optimization (e.g., 90% Dichloromethane, 9% Methanol, 1% Triethylamine).

  • Mechanistic Note: Mix the solvent thoroughly. The TEA must be uniformly distributed to ensure continuous deactivation of the column during the run [1].

Step 2: Column Packing and Pre-treatment

  • Slurry the standard flash silica gel (230–400 mesh) in the TEA-containing solvent system.

  • Pour the slurry into the glass column and allow the bed to settle under gentle air pressure.

  • Flush the packed column with at least 2 to 3 column volumes of the TEA-solvent. Critical: This step pre-saturates the acidic silanol sites. Failure to pre-flush will result in the TEA being consumed by the top layer of silica, leaving the bottom of the column acidic and causing the product to streak.

Step 3: Sample Loading

  • Dissolve the crude 4-fluorocyclohexan-1-amine in the minimum amount of the eluent.

  • Carefully apply the sample to the flat head of the silica bed using a long glass pipette to avoid disturbing the sand layer.

  • Push the sample into the silica bed using gentle air pressure.

Step 4: Elution and Monitoring

  • Fill the column with the eluent and begin collecting fractions in standard test tubes.

  • Spot every 3rd or 4th fraction onto a silica TLC plate.

  • Dip the TLC plate into a Ninhydrin stain solution (0.2% w/v in ethanol)[2].

  • Develop the plate using a heat gun. Product-containing fractions will rapidly turn bright purple.

Step 5: Isolation and Salt Formation

  • Pool the fractions containing the pure 4-fluorocyclohexan-1-amine.

  • Optional but Recommended: To prevent volatility losses, add 1.1 equivalents of HCl (e.g., 2M HCl in diethyl ether) to the pooled fractions. Stir for 5 minutes.

  • Concentrate the solution on a rotary evaporator with the water bath set to 25–30 °C.

  • Dry the resulting white solid (4-fluorocyclohexan-1-amine hydrochloride) under high vacuum [3].

References

  • Department of Chemistry, University of Rochester. "Solvent Systems for Flash Column Chromatography - Not Voodoo X." Not Voodoo. Available at: [Link]

  • Li, J., et al. "Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity." ACS Omega, 2021. Available at: [Link]

  • Hyde, A. M., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, ACS Publications, 2017. Available at: [Link]

Technical Support Center: Handling & Stability of 4-Fluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-fluorocyclohexan-1-amine . As a critical building block in drug discovery and medicinal chemistry, the handling of this fluorinated aliphatic amine dictates the success of downstream synthetic workflows.

This guide is engineered for scientists and drug development professionals. It dissects the fundamental chemical behaviors of the free base versus the hydrochloride (HCl) salt , providing field-proven troubleshooting strategies, self-validating protocols, and authoritative mechanistic insights.

Comparative Data Presentation

To understand the operational differences between the two forms, we must first look at their physicochemical properties. The table below summarizes the quantitative and qualitative data critical for experimental planning.

Property / Metric4-Fluorocyclohexan-1-amine (Free Base)4-Fluorocyclohexan-1-amine HCl (Salt)
Physical State Volatile liquid or low-melting solidCrystalline solid
Nucleophilicity High (Directly reactive)None (Requires auxiliary base)
Air/O₂ Stability Poor (Prone to oxidation/darkening)Excellent (Indefinite shelf life)
CO₂ Stability Poor (Forms carbamate crusts)Excellent (Unreactive)
Water Solubility Moderate (Forms alkaline solutions)Very High (Forms acidic solutions)
Storage Requirement 2–8 °C under inert gas (Ar/N₂)Ambient temperature, atmospheric air
Primary Use Case Immediate use in base-sensitive reactionsLong-term storage, standard couplings

Troubleshooting Guides & FAQs

Q1: My 4-fluorocyclohexan-1-amine free base turned yellow/brown and developed a white crust around the cap. Is it still usable?

Causality & Mechanism: Your reagent has degraded due to atmospheric exposure. The lone pair of electrons on the primary amine nitrogen is highly reactive. When exposed to oxygen, it undergoes electron abstraction, leading to the formation of N-oxides and imines (which cause the yellow/brown discoloration) [2]. Simultaneously, the free amine acts as a nucleophile, attacking atmospheric carbon dioxide to form insoluble carbamate salts (the white crust) [3]. Resolution: Do not use the degraded free base directly, as the impurities will poison metal catalysts and skew reaction stoichiometry. You must either perform a short-path distillation to recover the pure free base or convert the remaining viable amine into the stable HCl salt (See Protocol A).

StabilityMechanisms FreeBase 4-Fluorocyclohexan-1-amine (Free Base) O2 Atmospheric O2 FreeBase->O2 CO2 Atmospheric CO2 FreeBase->CO2 HClSalt 4-Fluorocyclohexan-1-amine Hydrochloride Stable Stable Crystalline Solid (No Degradation) HClSalt->Stable Protonated Lone Pair Blocks Reactivity Degradation1 Oxidation Products (Discoloration) O2->Degradation1 Electron Abstraction Degradation2 Carbamate Salts (White Crust) CO2->Degradation2 Nucleophilic Attack

Logical relationship of amine degradation pathways versus hydrochloride salt stability.

Q2: I am using the HCl salt in an amide coupling reaction (e.g., with HATU/EDC), but my yields are extremely low. What is going wrong?

Causality & Mechanism: The hydrochloride salt form (


) is intentionally non-nucleophilic. The nitrogen's lone pair is tied up in a dative bond with a proton, rendering it completely inert to electrophiles (like activated carboxylic acids). To restore reactivity, you must add an auxiliary tertiary base (such as N,N-Diisopropylethylamine [DIPEA] or Triethylamine[TEA]) to deprotonate the amine in situ [1].
Resolution: 
Ensure you are adding at least 2.0 to 3.0 equivalents of DIPEA relative to the amine HCl salt. (See Protocol B).

ReactionWorkflow Salt Amine HCl Salt (Non-Nucleophilic) Base Add DIPEA/TEA (Auxiliary Base) Salt->Base FreeAmine In Situ Free Base (Nucleophilic) Base->FreeAmine Deprotonation Electrophile Add Electrophile (e.g., Activated Acid) FreeAmine->Electrophile Product Coupled Product (e.g., Amide) Electrophile->Product Substitution

Experimental workflow for utilizing stable amine hydrochloride salts in coupling reactions.

Q3: Why do the NMR chemical shifts of my 4-fluorocyclohexan-1-amine differ between batches?

Causality & Mechanism: Analytical discrepancies in aliphatic amines are almost always tied to the protonation state. The


 group in the hydrochloride salt is strongly electron-withdrawing compared to the neutral 

group of the free base. This deshields the alpha-protons on the cyclohexane ring, shifting them significantly downfield in

NMR. Furthermore, the protonation state alters the conformational equilibrium of the cyclohexane ring, which impacts the through-space environment of the fluorine atom, causing noticeable shifts in

NMR spectra. Resolution: Standardize your NMR samples. If analyzing the free base, ensure the solvent is completely acid-free (e.g., use basic alumina-filtered

). If analyzing the salt, use a polar protic solvent like

or

.

Validated Experimental Protocols

Protocol A: Conversion of Free Base to Stable Hydrochloride Salt for Storage

This protocol leverages the differential solubility of the free base and the salt in non-polar solvents to drive the reaction to completion.

  • Preparation: Dissolve the crude 4-fluorocyclohexan-1-amine free base (1.0 eq) in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (10 mL per gram of amine) under a nitrogen atmosphere.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add a solution of 4M HCl in dioxane (1.1 eq) dropwise over 10 minutes.

  • Observation: A white precipitate will begin to form immediately. The non-polar ether cannot solvate the highly polar ionic salt.

  • Isolation: Stir for an additional 30 minutes at room temperature. Filter the suspension through a sintered glass funnel. Wash the filter cake with cold, anhydrous ether (2 x 5 mL).

  • Drying: Dry the resulting white crystalline solid under high vacuum for 2 hours.

  • Self-Validation System: The immediate formation of a persistent, free-flowing white precipitate confirms successful protonation. If the solution remains clear, the solvent polarity is too high, or the amine has completely degraded.

Protocol B: In Situ Freebasing for Amide Coupling

This protocol ensures the inert HCl salt is properly activated for nucleophilic attack without isolating the unstable free base.

  • Activation: In a dry flask, dissolve your carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF or DCM.

  • Amine Addition: Add the 4-fluorocyclohexan-1-amine hydrochloride salt (1.1 eq) to the mixture. The reaction will not proceed at this stage because the amine is protonated.

  • Deprotonation: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The first 1.1 eq of DIPEA neutralizes the HCl, liberating the nucleophilic free base. The remaining DIPEA acts as a general base for the coupling mechanism.

  • Reaction: Stir at room temperature until completion (typically 1–4 hours, monitored by LC-MS or TLC).

  • Self-Validation System: Spot a 1 µL aliquot of the reaction mixture onto water-dampened universal pH indicator paper. A color change corresponding to pH 8–9 confirms sufficient auxiliary base is present to maintain the amine in its active, nucleophilic state.

References

  • Title: Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation Source: Organic Process Research & Development (ACS Publications) URL: [Link][1]

  • Title: Degradation of amine-based solvents in CO₂ capture process by chemical absorption Source: Greenhouse Gases: Science and Technology (Wiley) URL: [Link] [2]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link] [3]

Handling volatile fluorinated amines in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Volatile Fluorinated Amines Troubleshooting Guide & FAQs for Researchers and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for handling volatile fluorinated amines. Compounds such as 2,2,2-trifluoroethylamine (TFEA) and fluoroalkyl amino reagents (FARs) are highly valued in medicinal chemistry for enhancing drug lipophilicity, metabolic stability, and bioavailability. However, their unique physicochemical properties—extreme volatility, reduced nucleophilicity, and the potential for hydrogen fluoride (HF) release—present significant laboratory challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure safe and high-yielding experiments.

Section 1: Physicochemical Causality (The "Why" Behind the Challenges)

To troubleshoot reactions involving fluorinated amines, one must first understand how the strong electron-withdrawing nature of fluorine alters the molecule's physical and chemical behavior. The inductive effect of the trifluoromethyl (-CF


) group drastically reduces the electron density on the nitrogen atom, stabilizing its lone pair and thereby lowering its basicity and nucleophilicity [3]. Simultaneously, the electron withdrawal weakens the amine's ability to participate in strong intermolecular hydrogen bonding, resulting in exceptionally high vapor pressures and low boiling points compared to non-fluorinated analogs[4].

Table 1: Comparative Physicochemical Properties of TFEA vs. Ethylamine

Property2,2,2-Trifluoroethylamine (TFEA)EthylamineCausality / Impact on Experimental Workflow
Boiling Point 36–37 °C [1]16.6 °CHighly volatile at room temperature. Requires chilled handling and sealed reaction vessels to prevent reagent loss.
Vapor Pressure ~450 mmHg (at 21 °C) [1]~1000 mmHg (at 20 °C)Rapid evaporation during transfer. Mandates gas-tight syringes and positive inert gas pressure.
pKa (Conjugate) ~5.5 – 5.7 [3]10.7Drastically reduced nucleophilicity. Requires stronger bases, catalysts, or elevated temperatures for substitution reactions.
Density 1.24 g/mL [1]0.68 g/mLFluorine incorporation significantly increases density, affecting volumetric dosing calculations.

Section 2: Core Experimental Protocols

Protocol A: Safe Transfer and Dosing of Highly Volatile Amines Because TFEA boils just above room temperature (37 °C) [1], standard volumetric transfers often result in significant mass loss, leading to skewed reaction stoichiometry and poor yields.

  • Preparation: Chill the reagent bottle of TFEA, the receiving Schlenk flask, and a gas-tight Hamilton syringe to 0–4 °C in an ice bath for at least 30 minutes prior to transfer.

  • Purging: Purge the receiving flask with dry Argon for 5 minutes. Maintain a slight positive pressure to prevent atmospheric moisture ingress.

  • Extraction: Insert the chilled gas-tight syringe into the reagent bottle through a septum. Slowly draw the required volume, ensuring no gas bubbles form (cavitation is common with high vapor pressure liquids).

  • Transfer: Dispense the liquid into the chilled receiving flask, keeping the needle tip below the solvent line if a diluent is already present.

  • Self-Validation Step: Weigh the receiving flask before and immediately after the transfer on an analytical balance. Compare the mass difference to the theoretical mass (Volume × 1.24 g/mL). A discrepancy of >5% indicates evaporative loss, requiring re-dosing to ensure accurate stoichiometry.

Protocol B: Handling Fluoroalkyl Amino Reagents (FARs) and HF Quenching FARs (e.g., TFEDMA) are highly electrophilic and moisture-sensitive. Upon contact with water or during specific Lewis acid activations, they can release corrosive hydrogen fluoride (HF) gas [2].

  • Reactor Selection: For reactions on a scale >10 g, strictly avoid borosilicate glassware. Use Polytetrafluoroethylene (PTFE/Teflon) flasks to prevent silica etching and catastrophic vessel failure [2].

  • Reaction Setup: Assemble the PTFE reactor in a well-ventilated fume hood. Connect the exhaust line to a dual-stage scrubber system (first stage: empty trap; second stage: saturated aqueous KOH or NaOH).

  • Quenching: Upon reaction completion, cool the vessel to 0 °C. Slowly add a suspension of Calcium Carbonate (CaCO

    
    ) or Calcium Chloride (CaCl
    
    
    
    ) in water dropwise.
  • Self-Validation Step: The quench is complete and safe when the pH of the aqueous layer stabilizes at ~7-8 and a dense white precipitate (insoluble CaF

    
    ) is fully formed. The formation of CaF
    
    
    
    acts as a visual confirmation that free, dangerous fluoride ions have been successfully sequestered.

Section 3: Troubleshooting Guide & FAQs

Q1: Why is my nucleophilic substitution reaction with 2,2,2-trifluoroethylamine yielding <10% product, even with a 3x excess of the amine? A: This is a dual issue of nucleophilicity and volatility. The -CF


 group exerts a powerful electron-withdrawing inductive effect, lowering the pKa of the amine to ~5.7 [3]. This makes TFEA a remarkably poor nucleophile compared to standard alkylamines. To compensate, researchers often heat the reaction. However, because TFEA boils at 37 °C [1], heating an open or standard reflux system causes the amine to vaporize into the headspace or escape the condenser, destroying your stoichiometry.
Solution: Run the reaction in a sealed, heavy-walled pressure tube or a microwave reactor. Use a non-nucleophilic, strong base (e.g., N,N-Diisopropylethylamine or Cs

CO

) to ensure the amine remains deprotonated, and consider adding a catalyst (like NaI for Finkelstein-type activation of your electrophile) to facilitate the challenging substitution.

Q2: My borosilicate glass round-bottom flask became cloudy and etched after a scale-up fluorination reaction using a FAR. What happened, and is the product safe? A: Fluoroalkyl amino reagents (FARs) release hydrogen fluoride (HF) when exposed to trace moisture or during certain catalytic cycles [2]. HF reacts aggressively with the silicon dioxide (SiO


) in borosilicate glass to form gaseous silicon tetrafluoride (SiF

) and water, which etches the glass and compromises its structural integrity. Solution: Your current product may be contaminated with fluorosilicate byproducts and requires thorough purification. For future runs, especially those exceeding 10 grams, you must use PTFE (Teflon) flasks[2]. Ensure all solvents are strictly anhydrous (stored over activated molecular sieves) to minimize incidental HF generation.

Q3: I am trying to run an LC-MS analysis on my fluorinated amine products, but standard ammonium acetate buffers are giving poor resolution at physiological pH. What can I use? A: Ammonium acetate (AmAc) lacks sufficient buffering capacity in the pH 7.0–7.4 range. Interestingly, volatile fluorinated amines themselves can be used as LC-MS buffers. 2,2,2-Trifluoroethylamine (TFEA, pKa 5.5) and 2,2-difluoroethylamine (DFEA, pKa 7.2) can be combined with AmAc to create a universal volatile buffer system that maintains native separation order and provides excellent MS compatibility [3].

Section 4: Workflow Visualization

The following diagram illustrates the logical decision-making process for setting up a reaction involving volatile or reactive fluorinated amines.

G Start Fluorinated Amine Workflow CheckVol Check Boiling Point (e.g., TFEA BP: 37°C) Start->CheckVol CheckMoist Check Moisture Sensitivity (e.g., FARs / HF Risk) Start->CheckMoist VolHigh High Volatility (BP < 50°C) CheckVol->VolHigh Yes HFRisk HF Release Risk (FARs / Activation) CheckMoist->HFRisk Yes Cooling Pre-cool Reagent to 0-4°C Use Gas-Tight Syringe VolHigh->Cooling Teflon Use PTFE/Teflon Flasks Strictly Anhydrous HFRisk->Teflon Sealed Run in Sealed Pressure Vessel (Avoid Evaporative Loss) Cooling->Sealed Quench Quench with Ca-salts (Precipitate Insoluble CaF2) Teflon->Quench Success Safe Product Isolation Sealed->Success Quench->Success

Caption: Logical workflow for mitigating volatility and HF release risks when handling fluorinated amines.

References

  • 2,2,2-Trifluoroethylamine, 99.
  • Fluoroalkyl Amino Reagents (FARs)
  • A universal buffer system for native LC-MS analysis of antibody-based therapeutics bioRxiv URL
  • Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 PubChem URL

Optimizing reductive amination yields for fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reductive Amination Yields for Fluorinated Substrates

Status: Operational | Tier: Level 3 (Advanced Chemical Support)

Executive Summary: The Fluorine Effect

Welcome to the Advanced Synthesis Support module. If you are accessing this guide, you are likely experiencing stalled conversions or low yields when attempting reductive aminations involving fluorinated motifs.

The Core Problem: Fluorine is the most electronegative element (


). Its inductive effect (

) fundamentally alters the electronics of your substrates:
  • Fluorinated Amines (Nucleophiles): The electron-withdrawing nature drastically lowers the

    
     of the conjugate acid (often by 1.5–3 units). This renders the amine less nucleophilic , making the initial attack on the carbonyl sluggish.
    
  • Fluorinated Ketones (Electrophiles): Trifluoromethyl ketones are highly electrophilic but prone to forming stable hydrates or hemiaminals . These intermediates resist the dehydration step required to form the imine/iminium species.

The Solution: Standard acid-catalyzed conditions (e.g., acetic acid/MeOH) often fail here. You must switch to Lewis Acid activation combined with water scavenging .

Module 1: The "Gold Standard" Protocol (Titanium-Mediated)

For fluorinated substrates, the use of Titanium(IV) isopropoxide [Ti(O


Pr)

]
is not just an additive; it is often a requirement. It serves a dual function: acting as a Lewis acid to activate the carbonyl and a chemical desiccant to drive the equilibrium toward the imine.
Optimized Experimental Workflow

Scope: Weakly nucleophilic amines (e.g., 2,2,2-trifluoroethylamine) or hindered/fluorinated ketones.

Step 1: Imine Pre-formation (Critical)

  • Mix: In a flame-dried flask under Argon, combine the amine (1.0 equiv) and ketone/aldehyde (1.0–1.2 equiv).

  • Solvent: Use anhydrous THF (preferred) or neat conditions. Avoid protic solvents (MeOH) in this step as they compete with the titanium.

  • Activate: Add Ti(O

    
    Pr)
    
    
    
    (1.2–1.5 equiv) dropwise.
  • Age: Stir at ambient temperature for 6–12 hours.

    • Note: For highly deactivated amines, mild heating (40–50 °C) may be required.

    • Checkpoint: Monitor by NMR or IR (disappearance of C=O stretch).

Step 2: Reduction

  • Dilute: Dilute the mixture with absolute EtOH or MeOH (required to solubilize the borohydride).

  • Reduce: Add NaBH

    
      (1.5 equiv) or NaBH
    
    
    
    CN
    (2.0 equiv) portion-wise.
    • Why NaBH

      
      ? Since the imine is pre-formed and the ketone is consumed (or coordinated), the risk of direct ketone reduction is minimized, allowing the use of this stronger, cheaper reductant.
      
  • React: Stir for 2–4 hours at room temperature.

Step 3: The "Anti-Emulsion" Workup

  • The Issue: Titanium salts form gelatinous emulsions with water/organic layers.

  • The Fix: Quench by adding 2M aqueous ammonia or 1M NaOH . Stir vigorously until a white precipitate (TiO

    
    ) forms and separates clearly from the organic layer. Filter through Celite before extraction.
    

Module 2: Troubleshooting & FAQs

Scenario A: Reaction Stalls at Intermediate

User Question: "I am reacting a trifluoromethyl ketone with a primary amine. I see the starting material disappear, but the product yield is <10%. What is happening?"

Diagnosis: You are likely stuck at the stable hemiaminal stage. The


 group stabilizes the 

hybridized carbon, making water elimination thermodynamically unfavorable.

Corrective Action:

  • Force Dehydration: Switch to the Ti(O

    
    Pr)
    
    
    
    protocol above; the titanium effectively "eats" the oxygen, forcing imine formation.
  • Thermal Shift: If using Ti, increase the "Aging" temperature to 60 °C.

  • Microwave: For extreme cases, microwave irradiation (100 °C, 15 min) in the presence of molecular sieves (4Å) can overcome the activation energy barrier.

Scenario B: Low Conversion of Fluorinated Amines

User Question: "My 2,2-difluoroethylamine won't react with benzaldehyde using standard STAB (Sodium Triacetoxyborohydride) conditions."

Diagnosis: The nucleophilicity of your amine is too low. STAB conditions (weakly acidic) rely on the amine attacking the carbonyl spontaneously. Your fluorinated amine is too "cold" to do this efficiently.

Corrective Action:

  • Pre-form the Imine: You cannot use "Direct Reductive Amination" (one-pot mix). You must pre-form the imine using Ti(O

    
    Pr)
    
    
    
    or by refluxing in toluene with a Dean-Stark trap.
  • Solvent Switch: Change from DCE (Dichloroethane) to THF.

  • Catalyst: If avoiding Titanium, use stronger Lewis acids like Yb(OTf)

    
      (5 mol%) to activate the carbonyl.
    
Scenario C: Side Product Formation

User Question: "I see significant amounts of alcohol (reduced ketone) in my crude mixture."

Diagnosis: The reducing agent is reducing the ketone before the imine forms.[1] This is common when the amine is slow to react.

Corrective Action:

  • Switch Reagents: If you are using NaBH

    
     in a one-pot method, stop. Use NaBH(OAc)
    
    
    
    (STAB). It is much more selective for imines over ketones.
  • Protocol Change: If already using STAB, switch to the Stepwise method (Module 1). Ensure the ketone is fully converted to imine (check via TLC/NMR) before adding the hydride source.

Module 3: Comparative Data & Selection Guide

Table 1: Reducing Agent Selection for Fluorinated Substrates

Reducing AgentReactivitySelectivity (Imine vs C=O)Recommended ForCautions
NaBH(OAc)

(STAB)
MildExcellentStandard fluorinated amines; "One-pot" reactions.Very slow with sterically hindered ketones.
NaBH

CN
ModerateGoodAcid-sensitive substrates; pH 4–5 controlled reactions.[2]Toxic (Cyanide risk). Requires careful pH control.
NaBH

StrongPoorStepwise Ti-mediated protocols only.Will reduce ketones if added too early.
H

/ Pd-C
VariableExcellentBenzylic amines; removing protecting groups simultaneously.Can cause defluorination (C-F hydrogenolysis) on aromatic rings.

Module 4: Visualizing the Mechanism

Diagram 1: The Titanium Advantage

This pathway illustrates how Titanium(IV) acts as a bridge, activating the carbonyl and trapping the oxygen to facilitate the difficult dehydration step common in fluorinated substrates.

Ti_Mechanism Start Ketone + Amine Coordination Ti-Coordination (Activation) Start->Coordination Mixing Hemiaminal Ti-Hemiaminal Intermediate Coordination->Hemiaminal Nucleophilic Attack Imine Activated Imine (Ti-Complex) Hemiaminal->Imine Irreversible Dehydration (Ti scavenges Oxygen) Product Fluorinated Amine Imine->Product Hydride Reduction Ti Ti(OiPr)4 Ti->Coordination Red NaBH4 / EtOH Red->Product

Caption: Ti(OiPr)4 coordinates to the carbonyl, facilitating amine attack and rendering the dehydration step irreversible by forming stable Ti-O bonds.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine the correct protocol modification based on your specific failure mode.

Troubleshooting Problem Start: Low Yield / Stalled Reaction CheckSM Is the Amine Fluorinated? Problem->CheckSM CheckKetone Is the Ketone Fluorinated? CheckSM->CheckKetone No WeakNuc Issue: Weak Nucleophile CheckSM->WeakNuc Yes StableHydrate Issue: Stable Hemiaminal CheckKetone->StableHydrate Yes (e.g. CF3) CheckSide Side Product: Alcohol Observed? CheckKetone->CheckSide No Sol1 Use Ti(OiPr)4 Protocol (Do not use STAB) WeakNuc->Sol1 Sol2 High Temp / Dean-Stark or Ti(OiPr)4 + 60°C StableHydrate->Sol2 Sol3 Switch to Stepwise Method (Ensure Imine formed first) CheckSide->Sol3 Yes

Caption: Diagnostic flow for selecting the correct optimization strategy based on substrate electronics.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A general, mild, and efficient method for the synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.[3] Link

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Barney, et al. (2011). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Scientia Pharmaceutica, 79(3). (Context on pKa shifts in fluorinated amines). Link

Sources

Technical Support Center: Handling, Storage, and Troubleshooting for 4-Fluorocyclohexylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Hygroscopicity Challenge

4-Fluorocyclohexylamine hydrochloride (4-FCHA HCl) is a critical building block in medicinal chemistry, frequently utilized to introduce fluorinated pharmacophores that enhance metabolic stability and lipophilicity. However, as an amine hydrochloride salt, 4-FCHA HCl is exceptionally hygroscopic. The electron-withdrawing fluorine atom at the 4-position subtly modulates the basicity of the amine via sigma-bond inductive effects. While advantageous for drug design, the resulting hydrochloride salt exhibits a high lattice energy dependency on hydrogen bonding, rendering it highly prone to deliquescence when exposed to ambient humidity.

Atmospheric moisture absorption alters the stoichiometric mass—leading to inaccurate dosing—and introduces water that acts as a competing nucleophile, quenching moisture-sensitive downstream processes like amide couplings and nucleophilic aromatic substitutions (SNAr).

Mechanistic Insights & Downstream Impact

Understanding why moisture compromises your workflow is the first step in troubleshooting. In standard amide coupling reactions (e.g., using EDC, HATU, or COMU), the carboxylic acid is converted into a highly reactive activated ester. If 4-FCHA HCl has absorbed atmospheric water, that water will outcompete the amine for the electrophilic center.

Causality: The kinetic rate of hydrolysis of the activated ester by water often exceeds the rate of aminolysis by the bulky, secondary-like cyclohexylamine derivative. This results in the regeneration of the starting carboxylic acid, complete consumption of expensive coupling reagents, and drastically reduced product yields.

ReactionInterference CarboxylicAcid Carboxylic Acid + Coupling Reagent ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation Product Desired Amide (High Yield) ActivatedEster->Product + Dry Amine Byproduct Hydrolyzed Acid (Failed Coupling) ActivatedEster->Byproduct + H2O (Competes) Amine 4-FCHA HCl (Dry) Amine->Product Water Absorbed Moisture (H2O) Water->Byproduct

Caption: Competitive hydrolysis pathway in amide coupling caused by moisture-compromised 4-FCHA HCl.

Diagnostic & Recovery Workflow

If you suspect a batch of 4-FCHA HCl has been compromised, do not discard it immediately. Follow the self-validating workflow below to assess and recover the material. Clumping is the primary macroscopic indicator of moisture ingress[1].

Workflow Start Inspect 4-FCHA HCl Visual Visual State? Start->Visual FreeFlowing Free-Flowing Powder Visual->FreeFlowing Clumped Clumped / Caked Visual->Clumped Glovebox Weigh in Glovebox (Ar/N2) FreeFlowing->Glovebox KFTitration Karl Fischer Titration Clumped->KFTitration MoistureLow < 0.5% Water KFTitration->MoistureLow MoistureHigh > 0.5% Water KFTitration->MoistureHigh MoistureLow->Glovebox Drying Azeotropic Drying (Toluene) MoistureHigh->Drying Drying->FreeFlowing Recovered

Caption: Diagnostic and recovery workflow for evaluating moisture contamination in 4-FCHA HCl batches.

Self-Validating Experimental Protocols

Protocol 1: Precision Weighing of Hygroscopic 4-FCHA HCl

Causality: Exposing hygroscopic salts to ambient air during weighing leads to a continuous mass increase on the balance, making accurate stoichiometry impossible. Operating within a controlled micro-environment eliminates this variable.

  • Preparation: Transfer the sealed 4-FCHA HCl container into a glovebox maintained under an inert Argon or Nitrogen atmosphere (H₂O < 1 ppm).

  • Equilibration: Allow the container to equilibrate to the glovebox temperature to prevent condensation.

  • Dispensing: Tare a dry, anti-static weighing boat. Rapidly dispense the required mass using a pre-dried stainless-steel spatula.

  • Validation Step: Observe the balance reading for 30 seconds. A stable reading confirms the absence of moisture uptake. If the mass drifts upward (>0.1 mg/sec), the glovebox atmosphere is compromised and requires regeneration of the catalyst/desiccant train.

  • Sealing: Transfer the weighed solid into a reaction flask equipped with a septum, seal it, and remove it from the glovebox.

Protocol 2: Azeotropic Drying of Moisture-Compromised 4-FCHA HCl

Causality: Direct heating of wet amine hydrochlorides in a vacuum oven can cause localized melting, thermal degradation, or sublimation. Azeotropic distillation with anhydrous toluene gently removes water at a lower effective temperature by exploiting the water-toluene azeotrope, driving the equilibrium toward the anhydrous salt without thermal stress.

  • Suspension: Suspend the caked 4-FCHA HCl in anhydrous toluene (approx. 10 mL per gram of amine) in a round-bottom flask.

  • Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Water Removal: As the azeotrope boils, water will separate and fall to the bottom of the Dean-Stark trap. Continue refluxing until no more water collects.

  • Solvent Evaporation: Cool the flask and remove the remaining toluene under reduced pressure using a rotary evaporator.

  • Final Drying: Transfer the resulting free-flowing powder to a vacuum oven (40 °C, <10 mbar) for 12 hours.

  • Validation Step: Analyze a 50 mg sample using Karl Fischer titration (Protocol 3). The recovery is successful if the water content is <0.5% w/w.

Protocol 3: Karl Fischer (KF) Coulometric Titration for Moisture Determination

Causality: Gravimetric moisture analysis (Loss on Drying) is inappropriate for amine hydrochlorides because heating can cause sublimation or decomposition of the salt, leading to false-positive moisture readings. KF titration provides a highly specific, chemical measurement of water content.

  • Solvent Preparation: Fill the KF titration vessel with a methanol-based anolyte suitable for amines (standard KF reagents can sometimes be buffered to prevent pH shifts that alter the titration endpoint).

  • System Blanking: Pre-titrate the solvent to a stable drift rate (<10 µ g/min ) to ensure the system is entirely anhydrous.

  • Sample Introduction: Inside a glovebox, weigh exactly 50.0 mg of 4-FCHA HCl into a dry septum-capped vial. Dissolve in 1.0 mL of anhydrous methanol.

  • Titration: Inject the solution into the KF vessel using a gas-tight syringe. Input the exact mass into the titrator.

  • Validation Step: Run a blank injection of 1.0 mL anhydrous methanol. Subtract the blank water content from the sample water content. A result of <0.5% w/w indicates the material is sufficiently dry for sensitive couplings.

Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Storage Guidelines & Shelf-Life Expectations for 4-FCHA HCl

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf-LifeMoisture Risk
Optimal Long-Term -20 °CArgonAmber Glass inside sealed Mylar> 24 MonthsVery Low
Standard Short-Term 4 °CNitrogenHDPE or Glass6 - 12 MonthsLow
Sub-Optimal 25 °CAmbient AirUnsealed Glass< 1 WeekHigh (Caking)

Table 2: Troubleshooting Matrix for 4-FCHA HCl Handling

SymptomMechanistic Root CauseDiagnostic ValidationCorrective Protocol
Continuous mass increase on balance Deliquescence; compound is actively absorbing atmospheric H₂O.Balance drift >0.1 mg/sec.Abort ambient weighing. Switch to Protocol 1 (Glovebox).
Hard, caked solid in original container Exceeded Critical Relative Humidity (CRH); capillary condensation has occurred.Visual inspection; fails free-flow test.Execute Protocol 2 (Azeotropic Drying).
Low yield in amide coupling / SNAr Water outcompetes the amine for the electrophile.Karl Fischer Titration (>0.5% H₂O).Dry compound; increase equivalents of coupling reagent.

Frequently Asked Questions (FAQs)

Q1: Why is Argon preferred over Nitrogen for backfilling the storage container? A: While both are inert, Argon is heavier than atmospheric air. When you backfill a vial with Argon, it creates a dense protective blanket directly over the solid powder, effectively displacing humid air before the cap is sealed[2]. Nitrogen is lighter and mixes more readily with ambient air during the sealing process.

Q2: What are the optimal long-term storage conditions for this compound? A: To prevent degradation and moisture uptake, 4-FCHA HCl must be stored in a tightly sealed, chemically inert container at 4 °C to -20 °C[3]. Lower temperatures reduce the kinetic energy available for moisture permeation through container seals. The primary container should be backfilled with an inert gas and placed inside a secondary desiccator cabinet or a vacuum-sealed Mylar bag containing indicating desiccant packets[2].

Q3: Can I still use a batch that has clumped or caked? A: Clumping is the primary macroscopic indicator of moisture ingress[1]. While the chemical integrity of the 4-FCHA cation is generally stable against hydrolysis, the absorbed water will severely skew your molar calculations. If the powder is severely caked, it must not be used for quantitative reactions without first undergoing desiccation (see Protocol 2) and subsequent moisture quantification via Karl Fischer titration.

References[2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem. URL[1] 4-fluorocyclohexan-1-amine hydrochloride | 1448310-31-3 - Sigma-Aldrich. URL[3] Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. URL[4] TCO-amine hydrochloride-SDS - MedChemExpress. URL

Sources

Troubleshooting low yields in fluorination of aminocyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

FluoroTech Solutions: Advanced Application Support Ticket #8842: Optimization of Deoxyfluorination on Aminocyclohexanol Substrates

Executive Summary: The "Neighboring Group" Paradox

You are encountering low yields because aminocyclohexanols represent a "perfect storm" for deoxyfluorination failure. The proximity of the nucleophilic amine to the hydroxyl group creates a competition between the desired intermolecular fluorination (


) and an intramolecular attack by the nitrogen (Neighboring Group Participation - NGP).

When using reagents like DAST or Deoxo-Fluor, the activated oxygen species is often intercepted by the amine to form an aziridinium intermediate before the fluoride ion can attack. This leads to three primary failure modes:

  • Aziridine formation (stable byproduct).

  • Rearrangement (fluorine attacks the wrong carbon during aziridine opening).

  • Elimination (formation of cyclohexenes due to basicity).

This guide provides a root-cause analysis and validated protocols to bypass these mechanistic traps.

Part 1: Diagnostic Workflow

Use this decision tree to identify the specific chemical failure occurring in your flask.

Troubleshooting Start Start: Analyze Crude Mixture (1H & 19F NMR) Check_Alkene Are there vinylic protons? (5.5 - 6.0 ppm) Start->Check_Alkene Elimination Issue: Elimination (E1/E2) Cause: Reagent/Amine too basic Check_Alkene->Elimination Yes Check_Aziridine Is there retention of stereochemistry or rearranged product? Check_Alkene->Check_Aziridine No Sol_Elim Solution: Switch to XtalFluor-E or PyFluor; Lower Temp Elimination->Sol_Elim NGP_Issue Issue: Aziridinium Formation (Neighboring Group Participation) Check_Aziridine->NGP_Issue Yes Check_Decomp Is the SM consumed but no identifiable product? Check_Aziridine->Check_Decomp No Sol_NGP Solution: Use EWG Protection (Tosyl/Nosyl) or Protonate Amine NGP_Issue->Sol_NGP Boc_Loss Issue: Acidic Deprotection (Boc cleavage by HF) Check_Decomp->Boc_Loss Yes Success Target Fluoride Obtained Check_Decomp->Success No Sol_Boc Solution: Switch to Cbz/Bn or Add K2CO3 scavenger Boc_Loss->Sol_Boc

Caption: Diagnostic logic for identifying failure modes in aminocyclohexanol fluorination.

Part 2: Technical Deep Dive & Solutions

The Aziridine Trap (Mechanism & Prevention)

The Problem: In


-amino alcohols, the amine lone pair is kinetically faster at attacking the activated hydroxyl group (e.g., the alkoxy-DAST intermediate) than the external fluoride ion. This forms a strained aziridinium ion.
  • Consequence: If fluoride opens this ring, it may attack the wrong carbon, leading to regioisomers, or attack from the same face as the original hydroxyl, leading to retention of configuration (double inversion) rather than the expected inversion.

The Solution: Deactivate the Nitrogen.

  • Protecting Group Strategy: Standard Benzyl (Bn) or Alkyl groups are insufficient. You must use strong Electron-Withdrawing Groups (EWGs) such as Tosyl (Ts) , Nosyl (Ns) , or Trifluoroacetyl .

    • Note:Boc is risky because the reaction generates HF, which cleaves Boc, freeing the amine to cause havoc.

  • Protonation Strategy: If you cannot change protecting groups, perform the reaction in the presence of collidine

    
    HF or Et
    
    
    
    N
    
    
    3HF. Protonating the amine removes its nucleophilicity.
Elimination vs. Substitution

The Problem: Cyclohexyl systems are prone to E2 elimination, especially if the fluorinating reagent acts as a base (DAST can be slightly basic) or if the conformation allows anti-periplanar alignment of the leaving group and a proton.

The Solution: Use Non-Basic Reagents.

  • Switch to XtalFluor-E: Unlike DAST, XtalFluor-E does not generate free HF and is less prone to elimination when used with specific promoters like Et

    
    N
    
    
    
    3HF rather than DBU.[1]
  • Switch to PyFluor: PyFluor is highly selective for

    
     over E2 pathways due to the specific nature of the sulfonyl fluoride intermediate.
    

Part 3: Reagent Selection Matrix

Select your reagent based on your specific substrate constraints.

FeatureDAST / Deoxo-Fluor XtalFluor-E PyFluor SulfoxFluor
Primary Mechanism Activation + Fluoride ReleaseActivation (Salt) + PromoterSulfonate intermed. + FluorideSulfonimidoyl activation
Thermal Stability Low (Explosion risk >50°C)High (Crystalline solid)High (Stable solid)High
Elimination Risk HighModerate (Promoter dependent)Low Very Low
Glassware Compatible? No (Etches glass)Yes (If no HF promoter used)YesYes
Cost LowModerateLowModerate
Best For... Simple, robust substratesScale-up & SafetySecondary alcohols prone to elimination High selectivity needs

Part 4: Validated Experimental Protocol

Recommendation: Move away from DAST. The following protocol uses XtalFluor-E , which offers a superior safety profile and higher selectivity for aminocyclohexanols.

Protocol: Deoxyfluorination of N-Tosyl-4-aminocyclohexanol

Reagents:

  • Substrate: N-Tosyl-4-aminocyclohexanol (1.0 equiv)

  • Reagent: XtalFluor-E (1.5 equiv)

  • Promoter: Et

    
    N
    
    
    
    3HF (2.0 equiv) - Acts as the fluoride source and proton buffer.
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup (Moisture Control): Flame-dry a 2-neck round bottom flask under Argon. Crucial: Moisture hydrolyzes XtalFluor, killing the reaction.

  • Dissolution: Add the N-Tosyl-amino alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool to -78°C .[2]

    • Why? Low temperature suppresses the elimination pathway.

  • Promoter Addition: Add Et

    
    N
    
    
    
    3HF (2.0 equiv) dropwise.
    • Checkpoint: Ensure no exotherm occurs. This acidic promoter prevents the amine from participating in NGP.

  • Reagent Addition: Add XtalFluor-E (1.5 equiv) as a solid in one portion (or dissolved in minimal DCM if preferred).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature over 4 hours.

    • Monitoring: Check by TLC or 19F NMR. Look for the disappearance of the starting material and the appearance of a doublet of multiplets (geminal H-F coupling, typically ~48-50 Hz).

  • Quench (Safety): Quench by pouring the mixture into a saturated aqueous NaHCO

    
      solution. Stir vigorously for 15 minutes until CO
    
    
    
    evolution ceases.
    • Why? Neutralizes HF and remaining active reagent.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove traces of amine/promoter) and then Brine. Dry over MgSO

    
    .
    

Part 5: Frequently Asked Questions (FAQs)

Q1: I used DAST and got the "Retained" stereoisomer. Why? A: You likely experienced the "Double Inversion" effect. The amine attacked the activated alcohol (Inversion 1: Aziridine formation), and then fluoride opened the aziridine (Inversion 2). The net result is retention. Fix: Switch the protecting group to Tosyl or Nosyl to stop the first inversion.

Q2: My Boc group disappeared, and I have a messy tar. What happened? A: DAST and Deoxo-Fluor generate HF in situ. HF is the standard reagent for removing Boc groups. You effectively deprotected your amine in the middle of a fluorination reaction. Fix: Use Cbz (stable to acid) or Fmoc (stable to acid).

Q3: Can I use PyFluor for this? A: Yes, and it is often preferred for secondary alcohols. PyFluor (2-pyridinesulfonyl fluoride) activates the alcohol as a sulfonate, which is then displaced by fluoride. It is much less basic than DAST, significantly reducing the elimination (cyclohexene) byproduct.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry.

  • Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society.

  • Couturier, M., et al. (2011). "XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents."[1][3][4] Merck / Sigma-Aldrich Technical Review.

  • Guo, J., et al. (2017). "Selective fluorination of an aziridine-fused cyclic amino esters." Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting the Purification of 4-Fluorocyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-fluorocyclohexylamine, a critical building block in modern medicinal chemistry. The following content is structured to address specific challenges you may encounter during the removal of unreacted starting materials, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I might need to remove from my crude 4-fluorocyclohexylamine?

The most probable unreacted starting materials depend on the synthetic route employed. A prevalent method for synthesizing 4-fluorocyclohexylamine is the reductive amination of 4-fluorocyclohexanone.[1][2] In this case, the primary impurities to address are:

  • Unreacted 4-fluorocyclohexanone: The ketone starting material.

  • Reducing agent byproducts: Dependent on the specific reducing agent used (e.g., borohydride salts).

  • Ammonia or ammonium source: If used as the amine source.

Q2: What is the most effective initial purification strategy for removing these common impurities?

For a mixture containing a basic product (4-fluorocyclohexylamine) and a neutral impurity (4-fluorocyclohexanone), an acid-base liquid-liquid extraction is the most efficient and straightforward initial purification step.[3][4][5][6] This technique leverages the difference in the chemical properties of the amine and the ketone to achieve separation.

Q3: My 4-fluorocyclohexylamine product is an oil and is difficult to handle. How can I simplify its purification?

If your amine product is an oil, converting it to a salt can greatly facilitate its purification, particularly through crystallization.[7] By treating the crude amine with an acid such as hydrochloric acid or acetic acid, you can form the corresponding ammonium salt, which is often a crystalline solid with a higher melting point.[7] This solid can then be isolated and recrystallized to a high purity.[8][9]

Q4: When is column chromatography a better choice than distillation for purification?

The choice between distillation and column chromatography depends on the physical properties of your product and the impurities.

  • Distillation is ideal when there is a significant difference in the boiling points between 4-fluorocyclohexylamine and the unreacted starting materials or byproducts.[7]

  • Column chromatography is the preferred method when the components have similar boiling points but differ in polarity.[10][11][12] For amines, which can interact strongly with acidic silica gel, modifications to the chromatographic conditions are often necessary.[10][11]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification of 4-fluorocyclohexylamine.

Issue 1: Contamination with Unreacted 4-Fluorocyclohexanone

The presence of the starting ketone is a frequent issue. An acid-base extraction is the primary method to address this.

Protocol: Acid-Base Extraction for Ketone Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. The basic 4-fluorocyclohexylamine will be protonated to form its water-soluble ammonium salt, which will move into the aqueous layer. The neutral 4-fluorocyclohexanone will remain in the organic layer.[3][4][5]

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer containing the protonated amine into a clean flask.

  • Repeat Extraction: Repeat the acidic wash of the organic layer two more times with 1 M HCl to ensure complete extraction of the amine.

  • Basification: Combine all the acidic aqueous extracts and cool them in an ice bath. Slowly add a strong base, such as 3 M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). This will deprotonate the ammonium salt, regenerating the free amine which will precipitate or form an oily layer.[13]

  • Back Extraction: Extract the aqueous layer three times with a fresh organic solvent (e.g., DCM or diethyl ether) to recover the purified 4-fluorocyclohexylamine.

  • Final Work-up: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[14]

Troubleshooting Flowchart: Acid-Base Extraction

G start Crude Amine for Chromatography issue Poor Separation / Peak Tailing? start->issue solution1 Add Competing Base (e.g., Et3N) to Eluent issue->solution1 Yes solution2 Switch to Basic Alumina issue->solution2 Yes solution3 Use Amine-Functionalized Silica issue->solution3 Yes solution4 Consider Reversed-Phase issue->solution4 Yes end_node Pure 4-Fluorocyclohexylamine issue->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Sources

Validation & Comparative

Resolving Conformational Isomerism in 4-Fluorocyclohexan-1-amine: A Comparison Guide of ^19F NMR Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorine-19 (^19F) NMR spectroscopy is a cornerstone analytical technique in modern drug development. Because fluorine is a common bioisostere used to modulate lipophilicity and metabolic stability, accurately determining the 3D spatial orientation of fluorinated motifs is critical.

For conformationally flexible cyclic systems like 4-fluorocyclohexan-1-amine , ^19F NMR serves as a highly sensitive probe for elucidating molecular geometry. However, resolving the dynamic ring inversion of its cis and trans isomers requires selecting the appropriate analytical platform. This guide objectively compares the performance of High-Field Variable Temperature (VT) NMR , Benchtop NMR , and Computational DFT Prediction for analyzing the ^19F NMR chemical shifts of 4-fluorocyclohexan-1-amine, providing actionable protocols for researchers and drug development professionals.

The Conformational Challenge & ^19F NMR Causality

In a cyclohexane ring, the ^19F chemical shift is exquisitely sensitive to its spatial orientation due to localized electronic shielding effects ():

  • Equatorial Fluorine (~ -165 ppm): Projects outward from the ring, experiencing less steric hindrance and lower electron cloud compression, resulting in a less shielded (downfield) signal.

  • Axial Fluorine (~ -186 ppm): Experiences 1,3-diaxial steric compression (gauche interactions) with axial protons. This compression increases local electron density around the fluorine nucleus, shielding it and shifting the signal significantly upfield.

Isomeric Behavior of 4-Fluorocyclohexan-1-amine:

  • The trans-isomer (1,4-diequatorial ⇌ 1,4-diaxial) heavily favors the diequatorial conformation to minimize severe 1,3-diaxial steric clashes (). Thus, its room temperature (RT) ^19F spectrum is dominated by a single equatorial peak near -165 ppm.

  • The cis-isomer (1-axial, 4-equatorial ⇌ 1-equatorial, 4-axial) exists as a dynamic equilibrium of two energetically comparable chair conformers. At RT, rapid ring inversion averages the axial and equatorial signals, yielding a single time-averaged peak.

G cluster_0 cis-4-fluorocyclohexan-1-amine Equilibrium Cis1 F (axial) / NH2 (equatorial) δF ≈ -186 ppm Cis2 F (equatorial) / NH2 (axial) δF ≈ -165 ppm Cis1->Cis2 Rapid Ring Inversion (298 K)

Conformational equilibrium of cis-4-fluorocyclohexan-1-amine and associated 19F NMR shifts.

Comparison of Analytical Platforms

To accurately characterize these conformers, researchers must align their analytical platform with their data requirements.

Platform A: High-Field VT-NMR (600 MHz)
  • Mechanism: By cooling the sample below the coalescence temperature (typically < -60 °C for cyclohexanes), the rate of ring inversion slows down relative to the NMR timescale (). The time-averaged signal decoalesces into distinct peaks for the axial and equatorial conformers.

  • Performance: The gold standard for experimental thermodynamic analysis. It provides precise integration of the F(ax) and F(eq) populations to calculate the Gibbs free energy (ΔG°) of the conformational equilibrium.

Platform B: Benchtop NMR (60-80 MHz)
  • Mechanism: Operates at RT using permanent neodymium magnets.

  • Performance: Highly accessible and cost-effective for rapid purity screening. While it lacks the hardware to freeze out conformers, it can easily distinguish the trans-isomer (discrete peak at ~ -165 ppm) from the cis-isomer (time-averaged peak at ~ -175 ppm) based on their RT chemical shifts.

Platform C: Computational DFT Prediction (GIAO)
  • Mechanism: Uses Gauge-Independent Atomic Orbital (GIAO) calculations combined with implicit solvent models (e.g., PCM) to predict NMR shielding tensors in silico.

  • Performance: Requires zero physical material and predicts discrete states accurately if a robust level of theory (e.g., B3LYP/6-311+G(2d,p)) is applied. It is best utilized orthogonally to validate experimental assignments.

Quantitative Data Presentation

Table 1: Analytical Platform Comparison for Fluorocyclohexane Analysis

PlatformResolution / FieldOperating TempConformer ElucidationCapital CostBest Use Case
High-Field VT-NMR 600 MHz+25 °C to -100 °CResolves individual conformersHighThermodynamic analysis (ΔG°)
Benchtop NMR 60 - 80 MHz+25 °C (Fixed)Time-averaged signals onlyLowRapid isomer ID (cis vs trans)
DFT Prediction N/A (In silico)0 K to 298 KPredicts discrete statesVery LowOrthogonal assignment validation

Table 2: Expected ^19F NMR Chemical Shifts (Relative to CFCl3)

IsomerConformer StateF PositionExpected ^19F Shift (ppm)Observation Condition
trans Diequatorial (Major)Equatorial~ -165RT (298 K)
trans Diaxial (Minor)Axial~ -186Rarely observed (high energy)
cis Time-AveragedDynamic~ -175RT (298 K)
cis F(ax) / NH2(eq)Axial~ -186Low Temp (< 200 K)
cis F(eq) / NH2(ax)Equatorial~ -165Low Temp (< 200 K)

Experimental Protocol: Self-Validating VT-NMR Workflow

To experimentally resolve the cis-isomer conformers, follow this self-validating Variable Temperature (VT) methodology.

Causality of Solvent Choice: Chloroform-d (CDCl3) freezes at -63 °C, which is often not cold enough to fully decoalesce cyclohexane signals. Dichloromethane-d2 (CD2Cl2) is explicitly chosen because its freezing point is -95 °C, providing a wide thermal window to reach the slow-exchange regime.

G A 1. Sample Preparation Dissolve in CD2Cl2 (Low Freezing Point) B 2. Room Temp ^19F NMR Acquire Time-Averaged Signal A->B C 3. Variable Temp Cooling Cool to -80 °C (Below Coalescence) B->C D 4. Low Temp ^19F NMR Acquire Decoalesced Conformer Signals C->D E 5. Thermodynamic Analysis Calculate ΔG° via Peak Integration D->E

Workflow for Variable Temperature (VT) 19F NMR conformational analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15 mg of cis-4-fluorocyclohexan-1-amine in 0.6 mL of CD2Cl2. Add a sealed capillary containing CFCl3 as the 0 ppm internal reference.

  • Baseline RT Acquisition: Acquire a standard ^19F NMR spectrum at 298 K. Record the integral of the time-averaged peak (~ -175 ppm). This acts as the baseline for mass-balance validation.

  • VT Calibration: Calibrate the NMR probe temperature using a 100% methanol standard to ensure the thermocouple readings accurately reflect the sample temperature.

  • Cooling Phase: Lower the probe temperature in 10 °C decrements. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Low-Temperature Acquisition: Once at -80 °C (193 K), acquire the ^19F spectrum. The signal should be fully decoalesced into two distinct peaks (~ -165 ppm and ~ -186 ppm).

  • Self-Validation & Recovery: Return the probe to 298 K and acquire a final RT spectrum. Validation Rule: The sum of the integrals of the decoalesced peaks at -80 °C must equal the integral of the RT peak. Furthermore, the pre-cooling and post-cooling RT spectra must be identical. A discrepancy >5% indicates sample precipitation or degradation, invalidating the thermodynamic calculation.

  • Thermodynamic Calculation: Use the integrated areas of the F(ax) and F(eq) peaks at -80 °C to determine the equilibrium constant (

    
    ). Calculate the free energy difference using the Boltzmann equation: 
    
    
    
    .

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[Link]

  • Wasylishen, R. E. (1986). Ring inversion in solid fluorocyclohexane. Canadian Journal of Chemistry, 64(10), 2094-2095.[Link]

  • Leung, J. C., Nguyen, T. T., Krawiec, M., Gao, D. A., & Reeves, J. T. (2020). Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation. Organic Process Research & Development, 24(12), 2955-2962.[Link]

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of 4-Fluorocyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) modality for halogenated cyclic amines like 4-fluorocyclohexylamine (4-FCA) requires a deep understanding of gas-phase ion chemistry. 4-FCA presents a unique analytical challenge: it contains a highly electronegative fluorine atom that strongly directs neutral loss, competing directly with the classic charge-retention fragmentation of the primary amine.

This guide objectively compares the performance and mechanistic pathways of Electron Ionization (GC-EI-MS) versus Electrospray Ionization with Collision-Induced Dissociation (LC-ESI-MS/MS) for the analysis of 4-FCA[1]. It provides field-proven insights, self-validating experimental protocols, and authoritative grounding to assist researchers in drug development and structural elucidation.

Mechanistic Causality in Fragmentation

GC-MS (Electron Ionization - 70 eV)

Under hard ionization (EI), 4-FCA forms a highly energetic, odd-electron radical cation (


, m/z 117). The fragmentation cascade is governed by two competing thermodynamic drivers:
  • 
    -Cleavage (Amine-Directed):  The nitrogen lone pair stabilizes the positive charge, initiating ring opening and subsequent cleavage to yield a resonance-stabilized iminium ion at m/z 56 (
    
    
    
    ). This is the hallmark base peak for underivatized cyclohexylamines[2][3].
  • Elimination (Fluorine-Directed): While fluorine is a poor leaving group in solution, gas-phase thermodynamics heavily favor the formation of the extremely strong H-F bond (bond dissociation energy ~570 kJ/mol). This drives the neutral loss of hydrogen fluoride (HF, 20 Da), yielding an odd-electron cyclohexenylamine ion at m/z 97 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    

EI_Frag M M+• m/z 117 M_HF [M - HF]+• m/z 97 M->M_HF -HF (20 Da) M_Alpha [C3H6N]+ m/z 56 (Base) M->M_Alpha α-Cleavage M_F [M - F]+ m/z 98 M->M_F -F• (19 Da)

EI-MS fragmentation of 4-fluorocyclohexylamine showing alpha-cleavage and HF loss.

LC-MS/MS (Electrospray Ionization - CID)

Soft ionization via ESI yields the even-electron protonated molecule (


, m/z 118). In the collision cell, fragmentation is strictly dictated by the lowest energy dissociation pathways:
  • Ammonia Loss: Protonation occurs preferentially on the basic amine nitrogen. CID induces the rapid loss of

    
     (17 Da) to form the fluorocyclohexyl cation (m/z 101).
    
  • Sequential Elimination: The m/z 101 ion undergoes subsequent HF elimination to form the highly stable, conjugated cyclohexadienyl cation at m/z 81. Alternatively, direct HF loss from the parent ion yields m/z 98, which subsequently loses

    
    .
    

ESI_Frag MH [M+H]+ m/z 118 M_NH3 [M+H - NH3]+ m/z 101 MH->M_NH3 -NH3 (17 Da) M_HF [M+H - HF]+ m/z 98 MH->M_HF -HF (20 Da) M_Both [C6H9]+ m/z 81 M_NH3->M_Both -HF (20 Da) M_HF->M_Both -NH3 (17 Da)

ESI-MS/MS (CID) even-electron fragmentation cascade of protonated 4-fluorocyclohexylamine.

Comparative Performance Data

To objectively select the right platform, researchers must weigh the need for structural library matching against absolute quantitative sensitivity.

Analytical ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Primary Ionization Species

(m/z 117, <5% abundance)

(m/z 118, 100% abundance)
Dominant Base Peak m/z 56 (

)
m/z 81 (

)
Diagnostic Neutral Losses -20 Da (HF), -19 Da (F)-17 Da (

), -20 Da (HF)
Estimated LOD (Neat) ~1-5 ng/mL~10-50 pg/mL
Matrix Tolerance High (Excellent chromatographic resolution)Moderate (Requires HILIC to avoid ion suppression)
Primary Application Structural elucidation, Library matchingHigh-sensitivity PK/PD quantification

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . System suitability is verified dynamically during the run, ensuring that any mechanical or chemical failure is immediately flagged.

GC-EI-MS Protocol (Underivatized Analysis)

Causality: Direct injection avoids derivatization artifacts but risks peak tailing. Aliphatic amines strongly adsorb to active silanol sites; therefore, a highly deactivated system is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 µL of the sample with 10 µL of 4-fluorocyclohexylamine-d4 (Internal Standard, IS) to dynamically monitor extraction recovery. Extract into 500 µL of MS-grade hexane containing 1% triethylamine (TEA). Note: TEA maintains the amine in its free-base form and passivates glass surfaces.

  • Injection: Inject 1 µL splitless at 250°C using a base-deactivated, single-taper liner with glass wool.

  • Chromatography: Use a DB-5MS column (30m x 0.25mm x 0.25µm). Program: 40°C (hold 1 min) ramped to 200°C at 15°C/min.

  • Detection: 70 eV electron energy, source at 230°C. Scan m/z 40-200.

  • Self-Validation Check: Calculate the peak tailing factor for the IS. If Tailing Factor > 1.5 , the liner's active sites are compromised. The sequence must automatically halt for inlet maintenance.

LC-ESI-MS/MS Protocol (HILIC Mode)

Causality: Small, polar aliphatic amines exhibit poor retention on standard C18 columns, eluting in the void volume and suffering severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention via polar partitioning, moving the analyte away from matrix interferences.

Step-by-Step Methodology:

  • Sample Preparation: Perform protein precipitation using 3 volumes of cold acetonitrile (MeCN) spiked with the IS. Centrifuge at 14,000 x g for 10 min. Note: High organic content is required for HILIC; aqueous injections will cause severe peak broadening.

  • Chromatography: Use a Waters BEH Amide column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3). Mobile Phase B: 100% MeCN. Run isocratically at 15% A / 85% B.

  • Ionization: ESI Positive mode. Capillary voltage 3.0 kV, Desolvation temperature 400°C.

  • CID Detection (MRM): Precursor m/z 118. Monitor transitions: 118 → 101 (Collision Energy: 15 eV, Quantitation) and 118 → 81 (Collision Energy: 25 eV, Qualification).

  • Self-Validation Check: The ratio of the qualification/quantitation transition must remain within ±20% of the neat standard. Deviation > 20% indicates an isobaric matrix interference, invalidating the specific sample result.

Workflow cluster_GC GC-EI-MS Modality cluster_LC LC-ESI-MS/MS Modality Prep Sample Preparation (Standard Addition) GC_Inj Direct Injection (Deactivated Liner) Prep->GC_Inj LC_Inj HILIC Injection (Aqueous/MeCN) Prep->LC_Inj GC_Det 70 eV EI Detection (Monitor m/z 56, 97) GC_Inj->GC_Det Val System Suitability Validation (S/N > 10, RSD < 5%) GC_Det->Val LC_Det CID Fragmentation (MRM: 118 -> 81) LC_Inj->LC_Det LC_Det->Val

Self-validating experimental workflow comparing GC-MS and LC-MS/MS analytical modalities.

References

  • Groenewold, G. S., et al. "Static secondary ionization mass spectrometry detection of cyclohexylamine on soil surfaces exposed to laboratory air." Journal of the American Society for Mass Spectrometry, 1996. URL: [Link]

  • Bodi, A., et al. "A guinea pig for conformer selectivity and mechanistic insights into dissociative ionization by photoelectron photoion coincidence: fluorocyclohexane." Physical Chemistry Chemical Physics, 2020. URL: [Link]

  • Zaikin, V. G., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP Publishing, 2024. URL: [Link]

  • Leung, J. C., et al. "Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation." Organic Process Research & Development, 2021. URL: [Link]

Sources

Structural Determination of 4-Fluorocyclohexan-1-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography of 4-Fluorocyclohexan-1-amine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the strategic introduction of fluorine into cyclohexane rings is a proven method to modulate lipophilicity (


), metabolic stability, and pKa without significantly altering steric bulk. 4-Fluorocyclohexan-1-amine hydrochloride  represents a critical scaffold where the relative stereochemistry (cis vs. trans) and conformational preference (axial vs. equatorial) dictate biological activity.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute structural determination—against Solution-State NMR and DFT Computational Modeling . While NMR provides dynamic solution data, this guide argues that SC-XRD is indispensable for this specific salt form to unambiguously resolve the hydrogen-bonding network and the precise chair conformation driven by the bulky ammonium group.

Structural Dynamics & The "Fluorine Conundrum"

To understand the experimental data, one must first grasp the conformational landscape. The cyclohexane ring adopts a chair conformation.[1][2][3][4] The stability is governed by the A-value (steric bulk) of the substituents:

  • Ammonium Group (

    
    ):  Large A-value (
    
    
    
    kcal/mol). It strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions.
  • Fluorine Atom (

    
    ):  Small A-value (
    
    
    
    kcal/mol). It has a low energetic penalty for occupying the axial position.

The Isomer Distinction:

  • Trans-Isomer: The 1,4-relationship allows both groups to be equatorial . This is the thermodynamically most stable configuration.

  • Cis-Isomer: One group must be axial. Due to the A-value difference, the

    
     remains equatorial, forcing the fluorine into the axial  position.
    

Comparative Analysis: X-ray vs. NMR vs. DFT[5]

The following table objectively compares the three primary methods for analyzing 4-fluorocyclohexan-1-amine hydrochloride.

FeatureX-ray Crystallography (SC-XRD) Solution State NMR (

)
DFT Modeling (In Silico)
Primary Output Absolute 3D structure & packingTime-averaged conformationPredicted energy minima
Stereochemistry Unambiguous (Direct imaging)Inferential (via Coupling Constants)Hypothetical
Conformation Fixed (Solid State)Dynamic equilibrium (Fast exchange)Static (0 K)
Key Insight Visualization of

H-bonds

coupling distinguishes ax/eq
Predicts "Gauche Effect" energy
Sample Req. Single Crystal (

mm)

mg in deuterated solvent
None (Computational resources)
Turnaround Days to Weeks (Crystal growth dependent)HoursHours to Days
Why X-ray is the "Gold Standard" for this Compound

While NMR is faster, it suffers from conformational averaging . In solution, the cyclohexane ring may flip between chair forms, blurring the signal. SC-XRD freezes the molecule in its lowest energy solid-state conformation, providing the exact bond lengths and the geometry of the chloride salt bridge, which is invisible to NMR.

Experimental Protocol: X-ray Crystallography[5][6][7][8]

This section details the specific workflow to obtain high-quality diffraction data for the hydrochloride salt.

Phase 1: Crystallization Strategy

The hydrochloride salt is highly polar. Standard non-polar solvents will not dissolve it; highly polar solvents will prevent nucleation. A vapor diffusion method is recommended.

  • Dissolution: Dissolve 20 mg of 4-fluorocyclohexan-1-amine HCl in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) . Ensure the solution is saturated but clear.

  • Antisolvent: Place the vial inside a larger jar containing Diethyl Ether or Hexane .

  • Equilibration: Seal the outer jar. The volatile antisolvent will slowly diffuse into the alcohol solution, lowering solubility and promoting slow crystal growth over 2-5 days.

    • Expert Tip: If the cis isomer is used, expect needle-like morphology due to axial fluorine packing disruption. The trans isomer typically forms blocks or plates.

Phase 2: Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

  • Source: Molybdenum (

    
    ) radiation is preferred for minimizing absorption, though Copper (
    
    
    
    ) provides better intensity for small organic crystals.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Fluorine atoms often exhibit high thermal disorder or rotational disorder in crystal lattices. Cooling to 100 K "freezes" this motion, allowing for precise localization of the F-atom electron density.

Phase 3: Structure Refinement[5]
  • Space Group: Likely monoclinic (

    
    ) or orthorhombic (
    
    
    
    ), common for achiral organic salts.
  • Disorder Handling: Check the fluorine position for "site occupation disorder" (e.g., 80% equatorial / 20% axial) if the sample purity is not 100%.

  • Hydrogen Atoms: The ammonium hydrogens (

    
    ) should be located in the difference Fourier map to confirm the H-bonding network with the Chloride (
    
    
    
    ) counter-ion.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for structural determination, highlighting the decision points between Isomer synthesis and Analytical validation.

G cluster_Anal Analytical Pathways Synthesis Synthesis (Trans or Cis Isomer) SaltForm HCl Salt Formation (Ether/HCl) Synthesis->SaltForm NMR NMR Spectroscopy (Solution State) SaltForm->NMR Rapid Check Cryst Crystallization (Vapor Diffusion) SaltForm->Cryst Detailed Study DFT DFT Modeling (Energy Landscape) NMR->DFT Conformer Ratio Structure Final 3D Structure & Packing NMR->Structure Dynamic Data XRD SC-XRD Data (100 K) Cryst->XRD XRD->Structure Absolute Config DFT->Structure Validation

Figure 1: Integrated structural determination workflow for fluorinated amine salts, bridging synthesis, crystallography, and computational validation.

Structural Insights & Data Interpretation

When analyzing the X-ray data for 4-fluorocyclohexan-1-amine HCl, focus on these specific parameters:

A. The C-F Bond Length
  • Expected Value:

    
     Å.
    
  • Anomaly Alert: If the bond length appears artificially short (

    
     Å) and the thermal ellipsoid is elongated, it indicates disorder . This often happens if the crystal contains a mixture of cis and trans isomers, or if the ring is flipping (unlikely at 100 K).
    
B. The Chloride Interaction

The chloride ion (


) acts as the anchor for the crystal lattice.
  • Expect three distinct Hydrogen Bonds:

    
    .
    
  • Distance:

    
     Å (Donor to Acceptor).
    
  • This "tripod" H-bonding usually locks the ammonium group into a rigid orientation, preventing rotation and enhancing the resolution of the cyclohexane ring carbons.

C. Distinguishing Isomers via Diffraction
  • Trans-Isomer: Look for a centrosymmetric packing where the molecule is relatively flat (diequatorial). The F atom and N atom will be on opposite sides of the ring plane, roughly parallel.

  • Cis-Isomer: Look for the axial fluorine . The C-F bond will point "up" or "down" perpendicular to the mean plane of the ring. This creates a "deeper" molecular profile, affecting how the layers stack in the unit cell.

References

  • Leung, J. C., et al. (2020). "Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation." Organic Process Research & Development, 24(12).

    • Context: Primary reference for the synthesis and isolation of the trans-isomer hydrochloride salt.
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.

    • Context: Authoritative source on the "Gauche Effect" and conformational preferences of fluorin
  • Gomes, J. R. B., et al. (2012). "Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane." Beilstein Journal of Organic Chemistry, 8, 1233–1240.

    • Context: Provides comparative crystallographic data for highly fluorin
  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.

    • )

Sources

Spectroscopic Profiling of Fluorinated Amines: An Advanced IR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into amine scaffolds—creating fluorinated amines—is a cornerstone of modern medicinal chemistry. It modulates pKa, enhances metabolic stability, and alters lipophilicity. However, characterizing these moieties via Infrared (IR) Spectroscopy presents unique challenges due to the intense spectral dominance of the C-F bond and its electronic perturbation of the amine (


) group.

This guide provides an objective, data-driven comparison of fluorinated amines against their non-fluorinated analogs. It moves beyond basic spectral assignment to explain the causality of frequency shifts, offering a robust framework for structural validation.

The Electronic Landscape: Why the Spectrum Shifts

To interpret the IR spectrum of a fluorinated amine, one must understand the competing electronic effects exerted by the fluorine atom on the nitrogen center.

  • Inductive Withdrawal (-I): Fluorine is the most electronegative element.[1] It pulls electron density through the

    
    -framework.[1]
    
    • Effect on N-H: This withdrawal reduces the electron density in the N-H bond, increasing its force constant (

      
      ). According to Hooke's Law (
      
      
      
      ), this results in a hypsochromic shift (Blue Shift) to higher wavenumbers, provided hydrogen bonding does not interfere.
  • Resonance Donation (+R): In aromatic systems (e.g., fluoroanilines), fluorine can donate lone pair density into the ring.[1]

    • Effect: While +R exists, the -I effect generally dominates for the C-F bond character itself, while the N-H shift depends heavily on the specific substitution pattern (ortho/meta/para).

Mechanism Visualization

ElectronicEffects F_Atom Fluorine Atom Sigma_Bond Sigma Bond (-I Effect) F_Atom->Sigma_Bond Withdraws e- N_Center Nitrogen Center Sigma_Bond->N_Center Depletes Density NH_Bond N-H Bond Stiffness N_Center->NH_Bond Increases k (Force Constant) Frequency Frequency Shift (↑ cm⁻¹) NH_Bond->Frequency Blue Shift

Figure 1: The inductive cascade explaining the high-frequency shift of N-H bonds in fluorinated amines.

Comparative Spectral Analysis

A. Aliphatic Amines: The Trifluoroethyl Shift

Comparing Ethylamine to 2,2,2-Trifluoroethylamine (TFEA) reveals the raw power of the inductive effect without resonance interference.

Key Observation: The


 group is a powerful electron-withdrawing group (EWG).[1] It significantly acidifies the N-H protons, which can lead to stronger hydrogen bonding in the liquid phase, potentially masking the inductive blue shift. However, in dilute solution or gas phase, the bond stiffening is evident.
Vibrational ModeEthylamine (Non-Fluorinated)2,2,2-TrifluoroethylamineSpectral Shift / Note
N-H Stretch (Asym) ~3380 cm⁻¹3420 - 3450 cm⁻¹ Slight Blue Shift (Inductive)
N-H Stretch (Sym) ~3320 cm⁻¹3340 - 3360 cm⁻¹ Sharper bands due to reduced basicity
C-H Stretch 2960 - 2850 cm⁻¹2980 - 2900 cm⁻¹ C-H adjacent to F shifts higher
C-F Stretch Absent1100 - 1350 cm⁻¹ Dominant Feature. Broad, multi-band envelope.[1][2]
C-N Stretch 1020 - 1090 cm⁻¹1150 - 1200 cm⁻¹ Overlapped by C-F; shifts higher due to -I effect.[1]
B. Aromatic Amines: The Aniline Comparison

Comparing Aniline to 4-Fluoroaniline demonstrates the interplay of resonance and induction.[1]

Vibrational ModeAniline4-FluoroanilineSpectral Shift / Note
N-H Stretch (Asym) 3442 cm⁻¹3460 - 3485 cm⁻¹ Distinct Blue Shift (Bond Stiffening)
N-H Stretch (Sym) 3360 cm⁻¹3380 - 3395 cm⁻¹ Distinct Blue Shift
N-H Bend (Scissor) 1619 cm⁻¹1625 - 1635 cm⁻¹ Minimal shift, often obscured by Ring C=C
C-F Stretch (Aryl) Absent1220 - 1250 cm⁻¹ Very Strong.[1][2] Distinct from aliphatic C-F.[1][2][3][4][5]
C-N Stretch 1280 cm⁻¹1290 - 1310 cm⁻¹ Stronger bond due to resonance contribution.[1]

Critical Insight: In 4-fluoroaniline, the C-F stretch (~1240 cm⁻¹) is often the most intense peak in the fingerprint region, serving as a primary diagnostic marker.

The C-F Signature: The "Super-Band"

The Carbon-Fluorine stretch is the "elephant in the room" for IR interpretation. It is exceptionally polar, leading to a large change in dipole moment and a massive extinction coefficient.

Distinguishing C-F from C-N

Both bands appear in the 1000–1350 cm⁻¹ region. Use this logic to distinguish them:

  • Intensity: C-F stretches are almost always the strongest bands in the entire spectrum (stronger than C=O in many cases).[1] C-N stretches are medium-to-strong.[1]

  • Breadth:

    • Monofluoro (C-F): Sharp, strong band (1000-1100 cm⁻¹ aliphatic; 1200-1250 cm⁻¹ aromatic).[1]

    • Trifluoro (

      
      ):  Broad, complex "envelope" of peaks (1100-1350 cm⁻¹) due to symmetric and asymmetric stretching modes.[1]
      
  • Overtones: Aromatic fluorines often show characteristic overtone patterns in the 1700-2000 cm⁻¹ region distinct from non-fluorinated rings.[1]

Experimental Protocol: Ensuring Data Integrity

To generate the data cited above, a self-validating protocol is required. The hygroscopic nature of amines and the volatility of fluorinated small molecules demand specific handling.

Method: Attenuated Total Reflectance (ATR)

Why ATR? Fluorinated amines are often volatile liquids or low-melting solids.[1] KBr pellets can retain moisture (water O-H overlaps N-H), and Nujol mulls obscure C-H regions.[1]

Step-by-Step Workflow:

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

    • Caution: Avoid Germanium if the amine is highly basic (though fluorinated amines are less basic, safety is paramount).

  • Background Scan: 32 scans at 4 cm⁻¹ resolution (Air background).

  • Sample Deposition:

    • Liquids: 10-20 µL to cover the crystal eye.[1] Cap immediately to prevent evaporation/moisture uptake.[1]

    • Solids: Place 2-5 mg.[1][6] Apply high pressure (clamp) to ensure intimate contact.[1]

  • Acquisition: 32-64 scans.

  • Post-Processing: Apply ATR Correction (corrects for penetration depth dependence on wavelength) to compare with transmission library spectra.

Analysis Logic Tree

AnalysisLogic Start Start Analysis Check_CF Check 1000-1400 cm⁻¹ Is there a massive, broad band? Start->Check_CF Confirm_F Fluorine Likely Present (C-F Stretch) Check_CF->Confirm_F Yes Check_NH Check 3300-3500 cm⁻¹ Are there N-H bands? Confirm_F->Check_NH Analyze_Shift Compare Frequency vs. Non-F Analog Check_NH->Analyze_Shift Yes Result_Blue Higher Freq? Inductive Effect Dominates Analyze_Shift->Result_Blue Result_Red Lower Freq? H-Bonding Dominates Analyze_Shift->Result_Red

Figure 2: Decision matrix for assigning fluorinated amine spectra.

References

  • NIST Mass Spectrometry Data Center. 2,2,2-Trifluoroethylamine Infrared Spectrum.[1][7] NIST Chemistry WebBook, SRD 69.[1][7] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference for General Amine/Fluorine Bands).[1]

  • PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (C-F vs C-N). Retrieved from [Link]

Sources

Conformational analysis of 4-fluorocyclohexan-1-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Analysis of 4-Fluorocyclohexan-1-amine Isomers: A Comparative Guide to Analytical Platforms

Introduction The strategic incorporation of fluorine into saturated cyclic systems is a cornerstone of modern drug development. For building blocks like 4-fluorocyclohexan-1-amine, fluorine substitution allows for the precise fine-tuning of molecular polarity, pKa, and metabolic stability. Understanding the conformational landscape of these isomers is critical, as the spatial arrangement of the pharmacophore directly dictates target binding affinity—a principle recently demonstrated in the optimization of spermidine synthase inhibitors.

Unlike bulky alkyl groups that strictly dictate equatorial preferences, the highly electronegative fluorine atom introduces complex stereoelectronic effects. In selectively halogenated cyclohexanes, electrostatic interactions and nonclassical hydrogen bonding (NCHB) can unexpectedly override steric penalties, stabilizing axial conformers[1]. To resolve the delicate cis (a,e ⇌ e,a) and trans (e,e ⇌ a,a) equilibria of 4-fluorocyclohexan-1-amine, researchers must deploy orthogonal analytical platforms.

This guide objectively compares the three premier methodologies for conformational analysis: High-Field Variable-Temperature NMR (VT-NMR), Density Functional Theory (DFT) Modeling, and Gas-Phase Electron Diffraction (GED).

Section 1: Executive Comparison of Analytical Platforms

FeatureVT-NMR SpectroscopyDFT / NBO ModelingGas-Phase Electron Diffraction
Primary Output Solution-state conformer ratiosTheoretical free energies (ΔG)Absolute gas-phase geometry
Environmental Context Highly solvent-dependentGas-phase or implicit solvationVacuum (no solvent dielectric)
Key Strength Direct empirical observationDeconvolution of orbital effectsElimination of intermolecular forces
Throughput Medium (requires cryogenic cooling)High (scalable via compute clusters)Low (specialized instrumentation)
Cost per Analysis High (Cryogenics, deuterated solvents)Low (Compute time)Very High (Custom hardware)

Section 2: High-Field Variable-Temperature NMR (VT-NMR)

The Causality: At ambient temperatures, the rapid ring inversion of 4-fluorocyclohexan-1-amine averages the NMR signals, masking the distinct conformers. By lowering the temperature to 195 K (−78 °C), the kinetic energy of the system drops below the activation barrier for chair-chair interconversion. This slows the exchange rate beyond the NMR timescale, allowing the distinct axial and equatorial conformers to be resolved and integrated[1]. 19F{1H} NMR is particularly powerful here, as the large chemical shift dispersion of fluorine cleanly separates the conformer peaks.

Protocol: VT-NMR Conformational Workflow

  • Sample Preparation: Dissolve 15 mg of the 4-fluorocyclohexan-1-amine isomer in 0.5 mL of hexane. Add 10% benzene-d6. Self-Validation: Hexane maintains a low dielectric constant to prevent electrostatic screening of the conformers, while benzene-d6 provides the necessary deuterium lock signal without drastically altering the solvent polarity[1].

  • Cryogenic Shimming: Cool the NMR probe to 195 K. Perform 3D gradient shimming on the lock signal. Self-Validation: A 1H linewidth of < 1 Hz on the residual solvent peak confirms thermal equilibrium and optimal field homogeneity.

  • Acquisition: Acquire 19F{1H} spectra using a 30° flip angle and a relaxation delay (D1) of 5 seconds. Self-Validation: Setting D1 > 5×T1 ensures complete longitudinal relaxation between scans, guaranteeing that peak integration accurately reflects the thermodynamic population.

  • Coupling Analysis: Extract the 3J_HF coupling constants. An antiperiplanar 3J_HF coupling (~46 Hz) definitively assigns an axial fluorine, whereas a reduced gauche coupling indicates an equatorial fluorine[1].

Workflow Prep Sample Prep (10% C6D6 in Hexane) Cool Cryogenic Cooling (195 K) Prep->Cool Thermal Eq. Acq 19F & 1H NMR Acquisition Cool->Acq Lock & Shim Analyze J-Coupling Analysis Acq->Analyze Integration

Experimental workflow for VT-NMR conformational analysis of 4-fluorocyclohexan-1-amine.

Section 3: Quantum Chemical Modeling (DFT & NBO Analysis)

The Causality: While NMR provides the empirical ratio, DFT explains the thermodynamic drivers. Standard functionals often fail to capture medium-range electron correlation. Therefore, the M06-2X functional paired with an aug-cc-pVTZ basis set is the gold standard, as it accurately models the non-covalent interactions and hyperconjugation that dictate fluorocyclohexane conformations[1]. Natural Bond Orbital (NBO) analysis further deconvolutes these energies, revealing how electrostatic interactions can stabilize sterically unfavorable axial conformers[2].

Protocol: DFT Computational Workflow

  • Conformational Search: Generate starting geometries for the cis (a,e and e,a) and trans (a,a and e,e) isomers using a molecular mechanics force field (MMFF94).

  • Geometry Optimization: Optimize the structures in Gaussian 16 at the M06-2X/aug-cc-pVTZ level. Self-Validation: Perform a vibrational frequency calculation immediately following optimization; the strict absence of imaginary frequencies confirms the geometry is a true local minimum rather than a transition state.

  • Solvation Modeling: Apply the IEFPCM (Integral Equation Formalism Polarizable Continuum Model) to simulate the dielectric environments of hexane and water.

  • NBO Analysis: Execute NBO 7.0 to extract second-order perturbation energies (E2). Self-Validation: Compare the stabilizing energy of hyperconjugative interactions (e.g., σ_CH → σ*_CF) against the electrostatic point-charge interactions to determine the primary driver of the equilibrium.

Section 4: Gas-Phase Electron Diffraction (GED)

The Causality: Solvent molecules, even non-polar ones, create a dielectric screen that dampens intramolecular dipole-dipole interactions. To measure the absolute, intrinsic conformational preference of 4-fluorocyclohexan-1-amine, GED analyzes the molecule in a high-vacuum environment.

Protocol: GED Workflow

  • Sample Volatilization: Heat the pure amine in a Knudsen cell to generate a steady effusive vapor pressure (~10^-3 Torr).

  • Scattering Acquisition: Intersect the molecular beam with a 40–60 keV electron beam. Record the diffraction pattern. Self-Validation: Record a background scattering profile without the sample and subtract it to isolate the pure molecular scattering intensity.

  • Radial Distribution Analysis: Perform a Fourier transform on the modified molecular scattering function to generate a radial distribution curve. Fit theoretical structural models to the experimental curve using least-squares refinement to determine the exact gas-phase a/e ratio.

Section 5: Experimental Data Synthesis

The table below synthesizes the expected conformational behavior of 4-fluorocyclohexan-1-amine based on the integration of VT-NMR and DFT data from analogous fluorinated cyclohexanes[1],[2].

IsomerConformer PairSteric Driver (A-Values)Electrostatic/Orbital DriverDominant Conformer (Non-Polar Solvent)
cis-4-FCA F-axial / NH2-equatorial vs. F-equatorial / NH2-axialNH2 is bulkier (~1.2 kcal/mol) than F (~0.25 kcal/mol), favoring F-axial.NCHB between F-axial and diaxial protons stabilizes the axial C-F bond.F-axial / NH2-equatorial (>95%)
trans-4-FCA F-equatorial / NH2-equatorial vs. F-axial / NH2-axialDiequatorial avoids all 1,3-diaxial steric clashes.Diaxial alignment minimizes the net molecular dipole moment in vacuum.Diequatorial (Solvent dependent; gap narrows in vacuum)

Section 6: Platform Selection Matrix

To ensure rigorous scientific validation, drug development professionals should select their analytical platform based on the specific environmental context required for their target profile.

DecisionMatrix Start Select Analytical Platform Q1 Is solvent interaction critical to the study? Start->Q1 YesSol Solution-State Q1->YesSol Yes NoSol Gas-Phase / Vacuum Q1->NoSol No NMR VT-NMR Spectroscopy (High-Field) YesSol->NMR Empirical Data DFT DFT Computational Modeling YesSol->DFT Implicit Solvation GED Electron Diffraction (GED) NoSol->GED Absolute Geometry NoSol->DFT Orbital Mechanics

Decision matrix for selecting analytical platforms in conformational analysis.

References

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications.[Link]

  • Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Semantic Scholar.[Link]

  • Molecular dynamics simulation analysis of a modelled spermidine synthase from Yersinia pseudotuberculosis docked with cyclohexylamine. Bioinformation.[Link]

Sources

Technical Comparison: Stereochemical Analysis of 4-Fluorocyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic:


F-

H Coupling Constants in 4-Fluorocyclohexane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary

In medicinal chemistry, the strategic substitution of hydrogen with fluorine (bioisosterism) is a critical tactic to modulate metabolic stability (


) and lipophilicity (

). The 4-fluorocyclohexane scaffold is ubiquitous in drug design; however, its efficacy is strictly governed by stereochemistry. The axial and equatorial conformers exhibit distinct pharmacokinetic profiles, making precise structural assignment mandatory.

This guide compares the diagnostic performance of


F-

H coupling constant analysis against alternative structural determination methods. It provides a validated framework for distinguishing axial vs. equatorial fluorinated isomers using NMR spectroscopy, grounded in the Karplus relationship and chemical shift anisotropy.
Mechanistic Principles: The Physics of Detection

The determination of stereochemistry in fluorocyclohexanes relies on the dependence of the vicinal coupling constant (


) on the dihedral angle (

), described by the Karplus equation. Unlike proton-proton couplings,

F-

H couplings are significantly larger in magnitude, providing a high-sensitivity "molecular ruler."
The Modified Karplus Relationship for

F

The magnitude of


 follows the function:


  • 
     (Anti-periplanar):  Maximal orbital overlap leads to large coupling constants (
    
    
    
    Hz).
  • 
     (Gauche/Syn-clinal):  Reduced overlap results in intermediate coupling constants (
    
    
    
    Hz).

This physical principle creates a binary distinction between axial and equatorial fluorine substituents based on their geometric relationship with adjacent ring protons.

Comparative Analysis: Axial vs. Equatorial Isomers[1][2][3][4]

The "products" compared here are the two diastereomers of 4-substituted fluorocyclohexanes (e.g., cis- and trans-1-fluoro-4-tert-butylcyclohexane). The 4-tert-butyl group acts as a conformational lock, preventing ring flipping and allowing the isolation of pure axial or equatorial fluorine signals.

Table 1: Spectral Performance & Diagnostic Markers
FeatureIsomer A: Axial Fluorine (

)
Isomer B: Equatorial Fluorine (

)
Diagnostic Note

F Chemical Shift (

)
Upfield (Shielded) (-185 to -210 ppm)Downfield (Deshielded) (-165 to -180 ppm)

is shielded by

-gauche steric compression (gamma effect).
Vicinal Coupling (

)
Large Trans-Diaxial

Hz
Small Gauche Only

Hz

lacks any anti-periplanar proton partners.
Geminal Coupling (

)
Large

Hz
Large

Hz
Non-diagnostic; present in both isomers.
Multiplet Morphology Wide / Broad (Triplet of triplets or similar)Narrow / Compact (Doublet of multiplets)The "width" of the signal is the fastest visual check.
Sensitivity to Solvent ModerateHigh

is more solvent-exposed than

.
Comparative Analysis of Alternatives

While


-coupling analysis is the primary method, it competes with other structural determination techniques:
  • 
    -Coupling Analysis (Recommended): 
    
    • Pros: Rapid, non-destructive, requires standard 1D experiments, quantitative.

    • Cons: Requires resolved multiplets; difficult in fluxional (unlocked) systems.

  • Nuclear Overhauser Effect (HOESY):

    • Pros: Determines spatial proximity (through-space) rather than bond connectivity. Useful if

      
      -coupling is ambiguous.
      
    • Cons: Low sensitivity for

      
      F-
      
      
      
      H; requires long experiment times.
  • X-Ray Crystallography:

    • Pros: Absolute configuration.

    • Cons: Requires a single crystal (often difficult for oils/liquids); solid-state conformation may differ from solution state.

Experimental Protocols

To ensure data integrity, the following self-validating workflow is recommended.

A. Sample Preparation
  • Concentration: 10–20 mg of substrate in 0.6 mL solvent.

  • Solvent Choice: CDCl

    
     is standard. For overlapping signals, switch to C
    
    
    
    D
    
    
    (Benzene-d6) to induce aromatic solvent-induced shifts (ASIS).
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors which broaden multiplets.

B. Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR (Standard): 
    
    • Spectral Width: 12 ppm.

    • Scans: 16.

    • Goal: Identify the geminal proton (

      
      ). If 
      
      
      
      is axial, this proton is equatorial (narrow multiplet). If
      
      
      is equatorial, this proton is axial (wide multiplet).
  • 
    F NMR (Coupled): 
    
    • Pulse Sequence: zg (standard 1D).

    • Center Frequency: -180 ppm.[1]

    • Acquisition Time: >2.0 sec (to resolve small couplings).

    • Goal: Measure total multiplet width.

  • 
    F{
    
    
    
    H} (Proton Decoupled):
    • Pulse Sequence: zgpg (inverse gated decoupling or waltz16).

    • Goal: Collapse the multiplet to a singlet (or doublet if

      
       is present) to confirm chemical shift and purity.
      
C. Data Processing
  • Window Function: Apply exponential multiplication (LB = 0.3 Hz) for S/N, or Gaussian (GB) for resolution enhancement if multiplets are overlapping.

  • Zero Filling: Fill to at least 64k points to ensure digital resolution is < 0.5 Hz/point.

Visualization of Logic & Workflow
Diagram 1: Stereochemical Assignment Decision Tree

This logic flow ensures a self-validating assignment of the isomer.

StereochemAssignment Start Analyze 19F NMR Spectrum (Proton Coupled) CheckShift Check Chemical Shift (delta) Start->CheckShift CheckWidth Measure Multiplet Width (Hz) Start->CheckWidth Upfield Upfield (-185 to -210 ppm) CheckShift->Upfield Downfield Downfield (-165 to -180 ppm) CheckShift->Downfield Wide Wide Multiplet (> 40 Hz spacing) CheckWidth->Wide Narrow Narrow Multiplet (< 20 Hz spacing) CheckWidth->Narrow Axial CONCLUSION: Axial Fluorine (F-ax) (Thermodynamically Less Stable) Upfield->Axial Shielded Equatorial CONCLUSION: Equatorial Fluorine (F-eq) (Thermodynamically Stable) Downfield->Equatorial Deshielded Wide->Axial Trans-diaxial coupling Narrow->Equatorial Gauche coupling only

Figure 1: Decision matrix for assigning stereochemistry based on spectral observables.

Diagram 2: Experimental Workflow

The sequence of operations required to extract accurate coupling constants.

ExperimentalWorkflow Sample Sample Prep (10mg in CDCl3) Lock Lock & Shim (Target: Line width < 0.5Hz) Sample->Lock Exp1 1H 1D NMR (Identify Geminal H) Lock->Exp1 Exp2 19F Coupled (Measure J-values) Lock->Exp2 Exp3 19F{1H} Decoupled (Verify Purity/Shift) Lock->Exp3 Process Processing (LB=0.3, Zero Fill 64k) Exp1->Process Exp2->Process Exp3->Process Analysis Calculate J (Extract 3J_FH) Process->Analysis

Figure 2: Step-by-step experimental protocol for reliable coupling constant extraction.

References
  • Abraham, R. J., & Edgar, M. (1995). Substituent chemical shifts in NMR. Part 5. Mono and difluoro SCS in rigid molecules. Journal of the Chemical Society, Perkin Transactions 2. Source:

  • Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press. Source: (Contextualizing Karplus for Fluorine)

  • Sanford, D. (2012). Lecture 3: Coupling Constants & The Chemical Shift. Harvard University / Eugene Kwan. Source:

  • Emsley, J. W., Phillips, L., & Wray, V. (1977). Fluorine Coupling Constants.[2][1][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. Source:

  • Reich, H. J. (2023). 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Source:

Sources

Comparative Analysis: Fluorinated vs. Non-Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The strategic integration of fluorine into cycloalkyl frameworks has become a cornerstone of modern medicinal chemistry. By replacing specific C–H bonds with C–F bonds, drug developers can precisely modulate a molecule's lipophilicity, metabolic stability, and binding affinity without drastically altering its steric bulk 1. Among these building blocks, N-Boc-4-fluorocyclohexylamine stands out as a highly versatile intermediate. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine during aggressive downstream cross-coupling reactions, while the distal fluorine atom shields the cyclohexane ring from cytochrome P450-mediated oxidation 2.

This guide provides an in-depth comparative analysis, stereoselective synthesis workflows, and self-validating characterization protocols for N-Boc-4-fluorocyclohexylamine intermediates.

To understand the value of N-Boc-4-fluorocyclohexylamine, it must be benchmarked against its non-fluorinated and hydroxylated analogs. The introduction of fluorine at the 4-position exerts a strong inductive electron-withdrawing effect. Even across four carbon bonds, this pull slightly attenuates the basicity (pKa) of the deprotected amine, which can enhance passive membrane permeability in the final Active Pharmaceutical Ingredient (API) 3.

Table 1: Physicochemical & Metabolic Comparison of Cyclohexylamine Scaffolds

Scaffold (Deprotected)Estimated pKacLogPMetabolic LiabilityPrimary Utility in Drug Design
Cyclohexylamine ~10.61.49High (Rapid CYP450 oxidation at C4)Baseline structural scaffold
4-Hydroxycyclohexylamine ~10.40.20Moderate (Phase II glucuronidation)Polar, hydrogen-bonding intermediate
4-Fluorocyclohexylamine ~10.11.65Low (C–F bond blocks ring oxidation)Lipophilic, metabolically stable API building block

Data synthesis reflects standard medicinal chemistry profiling for cycloalkyl amines.

Stereoselective Synthesis Workflows

The biological activity of a drug often depends heavily on its 3D conformation. Consequently, accessing pure cis or trans isomers of N-Boc-4-fluorocyclohexylamine is critical.

  • Cis-Isomer: Traditionally synthesized via the deoxyfluorination of trans-N-Boc-4-hydroxycyclohexylamine. This proceeds via an SN2 mechanism, cleanly inverting the stereocenter.

  • Trans-Isomer: Historically plagued by low yields due to competitive elimination reactions during deoxyfluorination. Modern, scalable industrial routes bypass this by utilizing the directed hydrogenation of a vinyl fluoride intermediate to achieve high diastereoselectivity 4.

G Start Cyclohexanone Derivatives Intermediate trans-N-Boc-4-hydroxy cyclohexylamine Start->Intermediate Reductive Amination & Boc Protection DirectedHydro Vinyl Fluoride Directed Hydrogenation Start->DirectedHydro Dehydrofluorination Route Fluorination Deoxyfluorination (DAST / PyFluor) Intermediate->Fluorination SN2 Inversion CisProduct cis-N-Boc-4-fluoro cyclohexylamine Fluorination->CisProduct Major Product TransProduct trans-N-Boc-4-fluoro cyclohexylamine DirectedHydro->TransProduct High Trans-Selectivity

Stereoselective synthesis workflows for N-Boc-4-fluorocyclohexylamine isomers.
Experimental Protocol 1: Synthesis of cis-N-Boc-4-fluorocyclohexylamine

This protocol utilizes a self-validating thermal control system to prevent byproduct formation.

  • Substrate Preparation: Dissolve 1.0 eq of trans-N-Boc-4-hydroxycyclohexylamine in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Moisture must be rigorously excluded. Fluorinating reagents like Diethylaminosulfur trifluoride (DAST) violently hydrolyze in the presence of water, yielding hazardous HF gas and destroying the reagent.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Deoxyfluorination is highly exothermic. Maintaining cryogenic temperatures kinetically suppresses the E2 elimination pathway, which would otherwise generate the undesired N-Boc-cyclohex-3-enylamine alkene byproduct.

  • Reagent Addition: Add 1.2 eq of DAST dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quenching & Isolation: Quench carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize generated HF. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

    • Self-Validation Check: Thin-Layer Chromatography (TLC) will immediately validate success; the fluorinated product will exhibit a significantly higher Rf value than the polar hydroxyl starting material.

Multi-Modal Characterization Protocols

Because fluorine and hydrogen have similar van der Waals radii, distinguishing between cis and trans isomers requires rigorous, multi-modal analytical logic.

G Sample Isolated N-Boc-4-fluoro cyclohexylamine NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR MS LC-MS / GC-MS Sample->MS XRD X-Ray Crystallography Sample->XRD Stereo Stereochemical Assignment (Axial vs Equatorial F) NMR->Stereo J-Coupling Analysis Purity Mass & Purity Confirmation (>95% Target) MS->Purity m/z [M+H-tBu]+ Absolute Absolute Configuration Validation XRD->Absolute Single Crystal

Multi-modal analytical logic for the structural validation of fluorinated intermediates.
Experimental Protocol 2: Multinuclear NMR Validation

NMR is the definitive self-validating tool for assigning the stereochemistry of fluorinated cyclohexanes.

  • Sample Preparation: Dissolve ~15 mg of the purified intermediate in 0.6 mL of CDCl₃.

  • ¹H NMR (400 MHz): Locate the proton geminal to the fluorine atom (H–C–F).

    • Causality: The highly electronegative fluorine atom strongly deshields this geminal proton, shifting it significantly downfield (typically ~4.5 ppm) compared to the rest of the cyclohexane envelope.

  • ¹⁹F NMR (376 MHz): Acquire spectra with and without proton decoupling.

    • Stereochemical Causality: In a stable chair conformation, the bulky N-Boc group locks into the equatorial position to minimize 1,3-diaxial steric clashes.

    • Therefore, in the cis-isomer , the fluorine atom is forced into the axial position. An axial fluorine will exhibit a distinct multiplet with massive diaxial coupling constants (³JHF ≈ 25–35 Hz) to the adjacent axial protons.

    • Conversely, in the trans-isomer , the fluorine is equatorial , resulting in much smaller equatorial-axial couplings (³JHF ≈ 10–15 Hz).

  • ¹³C NMR (100 MHz): Observe the distinct C–F splitting. The carbon directly attached to the fluorine (C4) will appear as a doublet with a massive one-bond coupling constant (¹JCF ≈ 165–175 Hz), unequivocally confirming covalent fluorination.

Mass Spectrometry (LC-MS)

To confirm mass, utilize Electrospray Ionization (ESI). Note that Boc-protected amines frequently undergo in-source fragmentation. The parent mass [M+H]⁺ is often weak; instead, look for the self-validating diagnostic loss of the tert-butyl group[M+H - 56]⁺ or the entire Boc group [M+H - 100]⁺.

Conclusion

The careful selection and characterization of N-Boc-4-fluorocyclohexylamine isomers dictate the success of downstream drug discovery programs. By understanding the causality behind cryogenic deoxyfluorination and mastering the interpretation of ¹⁹F NMR diaxial coupling constants, researchers can confidently integrate these metabolically robust, fluorinated building blocks into next-generation therapeutics [[5]]().

References

  • Development of a Scalable Synthesis of trans-4-Fluorocyclohexylamine via Directed Hydrogenation ACS Organic Process Research & Development URL:[Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery ChemMedChem (PubMed / NIH) URL:[Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery (Extended Analysis) ResearchGate URL:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 MDPI URL:[Link]

Sources

Safety Operating Guide

4-Fluorocyclohexan-1-amine: Comprehensive Laboratory Disposal and Safety Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, 4-fluorocyclohexan-1-amine is a highly valuable nucleophile, frequently utilized in the synthesis of target molecules such as subtype-selective positive modulators of KCa2 channels[1]. However, the presence of a stable carbon-fluorine (C-F) bond and a reactive amine group fundamentally alters the end-of-life management of this compound.

This guide provides authoritative, self-validating operational procedures for the safe handling, segregation, and disposal of 4-fluorocyclohexan-1-amine waste streams in professional laboratory settings.

Physicochemical & Hazard Profile

Understanding the physical state of your reagent is the first step in proper waste routing. The compound is typically encountered either as a neat liquid (free base) or a solid powder (hydrochloride salt).

Table 1: Chemical and Hazard Profile

ParameterFree BaseHydrochloride (HCl) Salt
CAS Number 1314924-99-61448310-31-3[1]
Physical State LiquidSolid (Powder/Crystals)
Molecular Weight 117.16 g/mol 153.63 g/mol
Primary Hazards Corrosive, FlammableH302 (Harmful if swallowed), H315, H319, H335
Aqueous pH Alkaline (pH > 9)Mildly Acidic (pH ~5-6)
Waste Classification Halogenated Organic WasteSolid Halogenated / Toxic Waste

The Causality of Disposal: The Fluorine Factor

Why must 4-fluorocyclohexan-1-amine be strictly segregated from standard organic waste? The answer lies in the thermodynamics of the C-F bond.

During standard thermal destruction, non-halogenated organic wastes are burned at moderate temperatures. However, halogenated organics require specialized, high-temperature incineration to fully break the carbon-halogen bonds. If fluorinated compounds are inadvertently mixed into non-halogenated waste streams, standard incinerators may fail to destroy them completely, leading to the release of highly corrosive hydrogen fluoride (HF) gas and potentially toxic fluorinated byproducts[2].

To safely destroy these molecules, environmental regulations mandate that halogenated waste exceeding 1% by weight must be routed to twin-chamber incinerators capable of sustaining temperatures above 1100°C with extended gas residence times. Furthermore, the amine functional group introduces pH-dependent reactivity; mixing unneutralized amine waste with acidic byproducts in a general carboy can trigger violent exothermic reactions[3].

Table 2: Waste Stream Tolerance Limits for Comingling

ParameterHalogenated Organic WasteNon-Halogenated Organic WasteAqueous Waste (Sewering)
Halogen Content > 5%[3]< 5%[3]Strictly 0%
pH Range 5.0 – 9.0 (Neutralized)5.0 – 9.0 (Neutralized)5.0 – 9.0
Water Content < 10% (Preferred)[3]< 10%[3]> 90%

Critical Rule: 4-Fluorocyclohexan-1-amine must NEVER be sewered, regardless of its dilution or pH, due to its halogenated and toxic nature[3][4].

Waste Segregation Workflow

G Start 4-Fluorocyclohexan-1-amine Waste Generated Form Determine Physical State Start->Form Solid Solid (HCl Salt) CAS: 1448310-31-3 Form->Solid Powder / Crystals Liquid Liquid (Free Base / Solution) CAS: 1314924-99-6 Form->Liquid Dissolved / Neat Liquid SolidWaste Solid Halogenated Waste (Double-bagged / Sealed) Solid->SolidWaste Direct Disposal Aqueous Aqueous Solution? Liquid->Aqueous Water-based Organic Organic Solvent Mixture? Liquid->Organic Solvent-based Neutralize Neutralize to pH 5-9 (Do NOT sewer) Aqueous->Neutralize If pH < 5 or > 9 Halogenated Halogenated Waste Stream (High-Temp Incineration) Organic->Halogenated Contains >5% Halogens Neutralize->Halogenated Route to EHS

Fig 1: Disposal decision tree for 4-Fluorocyclohexan-1-amine waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Handling Solid Waste (HCl Salt)
  • Collection: Gather all unreacted solid 4-fluorocyclohexan-1-amine hydrochloride, along with contaminated consumables (e.g., weigh boats, spatulas, and filter papers).

  • Primary Containment: Transfer the solid waste into a puncture-resistant, chemically compatible primary container (e.g., high-density polyethylene, HDPE). Do not overfill.

  • Secondary Containment: Place the primary container inside a secondary sealable bag or bin. This prevents the aerosolization of the irritating powder during transport[4].

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly check the "Halogenated" and "Toxic" boxes. List the chemical name in full (no abbreviations) and note the estimated mass.

Protocol B: Handling Liquid Waste (Free Base & Reaction Mixtures)
  • pH Assessment: For aqueous extractions or mixtures containing the amine, test the pH using indicator strips. The free base will render solutions highly alkaline.

  • Neutralization: If the pH is outside the safe 5–9 range, neutralize the solution in a fume hood. For basic free-base solutions, add dilute hydrochloric acid (1M HCl) dropwise while stirring until a neutral pH is achieved[3]. This prevents pressure buildup from exothermic acid-base reactions in the waste carboy.

  • Solvent Segregation: Transfer the neutralized solution into a designated "Halogenated Organic Waste" carboy[4]. Ensure the container is distinctly separated from non-halogenated streams (like pure acetone or hexane)[3].

  • Venting and Storage: Use vented caps on the waste carboy if there is any risk of residual off-gassing. Store in a designated secondary containment tray away from strong oxidizers.

Self-Validating Safety Protocols

To ensure absolute trustworthiness in your waste management, implement the following self-validating feedback loops:

  • The Fluorine Detection Caveat: Standard qualitative halogen tests (like the Beilstein copper wire flame test) are highly effective for chlorine, bromine, and iodine, but they fail to detect fluorine because copper fluoride is not volatile. Therefore, you cannot rely on a flame test to validate a fluorinated waste stream.

  • Validation via Mass Balance: Instead of chemical testing, validate your waste routing through inventory mass balance. The mass of 4-fluorocyclohexan-1-amine dispensed must equal the theoretical mass incorporated into your synthesized product plus the mass recorded on your Halogenated Waste log. A discrepancy indicates improper disposal or evaporation.

  • Validation via Dual pH Verification: Before any aqueous amine waste is transferred to a bulk carboy, the neutralization step must be validated by two independent pH strip readings (taken 5 minutes apart to ensure the reaction has reached equilibrium). Both readings must read between pH 5 and 9[3].

References

  • Technical Resource Document: Treatment Technologies for Halogen
  • Hazardous Waste Guide | UTIA Safety Office |
  • UWO Guide to Classifying Unwanted M
  • THE ENVIRONMENT (PROTECTION)
  • Structure-Activity Relationship Study of Subtype-Selective Positive Modul

Sources

Personal protective equipment for handling 4-Fluorocyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the personal protective equipment (PPE) and safety logistics for handling 4-Fluorocyclohexan-1-amine .[1]

Executive Safety Summary

4-Fluorocyclohexan-1-amine is not a generic reagent; it combines the corrosive alkalinity of a primary amine with the metabolic stability and lipophilicity of a fluorinated motif.

  • The Trap: Do not treat this simply as "another amine." The fluorine substitution often increases lipid solubility, potentially accelerating dermal absorption compared to non-fluorinated cyclohexylamine.

  • Primary Hazards:

    • Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B/1C).

    • Inhalation Toxicity: High vapor pressure (if free base) leads to respiratory mucosal damage.

    • Sensitization: Potential for long-term allergic dermatitis.

Risk Assessment & PPE Decision Matrix

The following matrix dictates your PPE based on the physical state of the reagent (Liquid Free Base vs. Solid Hydrochloride Salt).

Table 1: PPE Specifications by Operation
Body AreaComponentSpecificationScientific Rationale
Hands (Primary) Inner Glove Nitrile (4 mil) Acts as a sacrificial layer against sweat and minor permeation.
Hands (Secondary) Outer Glove Laminate (Silver Shield/4H) or Thick Nitrile (>8 mil) Critical: Aliphatic amines permeate standard thin nitrile gloves in <15 mins. Laminate offers >480 min breakthrough time.
Eyes Goggles Unvented Chemical Splash Goggles Prevents vapor entry. Safety glasses are insufficient due to the "creeping" nature of amine vapors.
Face Shield 8-inch Polycarbonate Face Shield Required during liquid transfers (>10 mL) to protect the neck and chin from splashes.
Respiratory Engineering Control Fume Hood (Face velocity >100 fpm) Primary defense. If hood is unavailable (rare), use a full-face respirator with Amine/Methylamine (green) cartridges.
Body Lab Coat Poly-cotton (Standard) + Chemical Apron Standard coats absorb amines. A rubberized or Tyvek apron prevents "soak-through" to the chest/lap.

The "Amine-Fluorine" Glove Protocol

Standard laboratory nitrile gloves provide a false sense of security against primary amines. The nitrogen lone pair attacks the nitrile polymer, causing degradation.

The Protocol:

  • Don Inner Glove: Standard 4-mil nitrile (inspection white/blue).

  • Don Outer Glove:

    • For High Risk (Pouring/Syringing):Silver Shield (Laminate) . These are clumsy but impermeable.

    • For Low Risk (Weighing solid salt):High-Risk Nitrile (8-10 mil) .

  • Change Frequency: Immediately replace outer gloves upon any visible splash. Replace inner gloves every 2 hours due to perspiration (which increases skin permeability).

Operational Workflows

Diagram 1: PPE & Engineering Control Logic

This decision tree illustrates the required safety setup based on the specific experimental action.

PPE_Logic Start Task: Handle 4-Fluorocyclohexan-1-amine State Physical State? Start->State Liquid Liquid (Free Base) State->Liquid Solid Solid (HCl Salt) State->Solid Hood Fume Hood REQUIRED (Sash at 18 inches) Liquid->Hood Solid->Hood Dust Control Gloves_Liq Gloves: Laminate (Silver Shield) OR Double Nitrile (8mil outer) Hood->Gloves_Liq High Permeation Risk Gloves_Sol Gloves: Double Nitrile (Standard 4mil) Hood->Gloves_Sol Particulate Risk Eyes Eye Protection: Unvented Goggles Gloves_Liq->Eyes Gloves_Sol->Eyes Action Proceed with Synthesis Eyes->Action

Caption: Decision logic for selecting PPE based on the physical state of the amine. Note that liquid handling requires higher-grade glove materials due to permeation risks.

Step-by-Step Handling Procedures

A. Weighing & Transfer (Solid/Salt Form)
  • Setup: Place balance inside the fume hood or use a powder containment hood.

  • Static Control: Fluorinated solids can be static-prone. Use an anti-static gun if the powder "flies."

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other reagents with amine traces.

  • Cleanup: Wipe the balance area with a wet paper towel (water solubilizes the salt), then a solvent wipe.

B. Liquid Handling (Free Base)
  • Syringe Technique: Use glass syringes with Luer-lock needles. Avoid plastic syringes if possible, as amines can leach plasticizers, contaminating your reaction.

  • Quenching: Have a beaker of dilute acetic acid (5%) or citric acid in the hood.

  • Spill Protocol: If a drop falls, do not wipe immediately. Cover with the acid neutralizer, wait 2 minutes, then wipe. This prevents the release of amine vapors during cleanup.

Diagram 2: Emergency Spill Response

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (If >100mL outside hood) Spill->Evacuate PPE_Check 2. Verify PPE (Goggles + Laminate Gloves) Evacuate->PPE_Check Neutralize 3. Apply Neutralizer (Dilute Acetic Acid or Citric Acid) PPE_Check->Neutralize Absorb 4. Absorb (Vermiculite/Pads) Neutralize->Absorb Waste 5. Dispose (Haz Waste Tag: Corrosive/Toxic) Absorb->Waste

Caption: Immediate workflow for managing a spill. Neutralization reduces vapor pressure and burn risk before physical cleanup.

Waste Disposal & Deactivation

Never dispose of fluorinated amines down the drain. The fluorine bond is stable and environmentally persistent.

  • Liquid Waste: Collect in a dedicated container labeled "Basic Organic Waste" .

    • Tip: If the waste container contains acidic byproducts (e.g., from an acid chloride reaction), ensure the amine is added slowly to prevent an exotherm/pressure buildup.

  • Solid Waste: Contaminated gloves and paper towels must go into "Solid Hazardous Waste" , not regular trash. The odor can permeate standard trash bags, alarming facility staff.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluorocyclohexan-1-amine hydrochloride. Retrieved October 2023.

  • Thermo Fisher Scientific. Safety Data Sheet: Cyclohexylamine (Analogous Hazard Data). Retrieved October 2023.

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Amines. (Indicates "Poor" rating for standard nitrile against aliphatic amines).

  • PubChem. Compound Summary: 4-Fluorocyclohexan-1-amine.

Sources

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